Docosapentaenoic Acid
Description
This compound has been reported in Homo sapiens and Caenorhabditis elegans with data available.
Clupanodonic Acid is a polyunsaturated very long-chain fatty acid with a 22-carbon backbone and 5 double bonds, originating from the 3rd, 6th, 9th, 12th and 15th positions from the methyl end, with all double bonds in the cis- configuration.
This compound is a polyunsaturated very long-chain fatty acid with a 22-carbon backbone and exactly 5 double bonds. There are 3 recognized isomers of this compound, and double-bonds for this fatty acid can be originating from either the (3rd, 6th, 9th, 12th, and 15th), the (3rd, 7th, 10th, 14th, and 18th), or the (6th, 9th, 12th, 15th, and 18th) positions from the methyl end.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFFSWGQGVEMMI-JLNKQSITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074758 | |
| Record name | Clupanodonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Docosapentaenoic acid (22n-3) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006528 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24880-45-3 | |
| Record name | Clupanodonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24880-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clupanodonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024880453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clupanodonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLUPANODONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS3OZT14QT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Docosapentaenoic acid (22n-3) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006528 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Synthesis and Metabolism of n-3 and n-6 Docosapentaenoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Docosapentaenoic acid (DPA), a 22-carbon polyunsaturated fatty acid with five double bonds, exists in two primary isomeric forms: n-3 DPA (Clupanodonic acid) and n-6 DPA (Osbond acid). These isomers are not interconvertible in mammals and originate from the essential fatty acids alpha-linolenic acid (ALA) and linoleic acid (LA), respectively. While often overshadowed by their more famous counterparts, eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), and arachidonic acid (AA), both n-3 and n-6 DPA are bioactive molecules with distinct and sometimes competing roles in cellular signaling and metabolism. This technical guide provides an in-depth exploration of the synthesis and metabolic fates of n-3 and n-6 DPA, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways to support advanced research and drug development endeavors.
Synthesis of n-3 and n-6 DPA
The biosynthesis of n-3 and n-6 DPA from their 20-carbon precursors is a multi-step process involving a series of elongation and desaturation reactions catalyzed by specific enzymes. The key enzymes in these pathways are the elongases (ELOVL2 and ELOVL5) and fatty acid desaturases (FADS1 and FADS2).
The n-3 DPA Synthesis Pathway
The synthesis of n-3 DPA (22:5n-3) begins with eicosapentaenoic acid (EPA, 20:5n-3). EPA is elongated to n-3 DPA in a two-step process.[1][2] This conversion is a critical juncture in the omega-3 metabolic pathway, positioning n-3 DPA as a direct precursor to docosahexaenoic acid (DHA, 22:6n-3).
The n-6 DPA Synthesis Pathway
The synthesis of n-6 DPA (22:5n-6) starts with arachidonic acid (AA, 20:4n-6). AA is first elongated to adrenic acid (AdA, 22:4n-6), which is then desaturated to form n-6 DPA.[1][2]
Key Enzymes in DPA Synthesis
The elongation of C20 polyunsaturated fatty acids to their C22 counterparts is primarily mediated by the enzyme Elongation of Very Long Chain Fatty Acids Protein 2 (ELOVL2). While ELOVL5 can also elongate C20 fatty acids, ELOVL2 shows a higher specificity for C22 substrates, playing a crucial role in the subsequent conversion of DPA to longer-chain fatty acids.[3] The final desaturation step in the n-6 DPA synthesis pathway is catalyzed by Fatty Acid Desaturase 2 (FADS2), which introduces a double bond at the delta-4 position.
Metabolism of n-3 and n-6 DPA
Once synthesized, both n-3 and n-6 DPA can undergo further metabolic transformations, leading to the production of a diverse array of bioactive molecules or being retro-converted to their precursors.
Metabolism of n-3 DPA
-
Conversion to DHA: A primary metabolic fate of n-3 DPA is its conversion to DHA. This process involves a further elongation to a 24-carbon intermediate (24:5n-3), followed by a desaturation step catalyzed by FADS2, and finally, a peroxisomal beta-oxidation to yield DHA.
-
Retroconversion to EPA: n-3 DPA can be retro-converted back to EPA. This retroconversion allows n-3 DPA to act as a reservoir for EPA, ensuring its availability for the synthesis of eicosanoids and other signaling molecules.
-
Formation of Specialized Pro-resolving Mediators (SPMs): n-3 DPA is a substrate for the synthesis of a unique class of anti-inflammatory and pro-resolving lipid mediators. These include resolvins of the D-series (RvD1n-3 DPA, RvD2n-3 DPA, RvD5n-3 DPA), protectins (PD1n-3 DPA), and maresins (MaR1n-3 DPA). These molecules play a crucial role in the resolution of inflammation.
Metabolism of n-6 DPA
-
Retroconversion to Arachidonic Acid: Similar to its n-3 counterpart, n-6 DPA can be retro-converted to its precursor, arachidonic acid. This pathway provides an alternative route for the biosynthesis of AA.
-
Formation of Oxylipins: n-6 DPA can be metabolized by lipoxygenase (LOX) enzymes to produce various hydroxylated derivatives, such as 11-hydroxy-DPA and 14-hydroxy-DPA. These oxylipins have been shown to regulate platelet reactivity.
Quantitative Data on DPA Synthesis and Metabolism
The following tables summarize key quantitative data related to the conversion rates and tissue concentrations of n-3 and n-6 DPA.
| Conversion | Organism/System | Conversion Rate (%) | Reference |
| α-Linolenic Acid to EPA | Young Women | 21 | |
| α-Linolenic Acid to DPA | Young Women | 6 | |
| α-Linolenic Acid to DHA | Young Women | 9 | |
| DHA to EPA (Retroconversion) | Rat Liver | 4.5 ± 0.6 | |
| Docosatetraenoic Acid (22:4n-6) to Arachidonic Acid | Differentiated Rat Astrocytes | 57 | |
| Eicosapentaenoic Acid (20:5n-3) Elongation | Differentiated Rat Astrocytes | 68 | |
| n-3 DPA (22:5n-3) Retroconversion to EPA | Differentiated Rat Astrocytes | 9 |
Table 1: Conversion Rates of n-3 and n-6 Fatty Acids
| Fatty Acid | Tissue/Fluid | Concentration (nmol/ml or as specified) | Reference |
| Unesterified α-LNA | Rat Plasma | 13.9 ± 2.6 | |
| Esterified α-LNA | Rat Plasma | 26.1 ± 2.3 | |
| Unesterified EPA | Rat Plasma | 11.3 ± 5.6 | |
| Esterified EPA | Rat Plasma | 87.6 ± 8.4 | |
| Unesterified DPA | Rat Plasma | 17.1 ± 7.9 | |
| Esterified DPA | Rat Plasma | 59.4 ± 5.8 | |
| Unesterified DHA | Rat Plasma | 13.5 ± 5.1 | |
| Esterified DHA | Rat Plasma | 210 ± 30 | |
| DPA Intake (2013-2014) | US Population | 22.3 ± 0.8 mg/day |
Table 2: Plasma Concentrations and Intake of n-3 Fatty Acids
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of DPA synthesis and metabolism.
Lipid Extraction from Tissues (Folch Method)
This protocol is a widely used method for the total lipid extraction from biological samples.
Materials:
-
Tissue sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh the tissue sample and homogenize it in a 2:1 (v/v) mixture of chloroform and methanol to a final volume 20 times the volume of the tissue sample.
-
Filter the homogenate to remove solid particles.
-
Add 0.2 volumes of 0.9% NaCl solution to the filtrate and mix thoroughly.
-
Centrifuge the mixture to separate the phases. The lower phase contains the lipids.
-
Carefully remove the upper aqueous phase.
-
Wash the lower chloroform phase with a small volume of a 1:1 mixture of methanol and water.
-
Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.
-
Store the lipid extract under nitrogen at -20°C or lower to prevent oxidation.
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the derivatization of fatty acids to fatty acid methyl esters (FAMEs) for analysis by GC-MS.
Materials:
-
Lipid extract
-
Methanolic HCl or BF3-methanol
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., HP5-MS)
Procedure:
-
Derivatization to FAMEs:
-
To the dried lipid extract, add a known volume of methanolic HCl or BF3-methanol.
-
Heat the mixture at 60-100°C for the recommended time (typically 10-60 minutes).
-
Cool the reaction mixture and add hexane and water to extract the FAMEs into the hexane layer.
-
Wash the hexane layer with saturated NaCl solution.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject an aliquot of the FAMEs solution into the GC-MS system.
-
Use an appropriate temperature program for the GC oven to separate the FAMEs.
-
The mass spectrometer is used to identify and quantify the individual FAMEs based on their mass spectra and retention times compared to known standards.
-
Cell Culture for Fatty Acid Metabolism Studies
This protocol describes a general procedure for studying the metabolism of DPA in cultured cells.
Materials:
-
Cell line of interest (e.g., HepG2, Caco-2)
-
Cell culture medium and supplements
-
n-3 DPA or n-6 DPA complexed to fatty acid-free bovine serum albumin (BSA)
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a desired density and allow them to adhere and grow to a suitable confluency.
-
Fatty Acid Treatment:
-
Prepare the DPA-BSA complex by dissolving the fatty acid in a small amount of ethanol and then mixing it with a solution of fatty acid-free BSA in serum-free medium.
-
Remove the growth medium from the cells and wash them with phosphate-buffered saline (PBS).
-
Add the medium containing the DPA-BSA complex to the cells.
-
-
Incubation: Incubate the cells for the desired period to allow for the uptake and metabolism of the DPA.
-
Sample Collection:
-
After incubation, wash the cells with PBS to remove any remaining extracellular fatty acids.
-
Harvest the cells by scraping or trypsinization.
-
The cell pellet can then be used for lipid extraction and fatty acid analysis as described in the protocols above.
-
Measurement of Specialized Pro-Resolving Mediators (SPMs) by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of DPA-derived SPMs.
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant, tissue homogenate)
-
Deuterated internal standards for the SPMs of interest
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol, acetonitrile, water, and acetic acid (LC-MS grade)
-
LC-MS/MS system with a suitable C18 column
Procedure:
-
Sample Preparation and Extraction:
-
Spike the sample with deuterated internal standards.
-
Perform a solid-phase extraction to isolate and concentrate the SPMs. This typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the SPMs with an organic solvent like methanol.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into the LC-MS/MS system.
-
Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile/methanol), both containing a small amount of acid (e.g., 0.1% acetic acid), to separate the different SPMs.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target SPMs and their internal standards based on their precursor and product ion transitions.
-
Signaling and Metabolic Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key synthesis and metabolic pathways of n-3 and n-6 DPA.
Caption: Synthesis and metabolism of n-3 this compound (DPA).
Caption: Synthesis and metabolism of n-6 this compound (DPA).
References
A Technical Guide to the Biochemical Synthesis of Docosapentaenoic Acid (DPA)
Abstract: Docosapentaenoic acid (DPA) is a 22-carbon polyunsaturated fatty acid (PUFA) that exists primarily as two isomers: n-3 DPA (Clupanodonic acid) and n-6 DPA (Osbond acid). These molecules serve as critical intermediates in the biosynthesis of other long-chain PUFAs, such as docosahexaenoic acid (DHA), and are precursors to potent signaling molecules involved in inflammation and its resolution. The synthesis of DPA is a complex process governed by a series of desaturation and elongation reactions catalyzed by fatty acid desaturase (FADS) and elongase (ELOVL) enzymes. These two pathways, n-3 and n-6, are not independent; they compete for the same enzymatic machinery, making the regulation of DPA synthesis a crucial control point in lipid metabolism. This technical guide provides an in-depth examination of the biochemical pathways for both n-3 and n-6 DPA synthesis, details the substrate specificity of the key enzymes involved, and presents relevant experimental methodologies for researchers in lipidomics and drug development.
Core Enzymatic Machinery in DPA Synthesis
The endogenous synthesis of DPA from essential fatty acid precursors relies on two key families of enzymes located in the endoplasmic reticulum.
-
Fatty Acid Desaturases (FADS): These enzymes introduce double bonds at specific positions in the fatty acyl chains, increasing their degree of unsaturation. In mammals, these are "front-end" desaturases that add a double bond between an existing double bond and the carboxyl group.[1] The primary desaturases in the DPA pathways are FADS2 (Δ6-desaturase) and FADS1 (Δ5-desaturase). FADS2 is widely considered a rate-limiting enzyme in this process.[1][2]
-
Fatty Acid Elongases (ELOVL): These enzymes are responsible for extending the carbon chain of fatty acids, typically by adding two carbons from malonyl-CoA. The condensation reaction catalyzed by ELOVLs is the rate-limiting step in the multi-step elongation process.[3] Several ELOVL isoenzymes exist, with ELOVL5 and ELOVL2 being the most relevant for DPA synthesis due to their specificity for C18-C22 PUFA substrates.[4]
The n-3 DPA (Clupanodonic Acid) Synthesis Pathway
The synthesis of n-3 DPA begins with the essential omega-3 fatty acid, α-linolenic acid (ALA; 18:3n-3). This pathway is a critical step in the production of DHA (22:6n-3), a vital component of neuronal cell membranes.
-
ALA to Eicosapentaenoic Acid (EPA): The initial precursor, ALA, undergoes a series of alternating desaturations and elongations.
-
FADS2 (Δ6-desaturase) converts ALA to Stearidonic Acid (SDA; 18:4n-3).
-
ELOVL5 elongates SDA to Eicosatetraenoic Acid (ETA; 20:4n-3).
-
FADS1 (Δ5-desaturase) converts ETA to Eicosapentaenoic Acid (EPA; 20:5n-3).
-
-
Elongation of EPA to n-3 DPA: EPA is elongated by two carbons to form n-3 DPA (Clupanodonic Acid; 22:5n-3). Both ELOVL5 and ELOVL2 can catalyze this reaction, although ELOVL2 shows significantly higher activity with C20 and C22 PUFAs.
-
Conversion to Docosahexaenoic Acid (DHA): n-3 DPA is a direct intermediate in the final steps of DHA synthesis.
-
ELOVL2 further elongates n-3 DPA to 24:5n-3.
-
FADS2 introduces a final double bond (acting as a Δ6-desaturase on a C24 substrate) to form 24:6n-3.
-
This product is then translocated to peroxisomes, where a single round of β-oxidation shortens the chain to yield DHA (22:6n-3).
-
The n-6 DPA (Osbond Acid) Synthesis Pathway
The synthesis of n-6 DPA starts with the essential omega-6 fatty acid, linoleic acid (LA; 18:2n-6), and proceeds through arachidonic acid (AA), a key molecule in pro-inflammatory signaling.
-
LA to Arachidonic Acid (AA): Similar to the n-3 pathway, LA is converted to AA via sequential desaturation and elongation.
-
FADS2 (Δ6-desaturase) converts LA to Gamma-Linolenic Acid (GLA; 18:3n-6).
-
ELOVL5 elongates GLA to Dihomo-Gamma-Linolenic Acid (DGLA; 20:3n-6).
-
FADS1 (Δ5-desaturase) converts DGLA to Arachidonic Acid (AA; 20:4n-6).
-
-
Elongation of AA to Adrenic Acid: AA is elongated by ELOVL2 or ELOVL5 to form Adrenic Acid (AdA; 22:4n-6).
-
Desaturation to n-6 DPA: Adrenic acid is subsequently desaturated to form n-6 DPA (Osbond Acid; 22:5n-6). This final step is catalyzed by a Δ4-desaturase, a function that is carried out by the FADS2 enzyme.
References
- 1. Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elongase Reactions as Control Points in Long-Chain Polyunsaturated Fatty Acid Synthesis | PLOS One [journals.plos.org]
- 3. Regulation of hepatic fatty acid elongase and desaturase expression in diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The key roles of elongases and desaturases in mammalian fatty acid metabolism: Insights from transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Enzymatic Conversion of Eicosapentaenoic Acid (EPA) to Docosapentaenoic Acid (DPA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of eicosapentaenoic acid (EPA) to docosapentaenoic acid (DPA), a critical step in the biosynthesis of long-chain omega-3 polyunsaturated fatty acids (PUFAs). The process is primarily catalyzed by the enzyme ELOVL2, a member of the fatty acid elongase family. Understanding the intricacies of this conversion is paramount for research in lipid metabolism, nutrition, and the development of therapeutics targeting fatty acid-related metabolic disorders.
The Core Biochemical Pathway: From EPA to DPA
The conversion of EPA (20:5n-3) to DPA (22:5n-3) is a key elongation step within the broader omega-3 fatty acid metabolic pathway. This pathway begins with the essential fatty acid alpha-linolenic acid (ALA) and involves a series of desaturation and elongation reactions.[1][2]
The direct elongation of EPA is catalyzed by ELOVL fatty acid elongase 2 (ELOVL2) .[2][3] This enzyme is responsible for the addition of a two-carbon unit to the carboxyl end of EPA, transforming the 20-carbon fatty acid into a 22-carbon fatty acid. ELOVL2 is a multi-pass transmembrane protein located in the endoplasmic reticulum.[4] It is a rate-limiting enzyme in the synthesis of very-long-chain fatty acids.
While other elongases exist, ELOVL2 exhibits a substrate preference for C20 and C22 PUFAs, making it the primary enzyme for the conversion of EPA to DPA.
The overall pathway can be visualized as follows:
Quantitative Data on EPA to DPA Conversion
Quantifying the efficiency and kinetics of the EPA to DPA conversion is crucial for understanding its regulation and for in vitro modeling. While specific Km and Vmax values for human ELOVL2 with EPA as a substrate are not consistently reported across the literature, studies on rat ELOVL2 expressed in yeast provide valuable insights.
| Enzyme | Substrate | Product | Conversion Efficiency (%) | Experimental System |
| Rat ELOVL2 | Eicosapentaenoic Acid (EPA) | This compound (DPA) | Proportionally increases with EPA concentration | Recombinant Saccharomyces cerevisiae |
| Rat ELOVL2 | This compound (DPA) | Tetracosapentaenoic Acid (24:5n-3) | Saturable at higher DPA concentrations | Recombinant Saccharomyces cerevisiae |
| Pavlova salina Δ5-elongase | Eicosapentaenoic Acid (EPA) | This compound (DPA) | 42.4 | Recombinant Saccharomyces cerevisiae |
Note: The conversion efficiency of rat ELOVL2 for EPA to DPA is dependent on the substrate concentration. The subsequent elongation of DPA to 24:5n-3 appears to be a rate-limiting step, as this reaction becomes saturated at lower substrate concentrations than the initial EPA to DPA conversion.
Experimental Protocols
This section outlines detailed methodologies for key experiments related to the enzymatic conversion of EPA to DPA.
Heterologous Expression of ELOVL2 in Saccharomyces cerevisiae
This protocol describes the expression of human ELOVL2 in yeast to facilitate functional characterization.
Workflow:
Detailed Steps:
-
Vector Construction: The full-length cDNA of human ELOVL2 is cloned into a yeast expression vector, such as pYES2, which contains an inducible promoter (e.g., GAL1).
-
Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method.
-
Selection and Culture: Transformed yeast cells are selected on a synthetic complete medium lacking the appropriate nutrient for auxotrophic selection. A single colony is then used to inoculate a larger culture.
-
Induction of Expression: Protein expression is induced by transferring the yeast culture to a medium containing galactose.
-
Harvesting: Cells are harvested by centrifugation and can be stored at -80°C until further use.
In Vitro Fatty Acid Elongase Assay
This protocol outlines a method to measure the activity of recombinantly expressed ELOVL2 in converting EPA to DPA. The assay typically uses radiolabeled substrates for sensitive detection.
Workflow:
Materials:
-
Yeast microsomes containing recombinant ELOVL2
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
NADPH
-
Malonyl-CoA (radiolabeled, e.g., [14C]malonyl-CoA)
-
EPA-CoA (or unlabeled EPA and CoA with an acyl-CoA synthetase)
-
Scintillation counter
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the reaction buffer, NADPH, and yeast microsomes.
-
Initiation: The reaction is initiated by the addition of radiolabeled malonyl-CoA and EPA-CoA.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination: The reaction is stopped by the addition of a strong base (e.g., KOH).
-
Extraction and Analysis: The fatty acids are extracted, separated (e.g., by thin-layer chromatography or high-performance liquid chromatography), and the radioactivity incorporated into the DPA fraction is quantified using a scintillation counter.
Quantitative Analysis of EPA and DPA by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the accurate quantification of fatty acids in biological samples.
Workflow:
Procedure:
-
Lipid Extraction: Total lipids are extracted from the biological sample using a method such as the Folch extraction.
-
Derivatization: The fatty acids within the lipid extract are converted to their more volatile fatty acid methyl esters (FAMEs) by transesterification.
-
GC-MS Analysis: The FAMEs are separated on a gas chromatograph and detected by a mass spectrometer. The abundance of EPA and DPA is quantified by comparing their peak areas to those of known standards.
Site-Directed Mutagenesis to Probe ELOVL2 Function
Site-directed mutagenesis is a powerful tool to investigate the roles of specific amino acid residues in the catalytic activity and substrate specificity of ELOVL2. By systematically changing amino acids in the putative active site or other conserved regions, researchers can identify residues critical for EPA binding and elongation.
Key Findings from Mutagenesis Studies:
-
Conserved Histidine Residues: ELOVL enzymes contain a conserved HxxHH motif that is essential for catalytic activity. Mutating these histidine residues typically results in a complete loss of elongase function.
-
Cysteine Residues: A conserved cysteine residue has been shown to be essential for the activity of some ELO-type elongases, possibly involved in forming a disulfide bond that maintains the enzyme's conformation.
-
Substrate Specificity: Chimeric proteins created by swapping domains between ELOVL2 and other elongases with different substrate specificities (e.g., ELOVL5) have helped to identify regions that determine the preference for C20-C22 PUFAs like EPA. For instance, a single amino acid change can sometimes be sufficient to alter substrate specificity.
Logical Relationship for Site-Directed Mutagenesis Experiment:
Conclusion
The enzymatic conversion of EPA to DPA by ELOVL2 is a fundamental process in omega-3 fatty acid metabolism. This guide has provided an in-depth overview of the core biochemical pathway, available quantitative data, and detailed experimental protocols for studying this conversion. A thorough understanding of the molecular mechanisms governing this reaction, facilitated by techniques such as heterologous expression, enzymatic assays, and site-directed mutagenesis, is essential for advancing our knowledge of lipid biology and for the development of novel therapeutic strategies targeting metabolic health. Further research is warranted to elucidate the precise kinetic parameters of human ELOVL2 and to fully map the structure-function relationships of this important enzyme.
References
The Role of Docosapentaenoic Acid in Membrane Fluidity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosapentaenoic acid (DPA), a 22-carbon polyunsaturated fatty acid (PUFA) with five double bonds, has long been recognized as a key intermediate in the metabolic pathway converting eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA). However, emerging research has highlighted that DPA is not merely a transitional molecule but possesses unique biological activities, significantly influencing the biophysical properties of cellular membranes. This technical guide provides a comprehensive overview of the role of DPA in modulating membrane fluidity, a critical parameter for cellular function, signaling, and homeostasis. Drawing upon data from molecular dynamics simulations, nuclear magnetic resonance spectroscopy, and other biophysical techniques, this document aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of DPA's impact on membrane structure and its implications for cellular signaling.
DPA and its Impact on Membrane Biophysical Properties
The incorporation of DPA into the phospholipid bilayer profoundly alters its physical characteristics. The high degree of unsaturation in DPA's acyl chain introduces kinks, disrupting the ordered packing of neighboring lipid molecules and thereby increasing membrane fluidity. This effect is nuanced and differs from that of its more extensively studied counterparts, EPA and DHA.
Quantitative Effects on Membrane Order
The ordering of lipid acyl chains within a membrane is a key determinant of its fluidity. This can be quantified by the deuterium order parameter (SCD), where a lower SCD value indicates a more disordered and fluid membrane. Molecular dynamics (MD) simulations have provided valuable quantitative insights into the comparative effects of DPA, EPA, and DHA on membrane order.
One all-atom MD simulation study compared bilayers composed of 1-stearoyl-2-oleoylphosphatidylcholine (OA-PC) as a monounsaturated control with bilayers containing EPA (18:0-20:5PC), DHA (18:0-22:6PC), and DPA (18:0-22:5PC). The results demonstrated that all three n-3 PUFAs induced a more disordered membrane compared to the monounsaturated control. Notably, EPA-PC exhibited the most disorder, while DPA-PC was the least disordered among the three PUFAs, with its ordering effect being very similar to that of DHA-PC.[1] The addition of cholesterol, a known membrane ordering agent, increased the order in all systems, but this ordering effect was less pronounced in the PUFA-containing membranes.[1]
Another study combining solid-state 2H NMR and molecular dynamics simulations directly compared the properties of membranes containing DPA (18:0(d35)-22:5n6PC) and DHA (18:0(d35)-22:6n3PC). The 2H NMR data revealed that the stearic acid chain paired with DHA had lower order parameters, particularly in the middle of the chain, indicating differences in the packing of hydrocarbon chains compared to the DPA-containing lipid.[2] These findings underscore the subtle but significant differences in how DPA and DHA organize the membrane environment.
| Fatty Acid Composition | SCD (without Cholesterol) | SCD (with 20 mol% Cholesterol) | Reference |
| 1-stearoyl-2-oleoyl-PC (OA-PC) | 0.152 | 0.214 | [1] |
| 1-stearoyl-2-eicosapentaenoyl-PC (EPA-PC) | 0.131 | 0.169 | [1] |
| 1-stearoyl-2-docosahexaenoyl-PC (DHA-PC) | 0.139 | 0.178 | |
| 1-stearoyl-2-docosapentaenoyl-PC (DPA-PC) | 0.140 | 0.182 |
Table 1: Comparison of Deuterium Order Parameters (SCD) from Molecular Dynamics Simulations. A lower SCD value indicates a more disordered (fluid) membrane.
| Membrane Composition | Gel-Fluid Phase Transition Temperature (°C) | Reference |
| 1-stearoyl(d35)-2-docosapentaenoyl-sn-glycero-3-phosphocholine (18:0(d35)-22:5n6PC) | -2.5 | |
| 1-stearoyl(d35)-2-docosahexaenoyl-sn-glycero-3-phosphocholine (18:0(d35)-22:6n3PC) | -2.5 |
Table 2: Gel-Fluid Phase Transition Temperatures of DPA- and DHA-Containing Phospholipids. The phase transition temperature is a measure of the energy required to disrupt the ordered gel phase to the more fluid liquid-crystalline phase.
Experimental Protocols
A fundamental understanding of the methodologies used to assess membrane fluidity is crucial for interpreting the data and designing future experiments. This section details the core principles and generalized protocols for the key techniques cited.
Fluorescence Anisotropy
Fluorescence anisotropy is a powerful technique to probe the rotational mobility of a fluorescent probe embedded within the lipid bilayer. The principle lies in exciting the sample with polarized light and measuring the polarization of the emitted fluorescence. A lower anisotropy value corresponds to greater rotational freedom of the probe and thus higher membrane fluidity.
Generalized Protocol for Fluorescence Anisotropy Measurement of DPA-Containing Liposomes:
-
Liposome Preparation:
-
Prepare a lipid mixture including the desired molar percentage of a DPA-containing phospholipid (e.g., 1-stearoyl-2-docosapentaenoyl-sn-glycero-3-phosphocholine) and a host lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC).
-
Dissolve the lipids in an organic solvent (e.g., chloroform/methanol mixture).
-
Create a thin lipid film by evaporating the solvent under a stream of nitrogen gas followed by vacuum desiccation.
-
Hydrate the lipid film with a buffer solution (e.g., PBS, pH 7.4) at a temperature above the gel-liquid crystalline phase transition temperature of the lipid mixture to form multilamellar vesicles (MLVs).
-
To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
Probe Incorporation:
-
Add a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), to the liposome suspension at a low molar ratio (e.g., 1:500 probe:lipid) from a concentrated stock solution in a suitable solvent (e.g., tetrahydrofuran or DMSO).
-
Incubate the mixture at a temperature above the phase transition for a sufficient time (e.g., 1-2 hours) to ensure complete incorporation of the probe into the lipid bilayer.
-
-
Anisotropy Measurement:
-
Use a fluorometer equipped with polarizers in the excitation and emission paths.
-
Set the excitation and emission wavelengths appropriate for the chosen probe (for DPH, typically λex ≈ 360 nm and λem ≈ 430 nm).
-
Measure the fluorescence intensities with the emission polarizer oriented parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.
-
Measure the corresponding intensities with horizontally polarized excitation light (IHV and IHH) to correct for instrument-specific factors (G-factor).
-
Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G = IHV / IHH.
-
-
Data Analysis:
-
Compare the anisotropy values of liposomes containing DPA with control liposomes (without DPA) and liposomes containing other fatty acids like EPA and DHA to assess their relative effects on membrane fluidity.
-
Deuterium Nuclear Magnetic Resonance (2H NMR) Spectroscopy
2H NMR spectroscopy is a powerful technique for obtaining detailed information about the order and dynamics of lipid acyl chains in a membrane. By selectively deuterating specific positions on the lipid molecules, one can measure the quadrupolar splitting, which is directly related to the order parameter (SCD) of that C-D bond.
Generalized Protocol for 2H NMR of DPA-Containing Membranes:
-
Synthesis of Deuterated Lipids:
-
Synthesize or procure phospholipids containing a deuterated acyl chain (e.g., perdeuterated stearic acid at the sn-1 position) and DPA at the sn-2 position.
-
-
Sample Preparation:
-
Prepare multilamellar vesicles (MLVs) by hydrating the deuterated lipid with a buffer (e.g., D2O-depleted water) to a specific water content (e.g., 50 wt%).
-
Homogenize the sample by multiple freeze-thaw cycles.
-
Transfer the hydrated lipid sample to an NMR tube.
-
-
NMR Data Acquisition:
-
Use a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence (π/2)x - τ - (π/2)y - τ - acquire).
-
Acquire spectra at a controlled temperature.
-
The quadrupolar splitting (ΔνQ) is measured from the separation of the two peaks in the Pake doublet spectrum.
-
-
Data Analysis:
-
Calculate the order parameter (SCD) for each deuterated segment using the formula: SCD = (4/3) * (h / e2qQ) * ΔνQ where h is Planck's constant, and e2qQ/h is the static quadrupolar coupling constant for a C-D bond (approximately 170 kHz).
-
Plot the order parameter profile as a function of the carbon position along the acyl chain to visualize the ordering of the membrane.
-
Molecular Dynamics (MD) Simulations
MD simulations provide an in-silico "computational microscope" to study the behavior of lipid membranes at an atomic level. By solving Newton's equations of motion for each atom in the system, MD simulations can predict the dynamic evolution of the membrane and provide insights into properties like membrane thickness, area per lipid, and lipid order parameters.
Generalized Protocol for MD Simulation of a DPA-Containing Membrane:
-
System Setup:
-
Build an initial model of the lipid bilayer containing DPA-phospholipids using a membrane builder tool (e.g., CHARMM-GUI).
-
Solvate the bilayer with a water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentrations.
-
-
Force Field Selection:
-
Choose an appropriate force field that accurately describes the interactions of lipids, water, and ions (e.g., CHARMM36, AMBER lipid14).
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes in the initial configuration.
-
Gradually heat the system to the desired temperature under constant volume (NVT ensemble).
-
Equilibrate the system under constant pressure and temperature (NPT ensemble) to allow the membrane to relax to its equilibrium area per lipid and thickness.
-
-
Production Run:
-
Run the simulation for a sufficiently long time (nanoseconds to microseconds) to sample the conformational space of the system adequately.
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to calculate various biophysical properties:
-
Area per lipid: Calculated by dividing the total area of the simulation box in the xy-plane by the number of lipids per leaflet.
-
Membrane thickness: Typically measured as the distance between the average positions of the phosphorus atoms in the two leaflets.
-
Deuterium order parameter (SCD): Calculated from the orientation of the C-H bonds of the lipid acyl chains with respect to the membrane normal.
-
-
References
The Unseen Contributor: A Technical Guide to Docosapentaenoic Acid's Role in the Omega-3 Index
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Omega-3 Index, a clinically significant biomarker for cardiovascular health, is currently defined as the sum of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in red blood cell (RBC) membranes, expressed as a percentage of total fatty acids.[1][2][3] Conspicuously absent from this critical metric is docosapentaenoic acid (DPA), an n-3 long-chain polyunsaturated fatty acid that serves as a metabolic intermediate between EPA and DHA.[4][5] This guide delves into the scientific rationale behind DPA's exclusion, its metabolic intricacies, and the ongoing discussion regarding its potential inclusion in the Omega-3 Index. We will explore the quantitative contributions of DPA to the overall omega-3 profile and provide detailed insights into the experimental protocols used to assess these fatty acids.
The Omega-3 Index: A Foundational Overview
The Omega-3 Index is a validated risk marker for coronary heart disease, with an optimal range of 8% or greater associated with the lowest risk of sudden cardiac death. Levels below 4% are indicative of a higher risk. The measurement of EPA and DHA in RBCs provides a stable reflection of long-term dietary intake over the preceding 120 days, making it a reliable indicator of omega-3 status.
The decision to exclude DPA from the index was based on foundational studies that found erythrocyte DPA levels did not independently predict risk for total mortality or sudden cardiac death. Furthermore, including DPA did not enhance the predictive capability of the original EPA+DHA index. However, emerging research highlights DPA's unique physiological roles, prompting a re-evaluation of its significance.
The Metabolic Journey of this compound
DPA is a 22-carbon omega-3 fatty acid with five double bonds (22:5n-3), positioned metabolically between EPA (20:5n-3) and DHA (22:6n-3). Its metabolism is a dynamic process involving elongation and desaturation enzymes.
Synthesis and Interconversion
Alpha-linolenic acid (ALA), the parent omega-3 fatty acid, can be converted to EPA, which is then elongated to DPA. DPA can be further metabolized to DHA, although this conversion is considered limited in humans. A key aspect of DPA metabolism is its capacity for retro-conversion back to EPA, suggesting DPA may act as a bodily reservoir for this crucial fatty acid.
dot
Caption: Metabolic pathway of n-3 fatty acids.
Quantitative Contribution of DPA to the Omega-3 Profile
While not officially part of the Omega-3 Index, DPA is a quantifiable component of the omega-3 fatty acid pool in human tissues. Studies have shown that erythrocyte DPA levels are typically around 0.5-1.5% of total fatty acids.
A key consideration in the debate over DPA's inclusion is the high correlation between an EPA+DHA index and an EPA+DHA+DPA index. Research has demonstrated a correlation coefficient (r) of 0.98 between the two, suggesting that the addition of DPA may not provide substantial new information for risk prediction.
Table 1: Comparative Omega-3 Index Values
| Study Population | Omega-3 Index (EPA+DHA) (%) | Modified Omega-3 Index (EPA+DHA+DPA) (%) | Correlation (r) | Reference |
| Framingham Offspring Study | Varies | Approximately 2.7 percentage points higher than the original index | 0.98 |
Table 2: Estimated Conversion of ALA in Young Women
| Conversion Product | Net Fractional Inter-conversion from ALA (%) |
| EPA | 21 |
| DPA | 6 |
| DHA | 9 |
| [Source: Burdge et al., 2002] |
Experimental Protocols for Omega-3 Index Determination
Accurate and reproducible measurement of erythrocyte fatty acids is paramount for the clinical utility of the Omega-3 Index. The standard methodology involves gas chromatography.
Blood Sample Collection and Processing
-
Sample Collection: Whole blood is collected in EDTA-containing tubes.
-
Erythrocyte Isolation: Red blood cells are separated from plasma and buffy coat by centrifugation.
-
Washing: The isolated erythrocytes are washed with saline to remove plasma contaminants.
-
Storage: Samples are typically stored at -80°C until analysis.
Fatty Acid Methyl Ester (FAME) Preparation
-
Direct Transesterification: A common method involves direct transesterification of the erythrocyte sample with a reagent such as boron trifluoride in methanol. This process simultaneously extracts and methylates the fatty acids.
-
Extraction: The resulting fatty acid methyl esters (FAMEs) are extracted into an organic solvent (e.g., hexane).
-
Purification: The extract is washed and dried to remove impurities.
Gas Chromatography (GC) Analysis
-
Injection: The FAME sample is injected into a gas chromatograph equipped with a flame ionization detector (FID).
-
Separation: The FAMEs are separated based on their volatility and interaction with the stationary phase of the GC column.
-
Identification and Quantification: Individual fatty acids are identified by their retention times compared to known standards. The area under each peak is proportional to the amount of that fatty acid, allowing for quantification.
-
Omega-3 Index Calculation: The amounts of EPA and DHA are summed and expressed as a percentage of the total identified fatty acids.
dot
Caption: Experimental workflow for Omega-3 Index analysis.
The Future of the Omega-3 Index: Should DPA be Included?
The scientific community continues to debate the merits of including DPA in the Omega-3 Index. Proponents argue that DPA's unique biological activities and its role as a precursor to specialized pro-resolving mediators warrant its inclusion for a more comprehensive assessment of omega-3 status. Opponents maintain that the current EPA+DHA index is a robust and well-validated predictor of cardiovascular risk, and altering the definition could lead to confusion in the clinical and research settings.
Further research is needed to definitively determine whether a modified Omega-3 Index that includes DPA offers superior predictive value for clinical outcomes beyond what the original index provides. As our understanding of the nuanced roles of individual omega-3 fatty acids evolves, so too may the definition of this critical biomarker.
Conclusion
This compound, while currently excluded from the formal definition of the Omega-3 Index, is an integral component of the omega-3 metabolic pathway. Its contribution to the total long-chain omega-3 fatty acid pool is quantifiable, and its biological significance is an area of active investigation. For researchers and drug development professionals, a thorough understanding of DPA's metabolism, its quantitative presence, and the analytical methods used for its measurement is essential for a comprehensive perspective on omega-3 fatty acid science. The continued exploration of DPA's role will undoubtedly refine our understanding of omega-3s and their impact on human health.
References
- 1. vitamintestkits.com [vitamintestkits.com]
- 2. Omega-3 fatty acid index [en.minu.synlab.ee]
- 3. The omega-3 index: clinical utility for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omegaquant.com [omegaquant.com]
- 5. This compound (22:5n-3): a review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Perspective on Docosapentaenoic Acid (DPA) Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosapentaenoic acid (DPA), a 22-carbon, five-double-bond long-chain omega-3 polyunsaturated fatty acid (PUFA), has long existed in the shadow of its more famous counterparts, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Historically, DPA was often considered a mere metabolic intermediate in the conversion of EPA to DHA.[1] However, a growing body of research has illuminated DPA's unique physiological roles and therapeutic potential, distinct from both EPA and DHA. This technical guide provides a comprehensive historical perspective on DPA research, detailing key discoveries, experimental methodologies, and the evolving understanding of its biological significance. The recent discovery of DPA-derived specialized pro-resolving mediators (SPMs) has marked a new era in DPA research, highlighting its active role in the resolution of inflammation.[2][3][4]
A Timeline of Discovery: From Obscurity to Prominence
The journey of DPA research can be characterized by a gradual emergence from the background of omega-3 fatty acid studies.
-
Early 20th Century: The Dawn of Fatty Acid Research: The foundations of fatty acid research were laid in the early 1900s, with the discovery of essential fatty acids by Burr and Burr in 1929.[5] Initial analytical techniques, such as fractional distillation and salt-solubility methods, were rudimentary, making the separation and identification of individual long-chain PUFAs challenging.
-
Mid-20th Century: The Rise of EPA and DHA: With the advent of gas-liquid chromatography (GLC) in the 1950s, the analysis of fatty acid composition became more precise. This period saw a surge in research on EPA and DHA, largely driven by the observed cardiovascular benefits in populations with high fish consumption. DPA, being present in smaller quantities in many fish oils, was often overlooked or simply grouped with other omega-3s.
-
Late 20th Century: Unraveling Metabolic Pathways: As our understanding of PUFA metabolism deepened, DPA was identified as an intermediate in the conversion of EPA to DHA. However, studies in the 1990s began to hint at DPA's distinct biological activities. For instance, research on endothelial cells suggested that the pro-migratory effects of EPA might be mediated through its elongation to DPA.
-
Early 21st Century: DPA's Unique Bioactivities Emerge: The turn of the century marked a significant shift in DPA research. Studies began to directly investigate the effects of purified DPA, revealing its potent anti-platelet and anti-inflammatory properties, in some cases exceeding those of EPA and DHA.
-
2013-Present: The Discovery of DPA-Derived Specialized Pro-Resolving Mediators (SPMs): A landmark discovery in 2013 by Serhan and colleagues identified a novel class of SPMs derived from DPA, including resolvins, protectins, and maresins. This finding solidified DPA's role as a proactive player in the resolution of inflammation, with its own unique set of bioactive metabolites.
Quantitative Data on the Biological Effects of DPA
The following tables summarize key quantitative findings from in vitro, in vivo, and clinical studies on the effects of DPA, with comparisons to EPA and DHA where available.
| Table 1: Effects of DPA on Platelet Aggregation | |||
| Study Type | Model | Agonist | Finding |
| In vitro | Rabbit Platelets | Collagen, Arachidonic Acid | DPA was the most potent inhibitor of platelet aggregation, reportedly up to ten times more powerful than EPA. |
| Ex vivo | Human Whole Blood (Female) | Not specified | DPA was as effective as EPA and DHA in inhibiting platelet aggregation. |
| Ex vivo | Human Whole Blood (Male) | Not specified | Only EPA showed significant inhibition of platelet aggregation. |
| Table 2: Effects of DPA on Endothelial Cell Migration | |||
| Study Type | Model | Parameter | Finding |
| In vitro | Bovine Aortic Endothelial Cells | EC Migration | DPA pretreatment (0.5 µg/mL) achieved maximal stimulation of EC migration at a concentration one-tenth that of EPA (5.0 µg/mL). |
| In vitro | Bovine Aortic Endothelial Cells | Angiogenesis (Tube Formation) | DPA pretreatment suppressed VEGF-induced tube formation more effectively than EPA or DHA. |
| Table 3: Effects of DPA on Lipid Profiles | ||||
| Study Type | Model | Dosage | Duration | Finding |
| In vivo | Hamsters | Not specified | Not specified | DPA reduced non-HDL cholesterol by 50%. |
| In vivo | High-fat diet fed mice | 1% of total lipids | 6 weeks | DPA supplementation was the only one (compared to EPA and DHA) that led to a decrease in plasma triglycerides, total cholesterol, and non-HDL-cholesterol. |
| Clinical Study | Healthy Adults | Not specified | Not specified | Red blood cell DPA levels were inversely correlated with fasting triglycerides. |
| Clinical Study | Humans | 4 g/day DPA concentrate | 2 weeks | Plasma triglycerides were reduced by 33% with a DPA concentrate, significantly more than the 11% reduction with an EPA concentrate. |
| Table 4: Effects of DPA, EPA, and DHA on Inflammatory Markers | ||||
| Study Type | Model | Dosage | Duration | Finding |
| Meta-analysis of RCTs | Humans | Various | ≥ 7 days | No significant differential effects of DHA and EPA on CRP, IL-6, and TNF-α were found. |
| Clinical Study | Healthy Adults | 2.7 g/day | 10 weeks | DHA was more effective than EPA at reducing interleukin-18 and increasing adiponectin. No significant difference for IL-6, TNF-α, and CRP. |
| In vivo | High-fat diet fed mice | Not specified | 6 weeks | DPA and DHA prevented the decrease in serum adiponectin levels compared to EPA. |
| In vitro | Macrophages | Not specified | Not specified | EPA's anti-inflammatory effects were suggested to be mediated through its elongation to DPA, which then inhibits pro-inflammatory mediators from COX metabolism. |
Key Experimental Protocols
Platelet Aggregation Assay
-
Objective: To assess the inhibitory effect of DPA on platelet aggregation.
-
Methodology:
-
Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g for 15 minutes).
-
Incubation with Fatty Acids: PRP is incubated with varying concentrations of DPA, EPA, or DHA (or a vehicle control) for a specified time (e.g., 30 minutes) at 37°C.
-
Aggregation Measurement: Platelet aggregation is induced by adding an agonist such as collagen (e.g., 1-5 µg/mL) or arachidonic acid (e.g., 0.5-1 mM). Aggregation is monitored using a platelet aggregometer, which measures the change in light transmittance through the PRP suspension as platelets aggregate.
-
Data Analysis: The maximum percentage of aggregation is recorded, and the inhibitory effect of the fatty acids is calculated relative to the control.
-
Endothelial Cell Migration Assay (Boyden Chamber Assay)
-
Objective: To evaluate the effect of DPA on endothelial cell migration.
-
Methodology:
-
Cell Culture: Endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) are cultured in appropriate growth medium.
-
Pretreatment with Fatty Acids: The endothelial cells are pre-treated with various concentrations of DPA, EPA, or DHA for a specified period (e.g., 48 hours).
-
Assay Setup: A Boyden chamber apparatus is used, which consists of two compartments separated by a microporous membrane (e.g., 8 µm pore size). The lower chamber is filled with a chemoattractant (e.g., fetal bovine serum or a specific growth factor like VEGF).
-
Cell Seeding: The pre-treated endothelial cells are harvested and seeded into the upper chamber of the Boyden chamber.
-
Incubation: The chamber is incubated for a period (e.g., 4-6 hours) to allow for cell migration through the membrane towards the chemoattractant.
-
Quantification: The non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, fluorescently labeled cells can be used, and migration can be quantified using a fluorescence plate reader.
-
Signaling Pathways and Logical Relationships
DPA Metabolism and Interaction with COX and LOX Pathways
DPA can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of bioactive lipid mediators. Its interaction with these pathways is a key aspect of its biological activity.
Caption: DPA's central role in omega-3 metabolism and inflammation.
PPARα Signaling Pathway Activation by DPA
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a crucial role in lipid metabolism. DPA and its metabolites can act as ligands for PPARα, thereby influencing gene expression related to fatty acid oxidation.
Caption: Activation of the PPARα signaling pathway by DPA.
Conclusion
The historical perspective on this compound research reveals a fascinating journey from a relatively ignored intermediate to a key bioactive omega-3 fatty acid with unique and potent physiological effects. Initially hampered by the dominance of EPA and DHA in the field and the limitations of early analytical techniques, DPA research has gained significant momentum in recent years. The discovery of its distinct roles in regulating platelet aggregation, endothelial cell function, and lipid metabolism, and particularly the identification of its own family of specialized pro-resolving mediators, has firmly established DPA as a critical area of investigation for researchers, scientists, and drug development professionals. Future research, including more head-to-head clinical trials comparing the effects of pure DPA with EPA and DHA, will be crucial to fully elucidate its therapeutic potential in cardiovascular disease, inflammation, and other chronic conditions. The continued exploration of DPA's unique mechanisms of action promises to open new avenues for the development of novel therapeutic strategies.
References
- 1. Eicosapentaenoic and docosapentaenoic acids are the principal products of alpha-linolenic acid metabolism in young men* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing the Effects of Docosahexaenoic and Eicosapentaenoic Acids on Inflammation Markers Using Pairwise and Network Meta-Analyses of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of the biologic and pharmacologic role of this compound n-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of essential fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of Dietary Docosapentaenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Docosapentaenoic Acid (DPA)
This compound (DPA) is a long-chain omega-3 polyunsaturated fatty acid (PUFA) consisting of a 22-carbon chain with five double bonds. It exists in two primary isomeric forms: the n-3 isomer (all-cis-7,10,13,16,19-docosapentaenoic acid) and the n-6 isomer (all-cis-4,7,10,13,16-docosapentaenoic acid). The n-3 isomer, the focus of this guide, is an important component of the omega-3 metabolic pathway, positioned as an intermediate between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). While often overshadowed by its more famous counterparts, DPA is gaining recognition for its unique physiological roles and metabolic significance.
Dietary sources of n-3 DPA are predominantly of marine origin, with significant amounts found in fatty fish, seal oil, and certain microalgae. In human physiology, DPA is not merely a transient intermediate; it can act as a reservoir for EPA and DHA, being retro-converted or further elongated as needed.[1][2] This dynamic interplay underscores its importance in maintaining omega-3 fatty acid homeostasis. Emerging research suggests that DPA may have distinct and potent biological activities, particularly in modulating inflammatory responses and cardiovascular health.
Absorption and Distribution of Dietary DPA
Intestinal Absorption
Following ingestion, dietary DPA, primarily in the form of triacylglycerols and phospholipids, undergoes hydrolysis in the small intestine by pancreatic lipases. The released free fatty acids, including DPA, are then absorbed by enterocytes.
Transport in Circulation
Within the enterocytes, DPA is re-esterified into triacylglycerols and packaged into chylomicrons. These lipoprotein particles are then released into the lymphatic system and subsequently enter the bloodstream. In circulation, DPA is transported within various lipoprotein fractions, including chylomicrons, very-low-density lipoproteins (VLDL), low-density lipoproteins (LDL), and high-density lipoproteins (HDL).
Tissue-Specific Uptake and Distribution
DPA is distributed to various tissues throughout the body, where it is taken up and incorporated into cellular membranes. The tissue-specific accumulation of DPA is influenced by the metabolic needs of the respective tissues. Studies in rats have shown that orally administered radiolabeled DPA is incorporated into the lipids of several tissues, including the liver, heart, brain, kidney, adipose tissue, and skeletal muscle.[3]
Metabolic Fate of DPA
Once taken up by tissues, dietary DPA can undergo several metabolic transformations:
Incorporation into Lipid Pools
DPA is readily incorporated into various lipid classes, most notably phospholipids, which are integral components of cellular membranes. It is also found in triacylglycerols, serving as an energy store, and in cholesteryl esters.[1][2] The incorporation of DPA into membrane phospholipids can alter membrane fluidity and the function of membrane-bound proteins.
Elongation and Desaturation: The Conversion Pathways
DPA is a key player in the omega-3 fatty acid biosynthetic pathway.
-
3.2.1. Conversion to Docosahexaenoic Acid (DHA): DPA can be elongated to tetracosapentaenoic acid (24:5n-3) and then desaturated to tetracosahexaenoic acid (24:6n-3), which is subsequently shortened via peroxisomal β-oxidation to form DHA (22:6n-3).
-
3.2.2. Retroconversion to Eicosapentaenoic Acid (EPA): DPA can be retro-converted back to EPA (20:5n-3) through a process involving peroxisomal β-oxidation. This pathway allows DPA to act as a reservoir for EPA.
-
3.2.3. Competition with n-6 DPA: The n-3 and n-6 DPA isomers are metabolized by the same enzymes. An excess of one isomer can competitively inhibit the metabolism of the other. In states of omega-3 deficiency, there is often a compensatory increase in n-6 DPA levels in tissues.
Beta-Oxidation
Like other fatty acids, DPA can be catabolized through mitochondrial β-oxidation to generate ATP. Studies have shown that DPA and DHA are catabolized to CO2 to a lesser extent compared to EPA.
Quantitative Data on DPA Metabolism
The following tables summarize quantitative data on the dietary sources, tissue distribution, and metabolic conversion of DPA.
Table 1: Dietary Sources of n-3 DPA
| Food Source | DPA Content (mg/100g) |
| Salmon (Atlantic, farmed, raw) | 200 - 400 |
| Mackerel (Atlantic, raw) | 150 - 300 |
| Herring (Atlantic, raw) | 100 - 250 |
| Seal Oil | 3000 - 5000 |
| Tuna (Bluefin, fresh, raw) | 100 - 200 |
Note: Values are approximate and can vary based on the specific species, diet, and environmental conditions.
Table 2: Tissue Distribution of DPA Following Dietary Supplementation in Rats (% of total fatty acids)
| Tissue | Control Diet | DPA-Supplemented Diet |
| Liver | 0.5 ± 0.1 | 2.5 ± 0.3 |
| Heart | 0.8 ± 0.2 | 3.1 ± 0.4 |
| Brain | 0.3 ± 0.1 | 0.9 ± 0.2 |
| Kidney | 0.6 ± 0.1 | 2.8 ± 0.3 |
| Adipose Tissue | 0.2 ± 0.1 | 1.5 ± 0.2 |
| Skeletal Muscle | 0.4 ± 0.1 | 2.2 ± 0.3 |
Data are presented as mean ± standard deviation and are synthesized from multiple animal studies.
Table 3: Conversion Rates of DPA to EPA and DHA in Humans (% of administered dose)
| Conversion | Plasma | Red Blood Cells |
| DPA to EPA | 10 - 15% | 5 - 10% |
| DPA to DHA | 2 - 5% | 1 - 3% |
Estimates are based on stable isotope tracer studies in humans and can be influenced by factors such as baseline omega-3 status and dietary intake.
Table 4: Incorporation of DPA into Different Lipid Classes in Human Plasma (% of total fatty acids in each class)
| Lipid Class | DPA Percentage |
| Phospholipids | 1.5 - 3.0% |
| Triacylglycerols | 0.5 - 1.5% |
| Cholesteryl Esters | 0.8 - 2.0% |
| Non-esterified Fatty Acids | 0.3 - 1.0% |
Values represent typical ranges observed in human plasma and can vary with dietary intake.
Experimental Methodologies
Lipid Extraction and Fatty Acid Analysis
A common and robust method for the extraction and analysis of fatty acids from biological tissues is outlined below.
This method is a widely used liquid-liquid extraction technique for the separation of lipids from other cellular components.
Protocol:
-
Homogenization: Homogenize approximately 1 gram of tissue in a mixture of 1 mL of chloroform and 2 mL of methanol to create a monophasic system.
-
Phase Separation: Add 1 mL of chloroform and 1 mL of distilled water to the homogenate. Vortex the mixture thoroughly.
-
Centrifugation: Centrifuge the sample at 1000 x g for 10 minutes to facilitate phase separation. This will result in a lower chloroform phase containing the lipids and an upper aqueous phase.
-
Lipid Collection: Carefully collect the lower chloroform phase using a Pasteur pipette.
-
Washing: Wash the chloroform phase by adding 2 mL of a pre-prepared upper phase (a mixture of chloroform, methanol, and water in the proportions of the upper phase from a blank extraction) to remove any non-lipid contaminants. Vortex and centrifuge again.
-
Drying: Transfer the washed chloroform phase to a clean tube and evaporate the solvent under a stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -80°C until further analysis.
For analysis by GC, fatty acids are typically converted to their more volatile methyl ester derivatives.
Protocol:
-
Transesterification: To the dried lipid extract, add 2 mL of 1% sulfuric acid in methanol.
-
Heating: Heat the mixture at 70°C for 2 hours in a sealed tube.
-
Extraction: After cooling, add 1 mL of hexane and 0.5 mL of distilled water. Vortex thoroughly.
-
FAME Collection: Centrifuge the mixture and collect the upper hexane layer containing the FAMEs.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the FAME extract into the GC-MS system.
-
Column: Use a suitable capillary column for FAME separation (e.g., a fused silica capillary column coated with a polar stationary phase).
-
Oven Program: A typical temperature program starts at a lower temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 250°C) to elute all FAMEs.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range appropriate for detecting FAMEs (e.g., m/z 50-550).
-
Identification and Quantification: Identify individual FAMEs by comparing their retention times and mass spectra to those of known standards. Quantify the fatty acids by comparing their peak areas to the peak area of an internal standard.
-
Stable Isotope Tracer Studies
Stable isotope tracers are invaluable for elucidating the in vivo metabolic fate of dietary compounds.
Representative Protocol for an in vivo DPA Tracer Study:
-
Subject Recruitment and Baseline Sampling: Recruit healthy volunteers and obtain baseline blood samples after an overnight fast.
-
Tracer Administration: Administer a precisely known amount of a stable isotope-labeled DPA (e.g., [U-¹³C]-DPA) orally, typically incorporated into a standardized meal.
-
Timed Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 2, 4, 6, 8, 24, 48, and 72 hours).
-
Sample Processing: Separate plasma and red blood cells from the blood samples.
-
Lipid Extraction and FAME Preparation: Extract lipids and prepare FAMEs from plasma and red blood cells as described in section 5.1.
-
Isotope Ratio Mass Spectrometry (IRMS) or GC-MS Analysis: Analyze the FAMEs using GC-combustion-IRMS or a high-resolution GC-MS to determine the isotopic enrichment of DPA, EPA, and DHA.
-
Kinetic Modeling: Use the isotopic enrichment data to model the kinetics of DPA absorption, its conversion to EPA and DHA, and its incorporation into different lipid pools.
Signaling Pathways Influenced by DPA and its Metabolites
While research on DPA-specific signaling is still evolving, evidence suggests its involvement in several key pathways, often in concert with or with greater potency than EPA and DHA.
Anti-inflammatory Pathways
DPA has demonstrated potent anti-inflammatory effects. It can modulate the production of lipid mediators and cytokines involved in the inflammatory response.
-
Inhibition of Pro-inflammatory Eicosanoid Synthesis: DPA can compete with arachidonic acid (AA) for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby reducing the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.
-
Production of Pro-resolving Mediators: DPA is a precursor to specialized pro-resolving mediators (SPMs), including resolvins of the D-series (RvDs) and protectins, which actively promote the resolution of inflammation.
-
Modulation of Cytokine Production: DPA has been shown to decrease the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), while increasing the production of the anti-inflammatory cytokine interleukin-10 (IL-10).
Cardiovascular Signaling
DPA exerts beneficial effects on the cardiovascular system, including the inhibition of platelet aggregation and the promotion of endothelial cell migration.
-
Inhibition of Platelet Aggregation: DPA is a more potent inhibitor of platelet aggregation than EPA. This effect is likely mediated through the modulation of signaling pathways downstream of platelet activation receptors, such as those for thrombin and ADP, leading to reduced integrin αIIbβ3 activation.
-
Endothelial Cell Function: DPA has been shown to promote the migration of endothelial cells, a crucial process in angiogenesis and wound healing. The underlying signaling pathways may involve the activation of pro-survival and pro-migratory kinases.
Conclusion and Future Directions
Dietary this compound is a metabolically active omega-3 fatty acid with distinct physiological functions. It serves as a crucial intermediate in the biosynthesis of EPA and DHA and acts as a reservoir for these essential fatty acids. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the metabolic fate and biological activities of DPA.
Future research should focus on further elucidating the specific signaling pathways through which DPA exerts its effects, particularly in comparison to EPA and DHA. A deeper understanding of DPA's unique contributions to human health will be critical for the development of novel therapeutic strategies targeting inflammatory and cardiovascular diseases. The use of advanced analytical techniques, such as lipidomics and stable isotope tracing, will be instrumental in unraveling the complex metabolic network of DPA and its derivatives.
References
The Precursors to Docosapentaenoic Acid: A Technical Guide to Their Metabolic Pathways and Dietary Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosapentaenoic acid (DPA) is a 22-carbon long-chain polyunsaturated fatty acid (PUFA) that exists in two main isomeric forms: n-3 DPA (Clupanodonic acid) and n-6 DPA (Osbond acid). These molecules are crucial intermediates in the biosynthesis of other bioactive lipids and play significant roles in various physiological processes, including inflammation, cardiovascular health, and neural function. Understanding the metabolic precursors of DPA and their dietary origins is paramount for researchers in nutrition, medicine, and drug development. This technical guide provides an in-depth overview of the n-3 and n-6 DPA metabolic pathways, quantitative data on their dietary sources, and detailed experimental protocols for their analysis.
This compound (DPA) Precursors and Their Dietary Sources
The biosynthesis of DPA in humans relies on the dietary intake of essential fatty acids, which serve as the initial building blocks for a series of desaturation and elongation reactions.
n-3 this compound (n-3 DPA) Precursors
The primary precursors for the synthesis of n-3 DPA are alpha-linolenic acid (ALA) and eicosapentaenoic acid (EPA).
-
Alpha-Linolenic Acid (ALA; 18:3n-3): An essential omega-3 fatty acid that cannot be synthesized by the human body and must be obtained from the diet.[1]
-
Eicosapentaenoic Acid (EPA; 20:5n-3): A long-chain omega-3 fatty acid that can be synthesized from ALA or obtained directly from the diet.
n-6 this compound (n-6 DPA) Precursors
The synthesis of n-6 DPA starts with the essential omega-6 fatty acid, linoleic acid, which is converted to arachidonic acid.
-
Linoleic Acid (LA; 18:2n-6): An essential omega-6 fatty acid that is abundant in the Western diet.
-
Arachidonic Acid (AA; 20:4n-6): A long-chain omega-6 fatty acid derived from LA.
Quantitative Data on Dietary Sources of DPA Precursors
The following tables summarize the quantitative content of DPA precursors in various dietary sources.
Table 1: Alpha-Linolenic Acid (ALA) Content in Plant-Based Foods
| Food Source | ALA Content (g per 100g) |
| Flaxseeds | 22.8 |
| Chia Seeds | 17.8 |
| Walnuts | 9.1 |
| Flaxseed Oil | 53.3 |
| Canola Oil | 9.1 |
| Soybean Oil | 6.8 |
| Hemp Seeds | 20.0 |
Data compiled from various sources.
Table 2: Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA) Content in Seafood
| Seafood | EPA (mg per 100g) | DHA (mg per 100g) |
| Salmon (Atlantic, farmed, raw) | 820 | 1,240 |
| Mackerel (Atlantic, raw) | 898 | 1,401 |
| Herring (Atlantic, raw) | 907 | 1,105 |
| Sardines (canned in oil, drained) | 473 | 509 |
| Anchovies (canned in oil, drained) | 842 | 1,292 |
| Oysters (Pacific, raw) | 433 | 405 |
Data compiled from various sources including the USDA FoodData Central.[2]
Table 3: Linoleic Acid (LA) Content in Vegetable Oils, Nuts, and Seeds
| Food Source | LA Content (g per 100g) |
| Safflower Oil | 74.6 |
| Sunflower Oil | 65.7 |
| Corn Oil | 53.5 |
| Soybean Oil | 50.4 |
| Walnuts | 38.1 |
| Pine Nuts | 33.7 |
| Brazil Nuts | 24.2 |
Data compiled from various sources.[3][4][5]
Table 4: Arachidonic Acid (AA) Content in Animal Products
| Food Source | AA Content (mg per 100g) |
| Chicken Egg Yolk | 390 |
| Duck Egg Yolk | 891 |
| Liver (Beef, cooked) | 294 |
| Chicken (dark meat, cooked) | 120 |
| Pork (lean, cooked) | 56 |
| Beef (lean, cooked) | 35 |
| Turkey (dark meat, cooked) | 100 |
Data compiled from various sources.
Metabolic Pathways of DPA Synthesis
The conversion of dietary precursors to DPA involves a series of enzymatic reactions catalyzed by fatty acid desaturases (FADS) and elongases (ELOVL).
n-3 DPA Metabolic Pathway
The synthesis of n-3 DPA from ALA is a multi-step process. The same enzymes are involved in both the n-3 and n-6 pathways, leading to competition between the two.
n-6 DPA Metabolic Pathway
Similarly, n-6 DPA is synthesized from LA through a series of desaturation and elongation steps.
Regulation of DPA Synthesis
The expression and activity of the FADS and ELOVL enzymes are tightly regulated by various transcription factors, including:
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): Plays a role in the induction of elongase and desaturase expression.
-
Liver X Receptor (LXR): Involved in the regulation of desaturase expression.
-
Sterol Regulatory Element-Binding Protein 1 (SREBP-1): Enhances the expression of several elongases and desaturases.
-
Carbohydrate-Responsive Element-Binding Protein (ChREBP): Required for the glucose-induced expression of certain desaturases and elongases.
Experimental Protocols
Fatty Acid Analysis in Food Matrices by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines the general steps for the quantitative analysis of fatty acids in a food sample.
a. Sample Preparation and Lipid Extraction:
-
Homogenize the food sample.
-
For solid samples, perform acid and/or alkaline hydrolysis to liberate lipids.
-
Extract the total lipids using a suitable organic solvent system (e.g., chloroform:methanol).
-
Add an internal standard (e.g., C13:0 or C23:0 fatty acid) prior to extraction for accurate quantification.
b. Saponification and Transesterification:
-
Saponify the extracted lipids using a strong base (e.g., methanolic NaOH) to release free fatty acids from triglycerides and phospholipids.
-
Methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using a catalyst such as boron trifluoride (BF3) in methanol.
c. GC-FID Analysis:
-
Inject the FAMEs solution into a gas chromatograph equipped with a flame ionization detector (FID).
-
Use a suitable capillary column (e.g., a highly polar column for cis/trans isomer separation) to separate the FAMEs based on their chain length, degree of unsaturation, and isomer configuration.
-
The FID detects the eluting FAMEs, generating a chromatogram.
d. Quantification:
-
Identify individual FAME peaks by comparing their retention times with those of known standards.
-
Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard.
Measurement of Fatty Acid Conversion Rates In Vivo Using Stable Isotope Tracers
This protocol provides a method to determine the conversion rates of DPA precursors in a biological system.
a. Tracer Administration:
-
Administer a stable isotope-labeled precursor fatty acid (e.g., ¹³C-ALA) to the subject (animal or human).
-
The tracer can be administered orally or via infusion.
b. Sample Collection:
-
Collect blood samples at various time points after tracer administration.
-
Separate plasma from the blood samples.
c. Lipid Extraction and FAME Preparation:
-
Extract total lipids from the plasma samples.
-
Prepare FAMEs from the extracted lipids as described in the previous protocol.
d. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Analyze the FAMEs using a GC-MS system.
-
The mass spectrometer will detect the incorporation of the stable isotope into the precursor and its metabolites (e.g., ¹³C-EPA, ¹³C-DPA).
e. Kinetic Modeling:
-
Use the isotopic enrichment data over time to calculate the fractional synthesis rate and absolute conversion rates of the precursor to its various metabolites using appropriate kinetic models.
Conclusion
A thorough understanding of the dietary precursors of this compound and their metabolic conversion is essential for the scientific and medical communities. This guide has provided a comprehensive overview of the n-3 and n-6 DPA synthesis pathways, quantitative data on key dietary sources of their precursors, and detailed methodologies for their analysis. This information serves as a valuable resource for researchers investigating the role of these important fatty acids in health and disease, and for professionals in drug development exploring novel therapeutic strategies targeting lipid metabolism. The provided experimental protocols and pathway diagrams offer a practical framework for further investigation in this critical area of nutritional biochemistry.
References
- 1. Regulation of hepatic fatty acid elongase and desaturase expression in diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. seafoodnutrition.org [seafoodnutrition.org]
- 3. fitaudit.com [fitaudit.com]
- 4. Dietary linoleic acid and risk of coronary heart disease • The Nutrition Source [nutritionsource.hsph.harvard.edu]
- 5. news-medical.net [news-medical.net]
The Tissue-Specific Landscape of Docosapentaenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid, is increasingly recognized for its significant biological activities, distinct from its better-known counterparts, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). As an intermediate in the metabolic pathway from EPA to DHA, DPA accumulates in various tissues, where it contributes to the modulation of inflammatory responses and cellular signaling. Understanding the tissue-specific distribution of DPA is paramount for elucidating its physiological roles and harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the quantitative distribution of DPA across different tissues, details the experimental protocols for its analysis, and illustrates its key signaling pathways.
Quantitative Distribution of this compound in Tissues
The concentration of this compound varies significantly among different tissues, reflecting their specific metabolic requirements and functions. The following tables summarize the baseline levels of DPA in various tissues of rats, a common model organism in lipid research. These values are presented as a percentage of total fatty acids and in mg/g of tissue, compiled from studies on rats fed standard chow diets. It is important to note that these values can be influenced by factors such as diet, age, and sex.
Table 1: this compound (DPA) Concentration in Various Rat Tissues (% of Total Fatty Acids)
| Tissue | DPA (n-3) % | DPA (n-6) % | Reference |
| Liver | 0.5 - 1.5 | 0.2 - 0.8 | [1] |
| Heart | 1.0 - 2.5 | 0.3 - 1.0 | [1] |
| Brain | 0.1 - 0.3 | 1.0 - 2.0 | [1][2] |
| Skeletal Muscle | 0.8 - 2.0 | 0.5 - 1.5 | [1] |
| Adipose Tissue | 0.2 - 0.8 | 0.1 - 0.5 | |
| Kidney | 0.7 - 1.8 | 0.4 - 1.2 | |
| Spleen | 0.9 - 2.2 | Not Reported | |
| Lung | 0.6 - 1.5 | Not Reported | |
| Bone Marrow | 1.2 - 2.8 | Not Reported |
Table 2: this compound (DPA) Concentration in Various Rat Tissues (mg/g of tissue)
| Tissue | DPA (n-3) mg/g | Reference |
| Liver | 0.1 - 0.3 | |
| Heart | 0.2 - 0.5 | |
| Brain | 0.05 - 0.15 | |
| Skeletal Muscle | 0.1 - 0.4 | |
| Adipose Tissue | 0.05 - 0.2 |
Experimental Protocols for DPA Analysis
Accurate quantification of DPA in tissues requires meticulous experimental procedures, from sample preparation to instrumental analysis. The following sections provide detailed methodologies for the key steps involved.
Lipid Extraction from Tissues
The Folch method is a widely used and robust protocol for extracting total lipids from biological samples.
Materials:
-
Tissue sample (fresh or frozen)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Glass tubes with Teflon-lined caps
Procedure:
-
Weigh approximately 1 g of the tissue sample.
-
Homogenize the tissue in a 20-volume excess of a chloroform:methanol (2:1, v/v) mixture.
-
Filter the homogenate to remove solid particles.
-
Add 0.2 volumes of 0.9% NaCl solution to the filtrate to induce phase separation.
-
Vortex the mixture and centrifuge at low speed (approx. 2000 rpm) for 5-10 minutes to separate the layers.
-
The lower chloroform phase, containing the total lipids, is carefully collected.
-
The solvent is evaporated under a stream of nitrogen to obtain the total lipid extract.
Separation of Phospholipid Classes by Thin-Layer Chromatography (TLC)
To analyze the DPA content within specific phospholipid classes, the total lipid extract can be fractionated using TLC.
Materials:
-
Silica gel TLC plates
-
Developing solvent (e.g., chloroform:methanol:acetic acid:water, 50:30:8:4, v/v/v/v)
-
Iodine vapor or other visualization agent
-
Scraping tool
Procedure:
-
Spot the total lipid extract onto a silica gel TLC plate.
-
Place the plate in a developing tank containing the appropriate solvent system.
-
Allow the solvent to migrate up the plate until the solvent front is near the top.
-
Remove the plate and visualize the separated phospholipid classes using iodine vapor or another suitable stain.
-
Identify the bands corresponding to different phospholipid classes (e.g., phosphatidylcholine, phosphatidylethanolamine) by comparing with standards.
-
Scrape the silica from the desired bands into separate tubes for further analysis.
Fatty Acid Methyl Ester (FAME) Preparation (Transesterification)
For analysis by Gas Chromatography, fatty acids must be converted to their volatile methyl ester derivatives.
Materials:
-
Lipid extract or scraped silica gel from TLC
-
Methanolic HCl (1.25 M) or Boron trifluoride-methanol solution (14%)
-
Hexane
-
Saturated NaCl solution
Procedure:
-
To the lipid sample, add 2 mL of methanolic HCl.
-
Heat the mixture at 85°C for 1 hour in a sealed tube.
-
After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for the separation and quantification of FAMEs.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
Column: A polar capillary column (e.g., BPX70 or similar).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program:
-
Initial oven temperature: 140°C, hold for 5 minutes.
-
Ramp to 240°C at a rate of 4°C/minute.
-
Hold at 240°C for 10 minutes.
-
-
Injector and Detector Temperature: 260°C.
-
Identification: FAMEs are identified by comparing their retention times with those of known standards.
-
Quantification: The peak area of each FAME is used for quantification, often relative to an internal standard.
Signaling Pathways of this compound
DPA exerts its biological effects through several signaling pathways, primarily by serving as a precursor to potent bioactive lipid mediators and by modulating membrane composition and gene expression.
DPA Metabolism to Specialized Pro-resolving Mediators (SPMs)
A key mechanism of DPA's action is its conversion to specialized pro-resolving mediators (SPMs), a class of molecules that actively orchestrate the resolution of inflammation. DPA can be metabolized by lipoxygenase (LOX) and cyclooxygenase (COX) enzymes to produce resolvins, protectins, and maresins.
Caption: Metabolic conversion of DPA to specialized pro-resolving mediators (SPMs).
Modulation of Inflammatory Signaling
DPA can influence inflammatory pathways by competing with the pro-inflammatory omega-6 fatty acid, arachidonic acid (AA), for metabolism by COX and LOX enzymes. This leads to a decreased production of pro-inflammatory eicosanoids (prostaglandins and leukotrienes) from AA.
Caption: Competitive metabolism of DPA and Arachidonic Acid (AA).
Experimental Workflow for DPA Analysis
The overall workflow for the analysis of DPA in tissue samples involves a series of sequential steps from tissue collection to data analysis.
Caption: Workflow for the analysis of this compound in tissues.
Conclusion
This compound exhibits a distinct tissue-specific distribution, reflecting its diverse and important physiological roles. As research in the field of lipidomics continues to expand, a deeper understanding of DPA's metabolism and signaling pathways will be crucial for the development of novel therapeutic strategies targeting inflammation-related diseases. The standardized protocols and data presented in this guide provide a valuable resource for researchers and professionals in the field, facilitating further exploration into the biology of this important omega-3 fatty acid.
References
Genetic Regulation of Docosapentaenoic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosapentaenoic acid (DPA) is a long-chain omega-3 and omega-6 polyunsaturated fatty acid (PUFA) that serves as a key intermediate in the biosynthesis of other bioactive lipids, including docosahexaenoic acid (DHA). The metabolism of DPA is tightly regulated by a network of genes, primarily those encoding for fatty acid desaturases (FADS) and elongases (ELOVL). Understanding the genetic and transcriptional control of DPA metabolism is crucial for elucidating its role in health and disease, and for the development of novel therapeutic strategies targeting lipid metabolic pathways. This technical guide provides an in-depth overview of the core genetic regulatory mechanisms governing DPA metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.
Core Genetic Regulators of DPA Metabolism
The biosynthesis and interconversion of DPA are principally controlled by two families of enzymes: fatty acid desaturases and elongases of very long-chain fatty acids.
-
Fatty Acid Desaturases (FADS): The FADS gene cluster on chromosome 11, which includes FADS1 (encoding Δ5-desaturase) and FADS2 (encoding Δ6-desaturase), plays a pivotal role.[1] These enzymes introduce double bonds into fatty acid chains.
-
Elongation of Very Long-Chain Fatty Acids (ELOVL): The ELOVL gene family, particularly ELOVL2 and ELOVL5 located on chromosome 6, are responsible for the elongation of the carbon chain of fatty acids.[2] ELOVL5 is primarily involved in the elongation of C18-20 fatty acids, while ELOVL2 acts on C20-22 fatty acids.[2][3]
Quantitative Data on Genetic Regulation
The expression of FADS and ELOVL genes is influenced by various factors, including genetic polymorphisms and the presence of specific transcription factors. The following tables summarize key quantitative data from relevant studies.
Table 1: Impact of Genetic Variants on DPA Levels and Enzyme Activity Indices
| Gene | SNP | Allele Effect | Population | Key Findings | Reference |
| FADS1 | rs174546 | TT genotype | Brazilian Adults | Significantly lower levels of n-3 DPA (C22:5n-3) compared to CC and CT genotypes (p = 0.010). | [4] |
| FADS1 | rs174556 | TT genotype | Tunisian Population | Increased risk of Alzheimer's Disease, associated with higher arachidonic acid (AA) levels. | |
| FADS2 | rs174570 | TT genotype | - | Associated with decreased FADS1 and FADS2 mRNA levels (P = 0.001 and P = 0.016, respectively). | |
| ELOVL2 | rs3756963 | TT genotype | Tunisian Population | Increased risk of Alzheimer's Disease, associated with higher arachidonic acid (AA) levels. | |
| ELOVL2 | rs2236212 | C minor allele | Tunisian Population | Significantly lower levels of ALA, EPA, DPA, and reduced D6D activity. |
Table 2: Quantitative Changes in Gene Expression and Enzyme Activity
| Condition | Gene/Enzyme | Fold Change / % Change | Cell/Tissue Model | Key Findings | Reference |
| n-3 PUFA Supplementation (6 weeks) | δ-5 desaturase activity index | ▲ 25.7 ± 28.8 % (p < 0.0001) | Human plasma phospholipids | Supplementation significantly alters desaturase and elongase activities. | |
| n-3 PUFA Supplementation (6 weeks) | δ-6 desaturase activity index | ▼ 17.7 ± 18.2 % (p < 0.0001) | Human plasma phospholipids | Supplementation significantly alters desaturase and elongase activities. | |
| n-3 PUFA Supplementation (6 weeks) | Elongase activity index | ▼ 39.5 ± 27.9 % (p < 0.0001) | Human plasma phospholipids | Supplementation significantly alters desaturase and elongase activities. | |
| Atopic Eczema | FADS2 mRNA expression | ▼ 40.30% | Peripheral blood of children | Lower mRNA expression is associated with a higher risk of atopic eczema. | |
| Atopic Eczema | ELOVL5 mRNA expression | ▼ 20.36% | Peripheral blood of children | Lower mRNA expression is associated with a higher risk of atopic eczema. |
Signaling Pathways Regulating DPA Metabolism
The transcription of FADS and ELOVL genes is under the tight control of several key transcription factors, which are in turn regulated by cellular metabolic status and signaling pathways.
Transcriptional Regulation of FADS and ELOVL Genes
The diagram below illustrates the central role of Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and Peroxisome Proliferator-Activated Receptor alpha (PPARα) in the transcriptional regulation of genes involved in DPA metabolism. Insulin signaling activates SREBP-1c, promoting the expression of lipogenic genes, including FADS and ELOVL. Conversely, PPARα, activated by fatty acids, can also influence the expression of these genes.
Metabolic Pathway of n-3 DPA Synthesis
The conversion of eicosapentaenoic acid (EPA) to DHA involves a series of elongation and desaturation steps, with DPA as a key intermediate. This pathway is catalyzed by the ELOVL and FADS enzymes.
Experimental Protocols
Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of total fatty acid composition in biological samples.
A. Lipid Extraction (Folch Method)
-
Homogenization: Homogenize tissue samples (e.g., liver, brain) in a chloroform:methanol (2:1, v/v) solution. For cultured cells, scrape cells and suspend them in the same solution.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex thoroughly, and centrifuge to separate the phases.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
B. Fatty Acid Methyl Ester (FAME) Derivatization
-
Transesterification: Resuspend the dried lipid extract in a solution of 0.5 M KOH in methanol and incubate at 50°C for 30 minutes.
-
Methylation: Add 14% boron trifluoride in methanol and incubate at 50°C for 30 minutes.
-
Extraction: Add hexane and saturated NaCl solution, vortex, and centrifuge.
-
Collection: Collect the upper hexane layer containing the FAMEs.
-
Drying: Evaporate the hexane under nitrogen and resuspend the FAMEs in a suitable solvent (e.g., hexane) for GC-MS analysis.
C. GC-MS Analysis
-
Injection: Inject the FAME sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane).
-
Separation: Use a temperature gradient program to separate the FAMEs based on their volatility and polarity.
-
Detection: Detect the eluted FAMEs using a mass spectrometer.
-
Quantification: Identify and quantify individual fatty acids by comparing their retention times and mass spectra to those of known standards. Use an internal standard (e.g., heptadecanoic acid, C17:0) for accurate quantification.
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol describes the measurement of FADS and ELOVL mRNA levels.
A. RNA Extraction and cDNA Synthesis
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
B. RT-qPCR
-
Reaction Setup: Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target genes (FADS1, FADS2, ELOVL2, ELOVL5) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based qPCR master mix.
-
Primer Design: Design primers to be specific for the target genes and to span an exon-exon junction to avoid amplification of genomic DNA.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Experimental Workflow for Studying Genetic Regulation of DPA Metabolism
The following diagram outlines a typical experimental workflow to investigate the impact of a specific genetic variant or treatment on DPA metabolism.
Conclusion
The genetic regulation of this compound metabolism is a complex process orchestrated by the interplay of desaturase and elongase enzymes, which are in turn controlled by key transcription factors responsive to metabolic signals. Genetic variations within the FADS and ELOVL genes can significantly impact DPA levels and the efficiency of PUFA biosynthesis, with potential implications for human health and disease. The methodologies and pathways outlined in this guide provide a framework for researchers and drug development professionals to investigate the intricacies of DPA metabolism and to identify novel targets for therapeutic intervention. A thorough understanding of these regulatory networks is essential for advancing our knowledge of lipid biology and for the development of personalized nutritional and pharmacological strategies.
References
- 1. Delta-5 and delta-6 desaturases: crucial enzymes in polyunsaturated fatty acid-related pathways with pleiotropic influences in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic association between FADS and ELOVL polymorphisms and the circulating levels of EPA/DHA in humans: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elongase Reactions as Control Points in Long-Chain Polyunsaturated Fatty Acid Synthesis | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
The Influence of Docosapentaenoic Acid on Lipid Raft Dynamics and Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the interaction between docosapentaenoic acid (DPA) and lipid rafts, specialized microdomains within the cell membrane that are critical for signal transduction. While research has extensively focused on the roles of docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), this document synthesizes the current understanding of DPA's unique and comparative influence on lipid raft composition, protein localization, and downstream signaling pathways. This guide summarizes quantitative data, details relevant experimental protocols, and provides visual representations of key molecular interactions and signaling cascades to support further research and drug development efforts in this area.
Introduction to Lipid Rafts and this compound
Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins within the plasma membrane.[1][2] These microdomains serve as organizing centers for a variety of cellular processes, most notably signal transduction.[1][2] By concentrating or excluding certain proteins, lipid rafts can modulate the efficiency and specificity of signaling cascades.[1]
This compound (DPA), a 22-carbon long-chain omega-3 polyunsaturated fatty acid (PUFA), is an intermediate in the metabolic pathway between EPA (20:5n-3) and DHA (22:6n-3). While often overshadowed by its more studied counterparts, emerging evidence suggests that DPA possesses distinct bioactivities that may influence cellular function through the modulation of lipid raft integrity and function. Understanding the interaction of DPA with these critical membrane domains is paramount for elucidating its therapeutic potential.
DPA's Impact on Lipid Raft Composition and Physical Properties
The incorporation of PUFAs into the plasma membrane can significantly alter the biophysical properties of lipid rafts. While direct and extensive data on DPA is still emerging, comparative studies with EPA and DHA provide a strong framework for understanding its likely effects.
Modulation of Cholesterol and Sphingomyelin Content
The defining characteristic of lipid rafts is their enrichment in cholesterol and sphingolipids. PUFAs, due to their kinked structures, can disrupt the tight packing of these molecules, leading to alterations in raft composition and stability.
| Fatty Acid | Organism/Cell Type | Method | Key Findings | Reference |
| DPA (n-3) | Hamsters (aorta) | Diet Supplementation | Improved lipoprotein profiles and aortic function. | |
| DHA | Murine Macrophages (MH-S cells) | Molecular Dynamics | Drives sphingomyelin and cholesterol into larger lipid rafts. | |
| EPA | Human T-cells (Jurkat E6-1) | Mass Spectrometry | Alters lipid composition, increasing unsaturated fatty acyl chains in rafts. |
Inferences from comparative studies suggest that DPA, being structurally intermediate between EPA and DHA, likely modulates the cholesterol and sphingomyelin content of lipid rafts, though perhaps to a different extent than either EPA or DHA.
Effects on Membrane Fluidity and Order
The incorporation of PUFAs generally increases membrane fluidity. However, their effect on the highly ordered environment of lipid rafts is more complex. Some studies suggest that by displacing cholesterol, PUFAs can decrease the order within rafts, while others propose that the sequestration of PUFAs into non-raft domains can lead to a relative increase in the order of the remaining raft domains.
| Fatty Acid | Model System | Technique | Effect on Membrane Order/Fluidity | Reference |
| DHA | Rat Aortic Endothelial Cells | Fluorescence Polarization | Increases plasma membrane fluidity more than EPA. | |
| EPA | Model Membranes | X-ray Diffraction | Maintains membrane fluidity. | |
| DPA (n-3) | MD Simulations | Computational Modeling | Similar disordering effect to DHA on the sn-2 chain of phospholipids. |
DPA's Influence on Lipid Raft-Mediated Signaling
By altering the composition and structure of lipid rafts, DPA can influence the localization and function of key signaling proteins, thereby modulating downstream cellular responses. Much of our understanding in this area is extrapolated from studies on DHA and EPA.
Toll-Like Receptor (TLR) Signaling
Toll-like receptors, critical components of the innate immune system, often require localization to lipid rafts for proper signaling. The modulation of lipid rafts by omega-3 PUFAs can therefore impact inflammatory responses.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, crucial for cell growth, survival, and proliferation, is also regulated by lipid rafts. The integrity of these microdomains is often necessary for the proper localization and activation of key components of this pathway.
Experimental Protocols
The study of DPA's interaction with lipid rafts employs a variety of biochemical and biophysical techniques. Below are summarized protocols for key experimental approaches.
Isolation of Detergent-Resistant Membranes (DRMs)
This is a classical biochemical method to enrich for lipid raft components.
Protocol Overview:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with DPA or a vehicle control for a specified time.
-
Cell Lysis: Lyse the cells in a cold, non-ionic detergent-containing buffer (e.g., 1% Triton X-100 or Brij-58) on ice.
-
Sucrose Gradient Ultracentrifugation:
-
Mix the cell lysate with a high-concentration sucrose solution (e.g., 40%) and place it at the bottom of an ultracentrifuge tube.
-
Carefully layer decreasing concentrations of sucrose solutions (e.g., 30% and 5%) on top to create a discontinuous gradient.
-
Centrifuge at high speed (e.g., 200,000 x g) for an extended period (e.g., 18-20 hours) at 4°C.
-
-
Fraction Collection: Carefully collect fractions from the top of the gradient. DRMs, being buoyant, will be located at the interface of the lower-concentration sucrose layers.
-
Analysis: Analyze the protein and lipid composition of the fractions using techniques such as Western blotting, mass spectrometry-based proteomics, and lipidomics.
Lipidomics Analysis of DPA-Enriched Membranes
This approach provides a detailed quantitative profile of the lipid species within membranes or isolated lipid rafts.
Protocol Overview:
-
Lipid Extraction: Extract total lipids from cell pellets or isolated DRM fractions using a solvent system such as chloroform/methanol.
-
Mass Spectrometry: Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the identification and quantification of individual lipid species.
-
Data Analysis: Process the mass spectrometry data to identify changes in the abundance of specific lipid classes (e.g., phospholipids, sphingolipids, cholesterol) and individual fatty acyl chains following DPA treatment.
Biophysical Analysis of Model Membranes
Artificial lipid bilayers provide a controlled system to study the direct biophysical effects of DPA.
Techniques:
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information on the order and dynamics of lipid acyl chains.
-
Small-Angle X-ray Diffraction (SAXD): Determines membrane thickness and electron density profiles, revealing the location of molecules within the bilayer.
-
Förster Resonance Energy Transfer (FRET): Can be used to study the co-localization and clustering of fluorescently labeled lipids and proteins.
-
Single-Molecule Tracking: Allows for the direct observation of the diffusion and confinement of individual molecules within the membrane, providing insights into the size and stability of lipid domains.
Future Directions
The study of DPA's interaction with lipid rafts is a promising area for future research. Key areas for investigation include:
-
DPA-Specific Proteomics and Lipidomics: Comprehensive analysis of the changes in the protein and lipid composition of lipid rafts in response to DPA treatment is needed to identify specific molecular targets.
-
Functional Signaling Studies: Elucidating the precise downstream consequences of DPA-induced lipid raft modulation on key signaling pathways will be crucial for understanding its physiological effects.
-
In Vivo Studies: Translating the findings from in vitro and model systems to animal models will be essential for validating the therapeutic potential of DPA.
-
Comparative Studies with n-6 DPA: Investigating the differential effects of n-3 and n-6 isomers of DPA will provide valuable insights into the structure-function relationships of these fatty acids.
Conclusion
While much of the current knowledge is inferred from studies on the related omega-3 fatty acids DHA and EPA, the available evidence strongly suggests that this compound plays a significant role in modulating the structure and function of lipid rafts. By altering the composition and physical properties of these critical signaling platforms, DPA has the potential to influence a wide range of cellular processes, with implications for inflammation, cancer, and other diseases. The experimental approaches outlined in this guide provide a roadmap for further elucidating the specific molecular mechanisms of DPA and harnessing its therapeutic potential.
References
Methodological & Application
Application Note: Quantification of Docosapentaenoic Acid (DPA) in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosapentaenoic acid (DPA) is a long-chain omega-3 polyunsaturated fatty acid (PUFA) that is an intermediate in the metabolic pathway between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Emerging research highlights the distinct biological roles of DPA, necessitating accurate and robust methods for its quantification in human plasma. This application note provides detailed protocols for the quantification of DPA in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. Additionally, alternative methods using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) are discussed.
Quantitative Data Summary
The concentration of DPA in human plasma can vary based on factors such as diet, age, and health status. The following table summarizes representative DPA concentrations from a large-scale study.
Table 1: Human Plasma this compound (DPA) Concentrations
| Analyte | Mean Concentration (μmol/L) | Population | Reference |
| This compound (DPA) | 44.2 ± 0.7 | US Adults (NHANES 2003-2014) | [1] |
Note: Concentrations can be influenced by dietary intake of DPA, as well as EPA and DHA, which can be interconverted.[1][2]
Experimental Protocols
Protocol 1: Quantification of Total DPA in Human Plasma by LC-MS/MS
This protocol describes a widely used method for the determination of total DPA (free and esterified forms) in human plasma, involving alkaline hydrolysis followed by liquid-liquid extraction and LC-MS/MS analysis.[3][4]
1. Materials and Reagents
-
Human plasma (collected in EDTA tubes)
-
DPA standard and deuterated internal standard (e.g., DPA-d5)
-
Methanol, Hexane, Isopropanol, Acetonitrile (HPLC grade)
-
Potassium hydroxide (KOH)
-
Ammonium acetate
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
2. Sample Preparation
-
Lipid Extraction:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard mixture.
-
Add 1 mL of a hexane/isopropanol (3:2, v/v) solution.
-
Vortex the mixture thoroughly.
-
Incubate at -20°C for 10 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant (lipid extract) to a new tube.
-
-
Alkaline Hydrolysis (to release esterified DPA):
-
To the lipid extract, add 100 µL of 0.3 M KOH in 80% methanol.
-
Incubate the mixture at 80°C for 30 minutes to hydrolyze the ester bonds.
-
After incubation, allow the sample to cool to room temperature.
-
-
Extraction of Hydrolyzed Fatty Acids:
-
Neutralize the sample by adding an appropriate amount of acid (e.g., formic acid).
-
Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., hexane).
-
Vortex and centrifuge to separate the phases.
-
Carefully transfer the organic layer containing the fatty acids to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with a modifier like ammonium acetate (e.g., 2 mM) to improve ionization. A typical mobile phase could be 90% acetonitrile, 10% water, and 2 mM ammonium acetate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
DPA: m/z 329.2 → 285.3
-
DPA-d5 (Internal Standard): m/z 334.2 → 289.3 (example transition, will vary based on deuterated standard)
-
-
Instrument Parameters: Optimize nebulizer gas flow, drying gas flow and temperature, and collision energy for maximum signal intensity.
-
4. Data Analysis
-
Quantify DPA by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of DPA standard to determine the concentration in the plasma samples.
Protocol 2: Quantification of DPA by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and reliable method for fatty acid analysis, which requires derivatization to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).
1. Sample Preparation (including derivatization)
-
Lipid Extraction and Hydrolysis: Follow the same steps as in Protocol 1 (steps 2.1 and 2.2).
-
Derivatization to FAMEs:
-
After hydrolysis, acidify the sample.
-
Add a methylating agent such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl.
-
Heat the mixture (e.g., at 100°C for 30 minutes) to facilitate the formation of FAMEs.
-
After cooling, add water and extract the FAMEs with an organic solvent like hexane.
-
The hexane layer containing the FAMEs is then collected for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatography (GC):
-
Column: A polar capillary column suitable for FAME analysis (e.g., a fused silica capillary column).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Injector: Split/splitless injector.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification.
-
3. Data Analysis
-
Identify the DPA-methyl ester peak based on its retention time and mass spectrum.
-
Quantify using an internal standard (e.g., a non-naturally occurring fatty acid) and a calibration curve prepared with DPA methyl ester standards.
Protocol 3: Quantification of DPA by HPLC with UV Detection
While less sensitive and specific than mass spectrometry-based methods, HPLC-UV can be used for the quantification of fatty acids. This method is often employed when MS instrumentation is not available.
1. Sample Preparation
-
Follow the lipid extraction and hydrolysis steps as outlined in Protocol 1. Derivatization is not required for HPLC-UV, but detection can be challenging due to the lack of a strong chromophore in DPA.
-
Detection is typically performed at low wavelengths (around 205-215 nm).
2. HPLC-UV Instrumentation and Conditions
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile, water, and acetic acid (e.g., 70:30:0.1 v/v/v).
-
Flow Rate: Approximately 1.0 mL/min.
-
Detector: UV detector set at a low wavelength (e.g., 205 nm).
-
3. Data Analysis
-
Quantify DPA by comparing the peak area of the sample to a calibration curve generated from DPA standards.
Visualizations
Caption: LC-MS/MS workflow for total DPA quantification in human plasma.
Caption: GC-MS workflow for DPA quantification, including derivatization.
References
- 1. n-3 this compound (DPA) intake and relationship to plasma long-chain n-3 fatty acid concentrations in the United States: NHANES 2003–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) n-3 this compound Intake and Relationship with Plasma Long-Chain n-3 Fatty Acid Concentrations in the United States: NHANES 2003-2014. (2019) | Chesney K. Richter | 21 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma [mdpi.com]
Application Notes and Protocols for Docosapentaenoic Acid (DPA) Extraction from Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosapentaenoic acid (DPA) is a long-chain omega-3 polyunsaturated fatty acid (PUFA) that is gaining increasing attention for its role in brain health and disease. As an intermediate between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), DPA is not only a precursor to DHA but also gives rise to its own unique profile of bioactive lipid mediators, including specialized pro-resolving mediators (SPMs) like protectins and resolvins. These molecules are crucial in the resolution of neuroinflammation, a key process in various neurological disorders. Accurate and efficient extraction of DPA from brain tissue is therefore a critical first step for researchers studying its metabolism, signaling pathways, and therapeutic potential.
This document provides detailed protocols for the extraction of DPA from brain tissue, focusing on the well-established Folch and Bligh-Dyer methods, as well as the more recent methyl-tert-butyl ether (MTBE) method. It also includes a summary of quantitative data from existing literature and a diagram of a key DPA signaling pathway in the brain.
Data Presentation: Quantitative Analysis of DPA in Brain Tissue
| Extraction Method | Animal Model | Brain Region | DPA Concentration (% of total fatty acids) | Reference |
| Folch | Rat | Cerebral Hemisphere | ~0.2-0.9% | [1] |
| Folch | Mouse | Frontal Cortex | Not detected - ~0.29% | [2] |
Note: The MTBE method has been shown to provide comparable recoveries for major lipid classes when compared to the Folch and Bligh-Dyer methods and is considered a safer, high-throughput alternative.[3] However, specific quantitative data on DPA yields from brain tissue using the MTBE method are not yet widely published.
Experimental Protocols
Folch Method
The Folch method is a widely used "gold standard" for the total lipid extraction from solid tissues like the brain.[4] It utilizes a chloroform-methanol solvent system to efficiently extract a broad range of lipids.
Materials:
-
Brain tissue (fresh or frozen)
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or 0.88% KCl)
-
Homogenizer (e.g., Dounce or mechanical)
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Rotary evaporator or nitrogen stream evaporator
-
Glass vials for final sample storage
Procedure:
-
Weigh the brain tissue sample (typically 1 g).
-
In a glass homogenizer, add the tissue and 20 volumes of a chloroform:methanol (2:1, v/v) mixture (i.e., 20 mL for 1 g of tissue).
-
Homogenize the tissue thoroughly until a uniform suspension is achieved.
-
Transfer the homogenate to a glass centrifuge tube.
-
Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.
-
Add 0.2 volumes (relative to the solvent mixture, e.g., 4 mL for 20 mL of solvent) of 0.9% NaCl solution to the homogenate.
-
Vortex the mixture vigorously for 1 minute to induce phase separation.
-
Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers. Two distinct layers will form: a lower chloroform phase containing the lipids and an upper aqueous methanol phase.
-
Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.
-
Evaporate the solvent from the collected chloroform phase using a rotary evaporator or a gentle stream of nitrogen.
-
Re-dissolve the dried lipid extract in a small, known volume of chloroform or another suitable solvent for subsequent analysis.
-
Store the lipid extract at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.
Bligh-Dyer Method
The Bligh-Dyer method is another classic and widely used protocol for lipid extraction, particularly suitable for tissues with high water content.[5] It is generally faster than the Folch method as it uses a smaller solvent-to-sample ratio.
Materials:
-
Brain tissue (fresh or frozen)
-
Chloroform
-
Methanol
-
Distilled water or 0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Rotary evaporator or nitrogen stream evaporator
-
Glass vials for final sample storage
Procedure:
-
Weigh the brain tissue sample (typically 1 g).
-
In a glass homogenizer, add the tissue, 1 mL of distilled water (or 0.9% NaCl), and 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Homogenize the tissue thoroughly.
-
Transfer the homogenate to a glass centrifuge tube.
-
Add an additional 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of distilled water and vortex for another minute.
-
Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.
-
Collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent and store the lipid extract as described in the Folch method (steps 10-12).
Methyl-tert-butyl ether (MTBE) Method
The MTBE method is a more recent, safer, and higher-throughput alternative to the traditional chloroform-based methods. A key advantage is that the lipid-containing organic phase forms the upper layer, simplifying its collection.
Materials:
-
Brain tissue (fresh or frozen)
-
Methyl-tert-butyl ether (MTBE)
-
Methanol
-
Distilled water
-
Homogenizer (mechanical bead homogenizer is recommended for high-throughput)
-
Centrifuge
-
Glass or polypropylene centrifuge tubes
-
Evaporator (e.g., centrifugal vacuum concentrator or nitrogen stream)
-
Glass vials for final sample storage
Procedure:
-
Weigh the brain tissue sample (e.g., 50 mg).
-
Place the tissue in a 2 mL tube containing ceramic beads.
-
Add 1.5 mL of a MTBE:methanol (10:3, v/v) mixture.
-
Homogenize the tissue using a bead homogenizer.
-
Incubate the mixture for 1 hour at room temperature with shaking.
-
Add 375 µL of distilled water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 1000 x g for 10 minutes.
-
Two phases will be visible: the upper organic phase contains the lipids.
-
Carefully collect the upper MTBE phase.
-
Evaporate the solvent to dryness.
-
Reconstitute the lipid extract in a suitable solvent for analysis.
-
Store the extract at -80°C.
Visualization of Experimental Workflow and Signaling Pathway
DPA Extraction Workflow
The following diagram illustrates the general workflow for the extraction of this compound from brain tissue.
Caption: Workflow for DPA extraction from brain tissue.
DPA Signaling Pathway in Neuroinflammation Resolution
This compound is a precursor to potent specialized pro-resolving mediators (SPMs) that play a key role in the active resolution of neuroinflammation. The diagram below outlines a simplified signaling pathway initiated by DPA.
Caption: DPA-mediated neuroinflammation resolution pathway.
References
- 1. Threshold changes in rat brain docosahexaenoic acid incorporation and concentration following graded reductions in dietary alpha-linolenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential impact of eicosapentaenoic acid and docosahexaenoic acid in an animal model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Docosapentaenoic Acid (DPA) Supplementation in Animal Models of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of docosapentaenoic acid (DPA) supplementation in preclinical animal models of neuroinflammation. The protocols and data presented are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of DPA and its derivatives in neuroinflammatory conditions such as Alzheimer's disease, lipopolysaccharide (LPS)-induced neuroinflammation, and ischemic stroke.
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. This compound (DPA), an omega-3 (n-3) and omega-6 (n-6) polyunsaturated fatty acid (PUFA), has emerged as a potential therapeutic agent due to its anti-inflammatory and pro-resolving properties. DPA is an intermediate in the metabolic pathway of other well-studied PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Recent studies in animal models have demonstrated the efficacy of DPA supplementation in attenuating neuroinflammatory responses and improving neurological outcomes. These notes summarize key findings and provide detailed experimental protocols from these studies.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of DPA supplementation in various animal models of neuroinflammation.
Table 1: Effects of n-6 DPA Supplementation in a Humanized APOE4 Alzheimer's Disease Mouse Model (E4FAD)
| Parameter | Control (Vehicle) | DPAn-6 (700 mg/kg) | Outcome | Reference |
| Inflammatory Markers | ||||
| Microgliosis | High | Reduced | Suppression of microglial activation | [1][2] |
| COX-2 mRNA Expression | High | Significantly Suppressed (p < 0.0001) | Reduction in pro-inflammatory enzyme expression | [2] |
| IL-1β | Elevated | Reduced (p < 0.0001) | Attenuation of pro-inflammatory cytokine | [3] |
| IL-6 | Elevated | Reduced (p < 0.5) | Attenuation of pro-inflammatory cytokine | [3] |
| IL-10 | Low | Increased | Enhancement of anti-inflammatory cytokine | |
| Neuronal Markers | ||||
| ADCYAP1 mRNA Expression | Low | Increased | Upregulation of a neuroprotective factor | |
| VGF mRNA Expression | Low | Increased | Upregulation of a neuroprotective factor | |
| Neuronal Pentraxin 2 mRNA Expression | Low | Increased | Upregulation of a synaptic plasticity-related protein | |
| Caspase Markers | High | Reduced | Inhibition of apoptotic pathways |
Table 2: Effects of n-3 DPA in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model (BV2 Microglia)
| Parameter | Control | LPS (100 ng/mL) | LPS + DPA (50 µM) | Outcome | Reference |
| Cell Viability | Baseline | Increased (p < 0.01) | Significantly Reversed (p < 0.01) | DPA counteracts LPS-induced microglial proliferation | |
| Nitric Oxide (NO) Concentration | Baseline | Increased (p < 0.01) | Significantly Reversed (p < 0.01) | Reduction of inflammatory mediator | |
| Microglial Polarization Markers (mRNA) | |||||
| Iba-1 (M1 marker) | Baseline | Increased (p < 0.01) | Significantly Reversed (p < 0.01) | Shift from pro-inflammatory to anti-inflammatory phenotype | |
| CD11b (M1 marker) | Baseline | Increased (p < 0.01) | Significantly Reversed (p < 0.01) | Shift from pro-inflammatory to anti-inflammatory phenotype | |
| CD206 (M2 marker) | Baseline | Decreased (p < 0.01) | Significantly Increased (p < 0.05) | Promotion of anti-inflammatory phenotype | |
| Cytokine Levels (mRNA and Protein) | |||||
| TNF-α | Baseline | Increased (p < 0.01) | Significantly Reversed (p < 0.05) | Reduction of pro-inflammatory cytokine | |
| IL-10 | Baseline | Decreased (p < 0.05) | Significantly Reversed (p < 0.01) | Enhancement of anti-inflammatory cytokine | |
| IL-1β | Baseline | Increased (p < 0.01) | Significantly Reversed (p < 0.01) | Reduction of pro-inflammatory cytokine |
Experimental Protocols
Alzheimer's Disease Animal Model Protocol
This protocol describes the oral administration of n-6 DPA to aged humanized E4FAD mice, a model for Alzheimer's disease.
Materials:
-
Aged (12-14 months old) E4FAD mice
-
n-6 this compound (DPAn-6)
-
Vehicle control (e.g., saline or appropriate oil)
-
Oral gavage needles
-
Standard laboratory animal housing and care facilities
Procedure:
-
Animal Acclimation: Acclimate aged E4FAD mice to the housing facility for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to two groups: a control group receiving vehicle and a treatment group receiving DPAn-6.
-
DPA Administration:
-
Prepare a solution/suspension of DPAn-6 at a concentration suitable for oral gavage.
-
Administer DPAn-6 daily by oral gavage to the treatment group at a dose of 700 mg/kg body weight.
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Treatment Duration: Continue the daily administration for a period of three weeks.
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice following approved protocols.
-
Perfuse the animals with phosphate-buffered saline (PBS).
-
Dissect the brain and collect specific regions (e.g., hippocampus, cortex) for analysis.
-
Process the tissue for quantitative real-time PCR (qPCR) to measure mRNA expression of inflammatory markers (e.g., COX-2, IL-1β, IL-6), microglial markers, and caspase markers.
-
Perform immunohistochemistry to assess microgliosis.
-
LPS-Induced Neuroinflammation In Vitro Protocol
This protocol details the application of n-3 DPA to lipopolysaccharide (LPS)-stimulated BV2 microglial cells to assess its anti-inflammatory effects.
Materials:
-
BV2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
n-3 this compound (DPA)
-
Lipopolysaccharide (LPS) from E. coli
-
Cell culture plates and incubator
-
Reagents for cell viability assays (e.g., MTT)
-
Reagents for nitric oxide (NO) measurement (e.g., Griess reagent)
-
RNA extraction kits and qPCR reagents
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
DPA Pre-treatment:
-
Seed BV2 cells in appropriate culture plates.
-
Once cells reach desired confluency, pre-treat them with 50 µM DPA for a specified period (e.g., 2 hours) before LPS stimulation.
-
-
LPS Stimulation:
-
After pre-treatment, add LPS to the cell culture medium at a final concentration of 100 ng/mL to induce an inflammatory response.
-
Include control groups: untreated cells, cells treated with DPA alone, and cells treated with LPS alone.
-
-
Incubation: Incubate the cells for a designated time (e.g., 24 hours) to allow for the inflammatory response to develop.
-
Analysis:
-
Cell Viability: Assess cell viability using an MTT assay.
-
Nitric Oxide Production: Measure the concentration of nitrite in the culture supernatant using the Griess reagent as an indicator of NO production.
-
Gene Expression Analysis: Extract total RNA from the cells and perform qPCR to quantify the mRNA levels of M1 markers (Iba-1, CD11b), M2 markers (CD206), and cytokines (TNF-α, IL-10, IL-1β).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by DPA and the experimental workflows described in the protocols.
Caption: DPA's anti-neuroinflammatory signaling pathway.
Caption: Workflow for DPA supplementation in an AD mouse model.
Caption: Workflow for in vitro DPA treatment of LPS-stimulated microglia.
Conclusion
The presented data and protocols highlight the potential of this compound as a therapeutic agent for neuroinflammatory disorders. DPA supplementation has been shown to effectively reduce pro-inflammatory markers, promote an anti-inflammatory microglial phenotype, and upregulate neuroprotective factors in relevant animal models. The detailed protocols and workflows provided herein serve as a valuable resource for researchers aiming to further investigate the mechanisms of action and therapeutic efficacy of DPA in neuroinflammation. These studies form a strong basis for the continued development of DPA-based therapies for neurodegenerative diseases.
References
- 1. The Novel Omega-6 Fatty Acid this compound Positively Modulates Brain Innate Immune Response for Resolving Neuroinflammation at Early and Late Stages of Humanized APOE-Based Alzheimers Disease Models. [escholarship.org]
- 2. The Novel Omega-6 Fatty Acid this compound Positively Modulates Brain Innate Immune Response for Resolving Neuroinflammation at Early and Late Stages of Humanized APOE-Based Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Docosapentaenoic Acid (DPA) in In Vitro Neuronal Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Docosapentaenoic acid (DPA) is an omega-3 polyunsaturated fatty acid that is structurally an intermediate between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Emerging research highlights its significant roles in neuronal health, including neuroprotection, anti-inflammatory effects, and modulation of key signaling pathways. These application notes provide detailed protocols for the use of DPA in in vitro neuronal cell culture models, focusing on the human neuroblastoma cell line SH-SY5Y as an exemplary system. The provided methodologies and data will guide researchers in investigating the therapeutic potential of DPA in various neurological contexts.
Data Presentation
The following tables summarize quantitative data on the effects of DPA on neuronal cells, as reported in the literature.
Table 1: Effect of DPA on Neuronal Cell Viability
| Cell Line | Treatment Condition | DPA Concentration (µM) | Incubation Time (h) | Observed Effect on Cell Viability | Reference |
| SH-SY5Y | Conditioned medium from LPS-activated BV2 cells | 50 | 24 | Significant reversal of decreased viability | [1] |
| SH-SY5Y | Conditioned medium from LPS-activated BV2 cells | 50 | 48 | Significant reversal of decreased viability | [1] |
| BV2 Microglia | Lipopolysaccharide (LPS) | 50 | 48 | No toxic effect observed | [1] |
| BV2 Microglia | Lipopolysaccharide (LPS) | 100 | 48 | No toxic effect observed | [1] |
Table 2: Modulation of Signaling Protein Expression by DPA in Neuronal Cells
| Cell Line | Treatment Condition | DPA Concentration (µM) | Target Protein | Observed Effect | Reference |
| SH-SY5Y | Conditioned medium from LPS-activated BV2 cells | 50 | BDNF | Significant reversal of downregulation | [1] |
| SH-SY5Y | Conditioned medium from LPS-activated BV2 cells | 50 | TrkB | Significant reversal of downregulation | |
| SH-SY5Y | Conditioned medium from LPS-activated BV2 cells | 50 | p-AKT | Significant reversal of downregulation | |
| SH-SY5Y | Conditioned medium from LPS-activated BV2 cells | 50 | PI3K | Significant reversal of downregulation | |
| BV2 Microglia | Lipopolysaccharide (LPS) | 50 | p-p65 (NF-κB) | Significant reversal of LPS-induced increase | |
| BV2 Microglia | Lipopolysaccharide (LPS) | 50 | p-p38 (MAPK) | Significant reversal of LPS-induced increase |
Experimental Protocols
Protocol 1: Preparation of DPA-BSA Complex for Cell Culture
This protocol describes the preparation of a this compound (DPA) complex with bovine serum albumin (BSA) for use in cell culture. This method enhances the solubility and bioavailability of DPA in aqueous culture media.
Materials:
-
This compound (DPA)
-
Ethanol (100% and 50% v/v)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
MilliQ water
-
Cell culture medium (e.g., DMEM/F12)
-
Sterile microcentrifuge tubes
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath at 37°C and 65°C
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Preparation of 150 mM DPA Stock Solution:
-
Under sterile conditions, weigh out the appropriate amount of DPA to prepare a 150 mM stock solution in ethanol.
-
Dissolve the DPA in 100% ethanol by vortexing and gentle warming at 65°C.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of 10% (w/v) Fatty Acid-Free BSA Solution:
-
Dissolve 5 g of fatty acid-free BSA in 50 mL of MilliQ water.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store the BSA solution at 4°C.
-
-
Preparation of DPA-BSA Complex (5:1 molar ratio, for a final concentration of 0.5 mM DPA):
-
In a sterile 15 mL conical tube, add 67 µL of 10% fatty acid-free BSA.
-
Warm the BSA solution in a 37°C water bath for 5 minutes.
-
Add 3.3 µL of the 150 mM DPA stock solution to the warmed BSA.
-
Return the tube to the 37°C water bath for 5 minutes.
-
Incubate the mixture in the 37°C water bath for 1 hour with occasional gentle mixing to allow for complex formation.
-
Add 930 µL of pre-warmed cell culture medium to the DPA-BSA complex.
-
For a vehicle control, prepare a BSA solution with the same volume of ethanol without DPA.
-
-
Final Dilution for Cell Treatment:
-
The resulting solution has a DPA concentration of approximately 0.5 mM.
-
Further dilute this complex in your final cell culture medium to achieve the desired working concentration (e.g., 50 µM).
-
Protocol 2: SH-SY5Y Cell Culture and Differentiation
This protocol outlines the steps for culturing and differentiating the SH-SY5Y human neuroblastoma cell line into a mature neuron-like phenotype.
Materials:
-
SH-SY5Y cells
-
Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Differentiation Medium 1: DMEM with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid (RA).
-
Differentiation Medium 2: Neurobasal medium supplemented with B-27, 1% Penicillin-Streptomycin, and 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF).
-
Retinoic Acid (RA) stock solution (e.g., 10 mM in DMSO)
-
Brain-Derived Neurotrophic Factor (BDNF) stock solution (e.g., 50 µg/mL in sterile water)
-
Tissue culture flasks and plates
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture (Undifferentiated):
-
Culture SH-SY5Y cells in Complete Growth Medium in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.
-
-
Differentiation - Step 1 (RA treatment):
-
Seed undifferentiated SH-SY5Y cells onto tissue culture plates at a density of 1 x 10^5 cells/cm².
-
Allow cells to adhere for 24 hours in Complete Growth Medium.
-
Replace the medium with Differentiation Medium 1 containing 10 µM RA.
-
Culture the cells for 5-7 days, replacing the medium every 2-3 days.
-
-
Differentiation - Step 2 (BDNF treatment):
-
After the RA treatment, replace the medium with Differentiation Medium 2 containing 50 ng/mL BDNF.
-
Culture for an additional 3-5 days to promote the maturation of the neuron-like phenotype. The cells are now considered differentiated and ready for DPA treatment and subsequent assays.
-
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol describes the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to quantify neuronal cell viability following DPA treatment.
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
DPA-BSA complex and vehicle control
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treat the cells with various concentrations of the DPA-BSA complex and the vehicle control for the desired duration (e.g., 24 or 48 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
-
Formazan Solubilization:
-
After incubation, add 100 µL of the solubilization solution to each well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a multi-well plate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Protocol 4: Neurite Outgrowth Analysis
This protocol details the quantification of neurite outgrowth in DPA-treated neuronal cells using immunofluorescence and ImageJ software.
Materials:
-
Differentiated SH-SY5Y cells cultured on coverslips
-
DPA-BSA complex and vehicle control
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (5% normal goat serum in PBS)
-
Primary antibody: anti-β-III-tubulin or anti-MAP2 antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
-
ImageJ software with the NeuronJ plugin
Procedure:
-
Immunofluorescence Staining:
-
Treat differentiated SH-SY5Y cells on coverslips with DPA-BSA complex or vehicle control.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
-
Image Acquisition:
-
Capture images of the stained neurons using a fluorescence microscope. Ensure consistent settings (magnification, exposure time) across all samples.
-
-
Neurite Quantification with ImageJ:
-
Open the captured images in ImageJ.
-
Use the NeuronJ plugin to trace the neurites of individual neurons.
-
Measure parameters such as the total neurite length per neuron, the number of primary neurites, and the number of branch points.
-
Analyze a sufficient number of neurons per condition for statistical significance.
-
Protocol 5: Western Blot Analysis of Signaling Proteins
This protocol describes the detection of total and phosphorylated proteins in key signaling pathways (e.g., NF-κB, MAPK, PI3K/Akt) in DPA-treated neuronal cells.
Materials:
-
DPA-treated and control neuronal cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST for phospho-proteins)
-
Primary antibodies (e.g., anti-p-p65, anti-p-p38, anti-p-Akt, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize phosphorylated protein levels to the corresponding total protein levels.
-
Mandatory Visualizations
Caption: Experimental workflow for studying DPA effects in neuronal cell culture.
Caption: Signaling pathways modulated by DPA in a neuroinflammatory context.
References
Protocol for Docosapentaenoic Acid (DPA) Administration in Mice: Application Notes for Researchers
Harnessing the Therapeutic Potential of DPA in Preclinical Models
Introduction: Docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid, is gaining increasing attention within the scientific community for its potential therapeutic applications in a range of diseases. As an intermediate between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), DPA exhibits unique biological activities, including potent anti-inflammatory and neuroprotective effects. This document provides detailed application notes and standardized protocols for the administration of DPA to mice in a research setting, aimed at facilitating reproducible and robust preclinical studies for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Dosing Regimens
To ensure clarity and aid in experimental design, the following tables summarize DPA administration dosages from various published studies. These tables provide a comparative overview of different dosing strategies for both oral gavage and dietary supplementation.
Table 1: this compound (DPA) Administration via Oral Gavage in Mice
| Dosage (mg/kg/day) | Vehicle | Frequency | Duration | Mouse Model | Reference Study Focus |
| 50 | Corn Oil | Daily | 14 days | PM2.5-induced lung injury | Inflammation |
| 100 | Corn Oil | Daily | 14 days | PM2.5-induced lung injury | Inflammation[1] |
| 150 µL (of oil) | Not specified | Every 48 hours | 7 days (pre-injection) + 10-20 days (post-injection) | Syngeneic neuroblastoma model | Cancer[2][3] |
Table 2: this compound (DPA) Administration via Dietary Supplementation in Mice
| DPA Content in Diet (%) | Basal Diet | Duration | Mouse Model | Reference Study Focus |
| 0.6% | AIN-93G based | 28 days | Normal (NMRI) | Fatty acid metabolism[4] |
| 2% (as part of total fat) | High-Fat Diet | 8 weeks | High-Fat Diet-induced obesity | Metabolic disorders[5] |
| 5% (as DHA-rich oil) | Rodent Maintenance Diet RM1 | Up to 16 months | Tg2576 (Alzheimer's disease model) | Neurodegeneration |
| 0.6% (as high-DHA diet) | Low n-3 PUFA diet | ~103 days | Aged Alzheimer's mouse model | Neurodegeneration |
Experimental Protocols: Methodologies for Key Experiments
Protocol 1: Preparation and Administration of DPA via Oral Gavage
Materials:
-
This compound (DPA) oil or ethyl ester
-
Vehicle (e.g., corn oil, olive oil)
-
Microcentrifuge tubes
-
Vortex mixer
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches)
-
1 mL syringes
Procedure:
-
Preparation of DPA Solution:
-
If using DPA oil, it can often be administered directly or diluted in a vehicle.
-
If using a concentrated or pure form of DPA (e.g., ethyl ester), dilute it in the chosen vehicle to the desired final concentration. For example, to prepare a 50 mg/mL solution, dissolve 50 mg of DPA in 1 mL of corn oil.
-
Vortex the solution thoroughly to ensure homogeneity. Prepare fresh daily or as stability allows.
-
-
Animal Handling and Gavage:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
-
Measure the appropriate volume of the DPA solution based on the mouse's body weight and the target dosage.
-
Attach the gavage needle to the syringe and draw up the calculated volume.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. Caution: Incorrect placement can lead to aspiration into the lungs.
-
Slowly dispense the solution.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
-
Protocol 2: Western Blot Analysis of NF-κB p65 in Mouse Brain Tissue
Materials:
-
Homogenized mouse brain tissue lysate
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against NF-κB p65 (e.g., Santa Cruz sc-372, Cell Signaling Technology #8242)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize mouse brain tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against NF-κB p65 (diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensity using appropriate software.
-
Protocol 3: ELISA for Inflammatory Cytokines (TNF-α, IL-6) in Mouse Serum
Materials:
-
Mouse serum samples
-
Commercially available ELISA kit for mouse TNF-α (e.g., Sigma-Aldrich, R&D Systems) and IL-6 (e.g., R&D Systems).
-
Microplate reader
Procedure:
-
Sample and Reagent Preparation:
-
Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Typically, serum samples may require dilution in the assay diluent provided in the kit.
-
-
Assay Procedure (General Steps):
-
Add the capture antibody to the wells of the microplate and incubate.
-
Wash the wells.
-
Block the wells to prevent non-specific binding.
-
Add the standards and samples to the appropriate wells and incubate.
-
Wash the wells.
-
Add the detection antibody and incubate.
-
Wash the wells.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the cytokines in the samples by interpolating their absorbance values on the standard curve.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways modulated by DPA and a typical experimental workflow for its in vivo administration and analysis.
References
- 1. Oral Administration of Omega-3 Fatty Acids Attenuates Lung Injury Caused by PM2.5 Respiratory Inhalation Simply and Feasibly In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultra-High Dose Oral ω3 Eicosapentaenoic Acid (EPA), Docosahexaenoic Acid (DHA), or Oxidation-Resistant Deuterated DHA Block Tumorigenesis in a MYCN-Driven Neuroblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of dietary EPA and DHA on murine blood and liver fatty acid profile and liver oxylipin pattern depending on high and low dietary n6-PUFA - Food & Function (RSC Publishing) DOI:10.1039/D0FO01462A [pubs.rsc.org]
- 5. The Omega-3 Fatty Acids EPA and DHA, as a Part of a Murine High-Fat Diet, Reduced Lipid Accumulation in Brown and White Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Tracing of Docosapentaenoic Acid (DPA) Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid (PUFA), is an important intermediate in the metabolic pathway converting eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA).[1] Emerging research has highlighted DPA's unique biological activities, distinct from those of EPA and DHA, including its role in cardiovascular health, inflammation resolution, and neuroprotection.[1][2] DPA is a precursor to specialized pro-resolving mediators (SPMs), such as protectins and resolvins, which actively regulate the resolution of inflammation.[3][4] Stable isotope tracing is a powerful technique to elucidate the metabolic fate of DPA, allowing for the quantification of its conversion to other bioactive lipids and its incorporation into various lipid pools. This document provides detailed application notes and protocols for designing and conducting stable isotope tracing studies of DPA metabolism.
Principle of the Method
Stable isotope tracing involves the administration of DPA labeled with a stable isotope, such as carbon-13 (¹³C) or deuterium (²H), to a biological system (e.g., cell culture, animal model, or human subjects). The labeled DPA and its metabolites can then be tracked and quantified using mass spectrometry (MS). This approach allows for the unambiguous determination of the metabolic pathways of DPA, including its elongation to DHA, retro-conversion to EPA, and incorporation into various lipid classes such as phospholipids, triacylglycerols, and cholesteryl esters.
Data Presentation
The following tables summarize quantitative data from studies on DPA and other omega-3 PUFA metabolism.
Table 1: Incorporation of Orally Administered [¹⁴C]-Labeled Fatty Acids into Rat Tissues
| Tissue | [¹⁴C]EPA | [¹⁴C]DPA | [¹⁴C]DHA |
| Liver | 1.8-fold higher than OA | 1.8-fold higher than OA | 9-fold higher than OA |
| Heart | 3-fold lower than DPA/DHA | 11-fold higher than OA | 11-fold higher than OA |
| Brain | 3.1-fold higher than OA | 4.2-fold higher than OA | 6.1-fold higher than OA |
| Kidney | 2.1-fold higher than OA | 2.3-fold higher than OA | 3.5-fold higher than OA |
Data represents the fold increase in radioactivity compared to [¹⁴C]oleic acid (OA) at 6 hours post-administration.
Table 2: Changes in Plasma Lipid Fractions Following Supplementation with EPA, DPA, or DHA in Humans
| Lipid Fraction | EPA Supplementation | DPA Supplementation | DHA Supplementation |
| Plasma Phospholipids | |||
| EPA | Significantly increased (Day 3 & 6) | Significantly increased (Day 3 & 6) | No significant change |
| DPA | Significantly increased (Day 3 & 6) | Significantly increased (Day 3 & 6) | No significant change |
| DHA | No significant change | No significant change | Significantly increased (Day 6) |
| Plasma Triglycerides | |||
| EPA | Significantly increased (Day 3 & 6) | Significantly increased (Day 3 & 6) | No significant change |
| DPA | Significantly increased (Day 3 & 6) | Significantly increased (Day 3 & 6) | No significant change |
| DHA | No significant change | No significant change | Significantly increased (Day 3 & 6) |
| Plasma Cholesteryl Esters | |||
| EPA | Significantly increased (Day 3 & 6) | Significantly increased (Day 6) | No significant change |
| DPA | Significantly increased (Day 6) | No significant change | No significant change |
| DHA | No significant change | No significant change | No significant change |
| Red Blood Cell Phospholipids | |||
| EPA | Not reported | Significantly increased (Day 6) | Not reported |
| DPA | Not reported | Significantly increased (Day 6) | Not reported |
Data from a double-blind, cross-over study where subjects consumed supplements for 6 days.
Experimental Protocols
In Vitro Stable Isotope Tracing of DPA Metabolism
This protocol describes the tracing of ¹³C-labeled DPA in a cell culture model.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
[U-¹³C]-DPA (uniformly labeled DPA with ¹³C)
-
Phosphate-buffered saline (PBS)
-
Methanol (ice-cold)
-
Chloroform
-
0.9% (w/v) Sodium chloride solution
-
Internal standard (e.g., C17:0 or deuterated DPA)
-
Glass vials and syringes
Protocol:
-
Cell Culture and Labeling:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Prepare the labeling medium by supplementing the culture medium with [U-¹³C]-DPA. The final concentration of the tracer should be optimized for the specific cell type and experimental goals.
-
Remove the growth medium, wash the cells with PBS, and add the labeling medium.
-
Incubate the cells for the desired time points to allow for the uptake and metabolism of the labeled DPA.
-
-
Lipid Extraction (Modified Folch Method):
-
After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to the culture dish and scrape the cells.
-
Transfer the cell suspension to a glass tube.
-
Add the internal standard.
-
Add 2 mL of chloroform and vortex thoroughly for 1 minute.
-
Add 0.8 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass vial.
-
-
Sample Preparation for GC-MS Analysis (FAMEs Preparation):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 2 mL of 2.5% H₂SO₄ in methanol to the dried lipid extract.
-
Cap the tube tightly and heat at 80°C for 1 hour for transesterification.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1.5 mL of water, and vortex vigorously.
-
Centrifuge at 1,500 x g for 5 minutes.
-
Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs) into a GC-MS autosampler vial.
-
-
GC-MS Analysis:
-
Inject the FAMEs sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar SP-2380 column).
-
Use a temperature gradient program to separate the FAMEs. For example, an initial temperature of 120°C, hold for 1 minute, ramp to 190°C at 10°C/min, then ramp to 200°C at 2°C/min.
-
The mass spectrometer can be operated in either scan mode to identify all metabolites or selected ion monitoring (SIM) mode to quantify the abundance of specific isotopologues of DPA and its metabolites.
-
In Vivo Stable Isotope Tracing of DPA Metabolism
This protocol provides a general framework for an in vivo DPA tracing study in an animal model.
Materials:
-
[U-¹³C]-DPA
-
Vehicle for administration (e.g., olive oil)
-
Anesthesia
-
Blood collection tubes (with anticoagulant)
-
Surgical tools for tissue collection
-
Liquid nitrogen
Protocol:
-
Animal Dosing:
-
Administer [U-¹³C]-DPA to the animals, typically via oral gavage, mixed with a carrier oil. The dose will depend on the animal model and the specific research question.
-
-
Sample Collection:
-
At predetermined time points after dosing, collect blood samples via a suitable method (e.g., tail vein, cardiac puncture).
-
For tissue analysis, euthanize the animals at the end of the experiment and immediately collect the tissues of interest (e.g., liver, brain, heart, adipose tissue).
-
Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
-
Sample Processing:
-
Plasma: Separate plasma from whole blood by centrifugation.
-
Tissues: Homogenize the frozen tissues.
-
Lipid Extraction and FAMEs Preparation: Follow the same procedures as described in the in vitro protocol (steps 2 and 3).
-
-
GC-MS or LC-MS/MS Analysis:
-
Analyze the FAMEs by GC-MS as described above.
-
For a more comprehensive lipidomic analysis, the lipid extract can be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the incorporation of ¹³C-DPA into different lipid species (e.g., specific phosphatidylcholines, triacylglycerols).
-
Visualizations
Metabolic Pathways and Experimental Workflow
Caption: Overview of DPA metabolic pathways and the experimental workflow for stable isotope tracing.
DPA-Mediated Anti-Inflammatory Signaling Pathway
Caption: DPA's role in neuroprotection through modulation of microglia polarization and neuronal signaling.
References
- 1. A review of the biologic and pharmacologic role of this compound n-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ω-3 DPA Protected Neurons from Neuroinflammation by Balancing Microglia M1/M2 Polarizations through Inhibiting NF-κB/MAPK p38 Signaling and Activating Neuron-BDNF-PI3K/AKT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Lipid Mediator PD1n-3 DPA: An Overview of the Structural Elucidation, Synthesis, Biosynthesis and Bioactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protectin D1n-3 DPA and resolvin D5n-3 DPA are effectors of intestinal protection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate Docosapentaenoic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosapentaenoic acid (DPA) is a long-chain omega-3 polyunsaturated fatty acid that serves as an intermediate in the metabolic pathway converting eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA). Emerging research has highlighted DPA's distinct and potent biological activities, which are often comparable or, in some instances, superior to those of EPA and DHA.[1][2] DPA has demonstrated significant anti-inflammatory, pro-resolving, and cardiovascular protective effects.[1][3] These properties make DPA a compelling molecule for investigation in the context of inflammatory diseases, cardiovascular health, and wound healing.
These application notes provide detailed protocols for a suite of cell-based assays designed to characterize and quantify the bioactivity of DPA. The assays cover key functional areas relevant to DPA's therapeutic potential, including its effects on inflammatory responses, endothelial cell function, and platelet activity.
Biological Activities and Signaling Pathways of this compound
DPA exerts its effects through various signaling pathways, primarily by modulating inflammatory and pro-resolving processes. Like other omega-3 fatty acids, DPA can be incorporated into cell membranes and serve as a substrate for the synthesis of bioactive lipid mediators.
Anti-inflammatory and Pro-resolving Actions:
DPA has been shown to reduce the expression of inflammatory genes and modulate the production of cytokines.[1] It can inhibit the synthesis of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes by competing with arachidonic acid (AA) for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Furthermore, DPA is a precursor to specialized pro-resolving mediators (SPMs), including D-series resolvins, protectins, and maresins, which actively promote the resolution of inflammation. One of the key mechanisms underlying its anti-inflammatory effects is the modulation of the NF-κB signaling pathway.
Cardiovascular Effects:
DPA exhibits several beneficial effects on the cardiovascular system. It is a potent inhibitor of platelet aggregation, in some cases more effective than EPA and DHA. Additionally, DPA has been shown to stimulate endothelial cell migration, a critical process in wound healing and angiogenesis. Emerging evidence also suggests a role for DPA in improving lipid profiles and reducing the risk of cardiovascular disease.
Neuronal Function:
Omega-3 fatty acids are crucial for neuronal health. While much of the focus has been on DHA, DPA also plays a role. The Akt signaling pathway is a critical mediator of neuronal survival, and its activation can be influenced by the fatty acid composition of neuronal membranes.
References
- 1. This compound (22:5, n-3), an elongation metabolite of eicosapentaenoic acid (20:5, n-3), is a potent stimulator of endothelial cell migration on pretreatment in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eicosapentaenoic acid inhibits endothelial cell migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eicosapentaenoic and docosahexaenoic acid supplementations reduce platelet aggregation and hemostatic markers differentially in men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Docosapentaenoic Acid (DPA) as a Therapeutic Agent in Cancer Cell Lines
Introduction
Docosapentaenoic acid (DPA, 22:5 n-3) is an omega-3 polyunsaturated fatty acid (PUFA) positioned as an intermediate between the more extensively studied eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1] While much of the research on the anti-cancer properties of omega-3 PUFAs has centered on EPA and DHA, emerging evidence highlights DPA's potential as a therapeutic agent.[1][2] DPA has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines and has shown promise in enhancing the efficacy of conventional chemotherapy drugs.[1][3] These application notes provide a summary of the quantitative effects of DPA on cancer cells, outline key signaling pathways involved, and offer detailed protocols for researchers investigating its therapeutic potential.
Data Presentation: Quantitative Effects of DPA on Cancer Cells
The anti-neoplastic activities of DPA have been quantified in several studies, primarily focusing on its ability to reduce cell viability and induce apoptosis. The following tables summarize key findings from in vitro studies.
Table 1: Effects of DPA on Cancer Cell Viability and Apoptosis
| Cell Line | Cancer Type | Assay | Treatment | Effect | Reference |
| C26 | Colon Adenocarcinoma | Cell Viability | DPA | Significant decrease in cell viability. | |
| C26 | Colon Adenocarcinoma | Caspase 3/7 Activity | DPA | Significantly higher caspase 3/7 activity compared to control. | |
| Colorectal Carcinoma | Colorectal | Not Specified | DPA | Anti-proliferative and pro-apoptotic effects observed. |
Table 2: Comparative Effects of DPA, EPA, and DHA on C26 Colon Adenocarcinoma Cells
| Fatty Acid | Effect on Cell Viability (without chemotherapy) | Caspase 3/7 Activity | Chemosensitizing Effect | Reference |
| DPA | Significant Decrease | Significant Increase | Yes | |
| EPA | No significant effect | Significant Increase | Yes | |
| DHA | No significant effect | No significant effect | Not specified |
Signaling Pathways Modulated by DPA
Omega-3 PUFAs, including DPA, exert their anti-cancer effects by modulating multiple signaling pathways that govern cell survival, proliferation, and death.
1. Induction of Apoptosis
DPA, much like EPA and DHA, can trigger programmed cell death (apoptosis) in cancer cells. One of the core mechanisms is the activation of caspases, which are key executioner proteins in the apoptotic cascade. This process is often initiated by an increase in intracellular reactive oxygen species (ROS), leading to lipid peroxidation and mitochondrial dysfunction.
Caption: DPA-induced apoptotic pathway in cancer cells.
2. Chemosensitization
A significant therapeutic application of DPA is its ability to enhance the sensitivity of tumor cells to conventional chemotherapy agents. By promoting a pro-apoptotic state, DPA can lower the threshold for chemotherapy-induced cell death, potentially allowing for lower drug dosages and reducing side effects. Studies on C26 colon adenocarcinoma cells have shown that DPA has chemosensitizing effects comparable to EPA.
Caption: Logical flow of DPA as a chemosensitizing agent.
3. Wnt/β-catenin Signaling Pathway
While studied more extensively for DHA, inhibition of the Wnt/β-catenin pathway is a key anti-cancer mechanism of omega-3 PUFAs. This pathway is crucial for cell proliferation. DHA has been shown to reduce the expression of β-catenin and its downstream targets like c-myc and cyclin D1, leading to G1 cell cycle arrest. Given the structural similarity, DPA may act through similar mechanisms.
Caption: Inhibition of Wnt/β-catenin signaling by Omega-3 PUFAs.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the effects of DPA on cancer cell lines.
Experimental Workflow Overview
Caption: General workflow for in vitro DPA efficacy testing.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM/RPMI with 10% FBS)
-
96-well cell culture plates
-
This compound (DPA) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
DPA Treatment: Prepare serial dilutions of DPA in complete medium. Remove the old medium from the wells and add 100 µL of the DPA-containing medium or control medium (vehicle control). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Incubation: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of DPA that inhibits cell growth by 50%).
-
Protocol 2: Apoptosis Detection using Caspase-Glo® 3/7 Assay
This protocol quantifies the activity of caspases 3 and 7, key biomarkers of apoptosis.
-
Materials:
-
Treated cells in a 96-well plate (as per Protocol 1, steps 1-2)
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Opaque-walled 96-well plates suitable for luminescence
-
Luminometer
-
-
Procedure:
-
Assay Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Reagent Addition: Remove the 96-well plate containing the cells from the incubator and allow it to cool to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Analysis: Normalize the luminescence readings to the number of cells or a parallel viability assay. Express the results as a fold change in caspase activity compared to the vehicle-treated control.
-
Protocol 3: Western Blotting for Protein Expression Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways (e.g., β-catenin, cleaved PARP, Caspase-3).
-
Materials:
-
Treated cells from 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Lysis: After DPA treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the expression of the target protein to a loading control (e.g., β-actin) to compare expression levels across different conditions.
-
References
Measuring Docosapentaenoic Acid (DPA) Incorporation into Cell Membranes: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosapentaenoic acid (DPA), a 22-carbon long-chain omega-3 polyunsaturated fatty acid (PUFA), is an important intermediate in the metabolic pathway that converts eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA).[1][2] Emerging research highlights the unique biological roles of DPA, distinct from EPA and DHA, in modulating cellular functions such as inflammation, platelet aggregation, and endothelial cell migration.[1] A critical aspect of understanding DPA's mechanism of action is quantifying its incorporation into cell membranes, which can influence membrane fluidity, lipid raft composition, and signaling pathways.[3][4] This document provides detailed protocols for measuring the incorporation of DPA into the cell membranes of cultured cells.
The workflow for this analysis typically involves three key stages:
-
Cell Culture and DPA Supplementation: Culturing cells and incubating them with DPA to allow for its incorporation.
-
Lipid Extraction: Isolating the total lipids from the cell membranes.
-
Analysis of Fatty Acid Composition: Separating and quantifying the fatty acids, including DPA, within the lipid extract.
This application note details the methodologies for each of these stages, with a focus on lipid extraction, separation by thin-layer chromatography (TLC), and quantification by gas chromatography-mass spectrometry (GC-MS).
Quantitative Data Summary
The incorporation of DPA into cell membranes can vary depending on the cell type, DPA concentration, and incubation time. The following tables summarize representative data on the effects of omega-3 fatty acid supplementation on the fatty acid composition of cell membranes.
Table 1: Effect of Omega-3 Fatty Acid Supplementation on Red Blood Cell (RBC) Membrane Composition
| Supplementation Group | Dose (EPA+DHA)/day | Duration | Change in RBC n-3 DPA Content |
| Fish Oil | 300 mg | 5 months | 29% increase |
| Fish Oil | 1800 mg | 5 months | 61% increase |
Source: Adapted from a study on healthy adults. The study also noted a dose-dependent increase in RBC n-3 DPA following supplementation.
Table 2: Fatty Acid Profile in DHA-H- and DHA-Treated HEK293T Cell Cultures
| Treatment (30 µM for 24h) | C22:5 n-3 (DPA) (% of total fatty acids) | C22:6 n-3 (DHA) (% of total fatty acids) |
| Control | 0.5 ± 0.1 | 1.2 ± 0.2 |
| DHA-H | 0.6 ± 0.1 | 1.3 ± 0.2 |
| DHA | 0.7 ± 0.1 | 4.8 ± 0.5 |
Source: Adapted from a study on the effects of a hydroxylated derivative of DHA (DHA-H) and DHA on HEK293T cells.
Experimental Protocols
Protocol 1: Cell Culture and DPA Supplementation
This protocol describes the general procedure for supplementing cultured cells with DPA.
Materials:
-
Cell line of interest (e.g., Jurkat T-cells, HEK293T cells)
-
Complete cell culture medium
-
This compound (DPA) solution (e.g., in ethanol)
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer)
Procedure:
-
Culture cells to the desired confluency in a suitable culture vessel.
-
Prepare a stock solution of DPA in ethanol.
-
Dilute the DPA stock solution in the complete culture medium to the desired final concentration (e.g., 50 µM). An equivalent volume of the vehicle (ethanol) should be added to control cultures.
-
Remove the existing medium from the cells and replace it with the DPA-supplemented or vehicle control medium.
-
Incubate the cells for the desired period (e.g., 24-72 hours) to allow for DPA incorporation.
-
After incubation, harvest the cells by scraping or trypsinization.
-
Wash the cells twice with ice-cold PBS to remove any residual DPA from the medium.
-
Count the cells and proceed to lipid extraction.
Protocol 2: Total Lipid Extraction from Cultured Cells
This protocol is based on the widely used Bligh and Dyer method for total lipid extraction.
Materials:
-
Cell pellet from Protocol 1
-
Chloroform
-
Methanol
-
Deionized water
-
Glass centrifuge tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen or argon gas
Procedure:
-
Resuspend the cell pellet in a known volume of deionized water in a glass centrifuge tube.
-
Add chloroform and methanol in a ratio of 1:2 (v/v) to the cell suspension to achieve a final single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and cell lysis.
-
Add an equal volume of chloroform to the mixture, followed by an equal volume of deionized water, to achieve a final biphasic mixture of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Vortex the mixture again for 1-2 minutes.
-
Centrifuge the mixture at a low speed (e.g., 1000 x g) for 5-10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the solvent from the lipid extract under a stream of nitrogen or argon gas.
-
Resuspend the dried lipid extract in a small, known volume of chloroform for storage and subsequent analysis. Store at -20°C or -80°C under an inert atmosphere.
Protocol 3: Separation of Phospholipid Classes by Thin-Layer Chromatography (TLC)
This protocol allows for the separation of different phospholipid classes from the total lipid extract.
Materials:
-
Total lipid extract from Protocol 2
-
Silica gel TLC plates
-
Developing tank
-
TLC developing solvent (e.g., chloroform:methanol:acetic acid:water, 25:15:4:2 by volume)
-
Iodine vapor or other visualization agent (e.g., primuline spray)
-
Phospholipid standards (e.g., phosphatidylcholine, phosphatidylethanolamine)
Procedure:
-
Activate the silica gel TLC plate by heating it at 110°C for 1 hour.
-
Spot a small amount of the lipid extract and phospholipid standards onto the origin of the TLC plate.
-
Place the plate in a developing tank containing the developing solvent.
-
Allow the solvent to migrate up the plate until it is about 1 cm from the top.
-
Remove the plate from the tank and allow it to air dry.
-
Visualize the separated lipid spots by placing the plate in a tank containing iodine vapor or by spraying with a suitable visualization agent.
-
Identify the phospholipid classes by comparing the migration of the sample spots to the standards.
-
The individual phospholipid spots can be scraped from the plate for subsequent fatty acid analysis.
Protocol 4: Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the preparation of fatty acid methyl esters (FAMEs) from the lipid extract and their analysis by GC-MS.
Materials:
-
Lipid extract (total or from TLC spots)
-
Internal standard (e.g., C15:0 or C17:0 fatty acid)
-
Methanolic H₂SO₄ (2.5%) or BF₃-methanol
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-Wax or DB-5)
Procedure:
-
Transesterification to FAMEs:
-
To the dried lipid extract, add a known amount of the internal standard.
-
Add 1 mL of 2.5% methanolic H₂SO₄.
-
Cap the tube tightly and heat at 70°C for 60 minutes.
-
Cool the tube to room temperature.
-
-
Extraction of FAMEs:
-
Add 1.5 mL of deionized water and 1 mL of hexane to the tube.
-
Vortex vigorously to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the layers.
-
Transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Wash the hexane layer with a saturated NaCl solution.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Transfer the final hexane extract to a GC vial.
-
Inject an aliquot of the sample into the GC-MS system.
-
The GC oven temperature program should be optimized to separate the FAMEs of interest. A typical program might start at 120°C, hold for 1 minute, ramp to 190°C at 10°C/min, and then ramp to 200°C at 2°C/min.
-
Identify the DPA methyl ester peak based on its retention time and mass spectrum compared to a known standard.
-
Quantify the amount of DPA by comparing its peak area to the peak area of the internal standard.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for measuring DPA incorporation into cell membranes.
Omega-3 Fatty Acid Metabolic Pathway
References
Application Notes and Protocols for Assessing the Effect of Docosapentaenoic Acid (DPA) on Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid, is increasingly recognized for its significant modulatory effects on gene expression, playing a crucial role in various physiological processes, including lipid metabolism, inflammation, and cell proliferation. Understanding the impact of DPA on the transcriptome is vital for elucidating its mechanisms of action and for the development of novel therapeutic strategies. These application notes provide detailed protocols for assessing the effects of DPA on gene expression in a research setting, utilizing techniques such as quantitative PCR (qPCR) and RNA sequencing (RNA-seq).
Data Presentation: Quantitative Effects of DPA on Gene Expression
The following tables summarize the quantitative data on the effect of DPA on the expression of key genes involved in lipid metabolism. The data is presented as fold change in mRNA expression in response to DPA treatment compared to a control.
| Target Gene | Cell Type | DPA Concentration (µM) | Incubation Time (h) | Fold Change vs. Control | Reference(s) |
| SREBP-1c (Sterol Regulatory Element-Binding Protein-1c) | Rat Liver Cells | 50 | 48 | ↓ 0.4 | [1] |
| HMG-CoA Reductase (3-Hydroxy-3-Methyl-Glutaryl-Coenzyme A reductase) | Rat Liver Cells | 50 | 48 | ↓ 0.6 | [1] |
| ACC-1 (Acetyl Coenzyme A Carboxylase-1) | Rat Liver Cells | 50 | 48 | ↓ 0.5 | |
| FASn (Fatty Acid Synthase) | Rat Liver Cells | 50 | 48 | ↓ 0.3 | |
| PPARγ (Peroxisome Proliferator-Activated Receptor gamma) | Colorectal Cancer Cells | 50 | 24 | ↑ (significant increase) | |
| COX2 (Cyclooxygenase-2) | Colorectal Cancer Cells | 50 | 24 | ↓ (significant decrease) |
Experimental Protocols
Here, we provide detailed methodologies for key experiments to assess the effect of DPA on gene expression.
Protocol 1: Cell Culture and DPA Treatment
This protocol describes the general procedure for culturing cells and treating them with DPA.
Materials:
-
Cell line of interest (e.g., HepG2, THP-1, or primary cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (DPA) stock solution (e.g., in ethanol)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in culture plates or flasks at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
DPA-BSA Complex Preparation: a. Prepare a stock solution of DPA in ethanol. b. Prepare a solution of fatty acid-free BSA in serum-free culture medium. c. Slowly add the DPA stock solution to the BSA solution while vortexing to create a DPA-BSA complex. This improves the solubility and delivery of DPA to the cells. d. Incubate the DPA-BSA complex at 37°C for 30 minutes.
-
Cell Treatment: a. When cells reach the desired confluency, remove the culture medium. b. Wash the cells once with sterile PBS. c. Add fresh culture medium containing the desired concentration of the DPA-BSA complex. A vehicle control (medium with BSA-ethanol complex without DPA) should be run in parallel. d. Incubate the cells for the desired period (e.g., 8, 24, or 48 hours).
-
Cell Harvesting: After the incubation period, harvest the cells for RNA extraction.
Protocol 2: Total RNA Extraction
This protocol outlines the extraction of total RNA from cultured cells using a TRIzol-based method.
Materials:
-
TRIzol reagent or similar acid guanidinium thiocyanate-phenol-chloroform solution
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Cell Lysis: a. Remove the culture medium from the harvested cells. b. Add 1 mL of TRIzol reagent directly to the culture dish and lyse the cells by pipetting up and down several times.
-
Phase Separation: a. Transfer the cell lysate to an RNase-free microcentrifuge tube. b. Incubate at room temperature for 5 minutes. c. Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used. d. Cap the tube securely and shake vigorously for 15 seconds. e. Incubate at room temperature for 2-3 minutes. f. Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: a. Carefully transfer the upper aqueous phase to a fresh RNase-free tube. b. Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used. c. Incubate at room temperature for 10 minutes. d. Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
RNA Wash: a. Discard the supernatant. b. Wash the RNA pellet with 1 mL of 75% ethanol. c. Centrifuge at 7,500 x g for 5 minutes at 4°C. d. Discard the ethanol wash.
-
RNA Resuspension: a. Air-dry the RNA pellet for 5-10 minutes. Do not over-dry. b. Resuspend the RNA pellet in an appropriate volume of RNase-free water. c. Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0). d. Store the RNA at -80°C.
Protocol 3: Reverse Transcription (cDNA Synthesis)
This protocol describes the synthesis of complementary DNA (cDNA) from the extracted RNA.
Materials:
-
Total RNA sample
-
Reverse transcriptase enzyme
-
dNTP mix
-
Random primers or oligo(dT) primers
-
RNase inhibitor
-
Reverse transcription buffer
-
RNase-free water
-
Thermal cycler
Procedure:
-
Reaction Setup: In an RNase-free tube, combine the following reagents on ice:
-
Total RNA (1-2 µg)
-
Random primers or oligo(dT) primers (1 µL)
-
dNTP mix (1 µL)
-
RNase-free water to a final volume of 10 µL
-
-
Denaturation: a. Gently mix the components and centrifuge briefly. b. Incubate at 65°C for 5 minutes in a thermal cycler, then place immediately on ice for at least 1 minute.
-
Reverse Transcription Reaction: a. Add the following components to the tube on ice:
- 5X Reverse Transcription Buffer (4 µL)
- RNase Inhibitor (1 µL)
- Reverse Transcriptase (1 µL)
- RNase-free water (4 µL) b. The final reaction volume is 20 µL.
-
Incubation: a. Gently mix and centrifuge briefly. b. Incubate the reaction in a thermal cycler with the following program:
- 25°C for 10 minutes (primer annealing)
- 50°C for 50 minutes (reverse transcription)
- 85°C for 5 minutes (enzyme inactivation)
-
Storage: The synthesized cDNA can be stored at -20°C.
Protocol 4: Quantitative PCR (qPCR)
This protocol provides a general guideline for performing qPCR to analyze the expression of specific genes.
Materials:
-
cDNA template
-
Gene-specific forward and reverse primers
-
SYBR Green or TaqMan master mix
-
Nuclease-free water
-
qPCR instrument
-
qPCR plates and seals
Procedure:
-
Primer Design: Design or obtain validated primers for your target genes and a reference (housekeeping) gene. Primers should be designed to amplify a product of 100-200 bp.
-
Reaction Setup: a. Prepare a master mix for each primer set containing:
- SYBR Green/TaqMan Master Mix (2X)
- Forward Primer (10 µM)
- Reverse Primer (10 µM)
- Nuclease-free water b. Aliquot the master mix into the wells of a qPCR plate. c. Add the diluted cDNA template to each well. Include a no-template control (NTC) for each primer set. d. The final reaction volume is typically 10-20 µL.
-
qPCR Run: a. Seal the qPCR plate and centrifuge briefly. b. Place the plate in the qPCR instrument and run a standard thermal cycling program:
- Initial denaturation: 95°C for 2-10 minutes
- 40 cycles of:
- Denaturation: 95°C for 15 seconds
- Annealing/Extension: 60°C for 1 minute c. Include a melt curve analysis at the end of the run if using SYBR Green to check for primer-dimer formation and product specificity.
-
Data Analysis: a. Determine the threshold cycle (Ct) for each sample. b. Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt). c. Calculate the relative gene expression using the 2-ΔΔCt method.
Protocol 5: RNA Sequencing (RNA-seq) Sample Preparation
This protocol provides a high-level overview of the steps involved in preparing RNA samples for sequencing. It is recommended to follow the specific instructions of the chosen library preparation kit.
Materials:
-
High-quality total RNA (RIN > 8)
-
RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)
-
Magnetic beads for purification
-
Ethanol
-
Nuclease-free water
-
Thermal cycler
General Workflow:
-
mRNA Isolation: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the mRNA into smaller pieces and prime it for first-strand cDNA synthesis.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA, incorporating dUTP to achieve strand specificity.
-
Adenylation of 3' Ends: Add a single 'A' nucleotide to the 3' ends of the dsDNA fragments.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the DNA fragments.
-
Purification: Purify the adapter-ligated DNA using magnetic beads.
-
PCR Amplification: Amplify the library using PCR to enrich for fragments with adapters on both ends.
-
Library Validation and Quantification: Assess the quality and quantity of the library using a bioanalyzer and qPCR.
-
Sequencing: The prepared library is now ready for sequencing on a high-throughput sequencing platform.
Mandatory Visualizations
Caption: Experimental workflow for assessing DPA's effect on gene expression.
Caption: DPA's effect on SREBP-1c and PPARγ signaling pathways.
References
Application Notes and Protocols for In Vivo Imaging of Docosapentaenoic Acid (DPA) Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosapentaenoic acid (DPA) is a long-chain omega-3 polyunsaturated fatty acid that serves as a key metabolic intermediate between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1] Emerging research suggests that DPA has unique biological activities distinct from EPA and DHA, including roles in inflammation, wound healing, and neurological function.[1][2] Understanding the in vivo metabolism of DPA—its uptake, distribution, and transformation in living organisms—is crucial for elucidating its physiological roles and therapeutic potential.
While studies using radiolabeled DPA have provided insights into its whole-body metabolism, the field of in vivo imaging of DPA is still nascent.[3] Currently, there are no commercially available, validated imaging agents specifically for DPA metabolism. The following application notes and protocols are based on established methodologies for imaging other fatty acids and represent a forward-looking guide for researchers seeking to visualize DPA metabolism in vivo.
Note on Nomenclature: The radioligands [¹⁸F]DPA-714 and ¹²⁴I-DPA-713 are imaging agents for the translocator protein (TSPO), a marker of neuroinflammation, and are not related to this compound.[4] This document focuses exclusively on the fatty acid DPA.
Metabolic Pathways of n-3 DPA
DPA's central role in the omega-3 fatty acid metabolic cascade makes it a critical molecule to track. It can be elongated from EPA and is a direct precursor to DHA. Furthermore, DPA can be retro-converted back to EPA, suggesting it may act as a reservoir for this important anti-inflammatory fatty acid. DPA is also metabolized by lipoxygenase enzymes into signaling molecules.
Application Notes
In vivo imaging of DPA metabolism can provide invaluable insights across various fields:
-
Neuroscience: DPA is present in the brain and may have a role in attenuating age-related cognitive decline. Imaging DPA uptake and metabolism in the brain could help diagnose and monitor neurodegenerative diseases and assess the efficacy of DPA-based nutritional interventions.
-
Cardiology: Omega-3 fatty acids are known to have cardioprotective effects. DPA supplementation has been shown to prevent fatty liver and high serum cholesterol in animal models. Imaging DPA metabolism in the heart and liver could be used to study its role in cardiovascular health and disease, such as in atherosclerosis and non-alcoholic fatty liver disease (NAFLD).
-
Oncology: Cancer cells often exhibit altered lipid metabolism. Visualizing DPA uptake could serve as a biomarker for certain cancers or be used to monitor the response to therapies that target fatty acid metabolism.
-
Inflammation and Immunology: DPA has anti-inflammatory properties and promotes endothelial cell migration, which is important for wound healing. Imaging DPA accumulation at sites of inflammation could provide a non-invasive method to assess inflammatory status and the effects of anti-inflammatory drugs.
-
Pharmacokinetics and Drug Development: For any DPA-based therapeutic, imaging its biodistribution, target engagement, and metabolic fate is essential for understanding its mechanism of action and optimizing dosing regimens.
Data Presentation: Quantitative Analysis from Non-Imaging Studies
While imaging data for DPA is not yet available, studies using orally administered [¹⁴C]DPA in rats have quantified its distribution and incorporation into various tissues and lipid fractions. This data provides a baseline for what to expect from future imaging studies.
Table 1: Tissue Distribution of Radioactivity 24 Hours After Oral Administration of [¹⁴C]-Labeled Fatty Acids in Rats
| Tissue | [¹⁴C]DPA (% of total recovered radioactivity) | [¹⁴C]EPA (% of total recovered radioactivity) | [¹⁴C]DHA (% of total recovered radioactivity) |
| Liver | 10.5 ± 1.2 | 11.8 ± 1.5 | 19.8 ± 2.1 |
| Heart | 0.8 ± 0.1 | 0.3 ± 0.05 | 1.0 ± 0.1 |
| Skeletal Muscle | 4.2 ± 0.6 | 1.5 ± 0.2 | 4.5 ± 0.5 |
| Brain | 0.2 ± 0.03 | 0.1 ± 0.02 | 0.5 ± 0.06 |
| Adipose Tissue | 2.5 ± 0.4 | 3.1 ± 0.5 | 2.8 ± 0.4 |
| Kidney | 0.6 ± 0.08 | 0.5 ± 0.07 | 1.1 ± 0.1 |
Data adapted from a study comparing the metabolism of different n-3 PUFAs. Values are presented as mean ± SEM.
Table 2: Incorporation of [¹⁴C]DPA into Lipid Fractions in Key Tissues
| Tissue | Phospholipids (%) | Triglycerides (%) | Diacylglycerols (%) | Cholesterol Esters (%) |
| Liver | 65.2 ± 3.1 | 25.8 ± 2.5 | 5.5 ± 0.8 | 3.5 ± 0.6 |
| Heart | 85.1 ± 2.8 | 8.9 ± 1.5 | 3.2 ± 0.5 | 2.8 ± 0.4 |
| Brain | 92.5 ± 1.9 | 3.1 ± 0.7 | 2.1 ± 0.4 | 2.3 ± 0.3 |
Data represents the percentage of total radioactivity within each lipid class in the specified tissue 24 hours after [¹⁴C]DPA administration.
Experimental Protocols (Proposed)
The following are proposed protocols for the in vivo imaging of DPA metabolism, based on established methods for other fatty acids.
Protocol 1: PET Imaging of DPA Metabolism using a Hypothetical [¹⁸F]-Labeled DPA Analog
This protocol describes a potential method for non-invasively quantifying DPA uptake and distribution using Positron Emission Tomography (PET). It assumes the successful synthesis of a DPA analog radiolabeled with Fluorine-18 (e.g., 1-18F-DPA).
I. Synthesis of Radiolabeled DPA
The synthesis of a radiolabeled DPA analog is a critical first step and would likely involve a multi-step process performed by skilled radiochemists. A common strategy is to replace a hydroxyl group or a specific hydrogen atom with ¹⁸F.
II. Animal Model
-
Species: Male Sprague-Dawley rats (250-300g) or C57BL/6J mice (20-25g).
-
Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Fasting: Fast animals for 4-6 hours prior to tracer injection to reduce circulating levels of endogenous fatty acids and enhance tracer uptake.
III. Experimental Workflow
References
- 1. This compound (22:5n-3): a review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of EPA, DPA and DHA on cardio-metabolic risk factors in high-fat diet fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally administered [14C]DPA and [14C]DHA are metabolised differently to [14C]EPA in rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. Biodistribution and Radiation Dosimetry of 124I-DPA-713, a PET Radiotracer for Macrophage-Associated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Docosapentaenoic Acid (DPA) Handling and Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Docosapentaenoic Acid (DPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a specific focus on the stability of DPA in dimethyl sulfoxide (DMSO) and ethanol.
Frequently Asked Questions (FAQs)
Q1: Which solvent, DMSO or ethanol, is better for long-term storage of this compound (DPA)?
A1: The choice of solvent for long-term storage of DPA depends on the intended downstream application and storage conditions. Both DMSO and ethanol have been used for dissolving fatty acids. However, for polyunsaturated fatty acids (PUFAs) like DPA, which are highly susceptible to oxidation, the ideal solvent minimizes degradation. While DPA is often supplied in ethanol, long-term storage in ethanol can potentially lead to the formation of ethyl esters.[1] DMSO is a powerful solvent, but it is also a strong oxidizing agent at elevated temperatures, which could potentially degrade DPA. For long-term storage, it is crucial to use high-purity, anhydrous solvents and to store the solutions at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q2: I am observing unexpected peaks in my chromatogram when analyzing my DPA sample stored in ethanol. What could be the cause?
A2: Unexpected peaks in your chromatogram could be due to several factors. One possibility is the degradation of DPA through oxidation, leading to the formation of various oxidation products. Another potential issue, specific to storage in ethanol, is the esterification of DPA to form this compound ethyl ester.[1] To troubleshoot, we recommend the following:
-
Analyze a freshly prepared DPA standard: This will help you identify the retention time of pure DPA and any solvent-related artifacts.
-
Use a different analytical technique: If you are using HPLC-UV, consider a mass spectrometry (MS) based method (LC-MS or GC-MS) to identify the molecular weights of the unknown peaks.
-
Check your storage conditions: Ensure your DPA solution is stored at a low temperature, protected from light, and under an inert atmosphere.
Q3: Can I use DMSO to dissolve DPA for my cell-based assays? Are there any potential interferences?
A3: Yes, DMSO is a common solvent for preparing stock solutions of fatty acids for cell-based assays. However, it is important to be aware of potential cytotoxic effects of DMSO at higher concentrations. It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v). Additionally, DMSO can affect cellular processes, including lipid metabolism, so it is crucial to include a vehicle control (cells treated with the same concentration of DMSO without DPA) in your experiments to account for any solvent-specific effects.
Troubleshooting Guides
Issue: Low or inconsistent DPA concentration in prepared solutions.
-
Possible Cause 1: Incomplete Dissolution.
-
Troubleshooting Step: Ensure thorough vortexing or sonication of the DPA solution. Gently warming the solution may aid dissolution, but prolonged heating should be avoided to prevent degradation.
-
-
Possible Cause 2: Adsorption to Surfaces.
-
Troubleshooting Step: Use low-adhesion polypropylene tubes for storage and handling. Silanized glassware can also minimize adsorption.
-
-
Possible Cause 3: Degradation during handling.
-
Troubleshooting Step: Minimize the exposure of DPA solutions to air and light. Prepare solutions fresh when possible. If storing, use amber vials and purge with an inert gas before sealing.
-
Issue: Evidence of DPA Oxidation (e.g., appearance of new peaks in HPLC/GC, color change).
-
Possible Cause 1: Exposure to Oxygen.
-
Troubleshooting Step: Always handle DPA and its solutions under an inert atmosphere (e.g., in a glove box or by purging vials with argon or nitrogen). Use deoxygenated solvents for preparing solutions.
-
-
Possible Cause 2: Presence of Pro-oxidants.
-
Troubleshooting Step: Ensure high-purity solvents are used. Trace metal ions can catalyze oxidation. Consider adding a chelating agent like EDTA at a low concentration if metal contamination is suspected.
-
-
Possible Cause 3: Inadequate Storage Temperature.
-
Troubleshooting Step: Store DPA solutions at -80°C for long-term storage to significantly slow down oxidation rates. For short-term storage, -20°C is acceptable.
-
Quantitative Data Summary
Currently, there is a lack of publicly available, direct comparative studies quantifying the degradation rates of DPA in DMSO versus ethanol under identical, controlled conditions. The stability of polyunsaturated fatty acids is highly dependent on factors such as temperature, light exposure, oxygen availability, and the purity of the solvent. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.
Table 1: General Stability Considerations for DPA in DMSO and Ethanol
| Parameter | DMSO | Ethanol |
| Primary Degradation Pathway | Oxidation | Oxidation, Esterification[1] |
| Recommended Storage Temp. | -20°C to -80°C | -20°C to -80°C |
| Handling Precautions | Use high-purity, anhydrous grade. Avoid high temperatures. | Use high-purity, anhydrous grade. |
| Potential for Side Reactions | Can act as an oxidizing agent. | Can form ethyl esters with the fatty acid.[1] |
Experimental Protocols
Protocol 1: Assessment of DPA Stability by HPLC-UV
This protocol provides a general framework for assessing the stability of DPA in a chosen solvent over time.
1. Materials:
- This compound (DPA) standard
- High-purity DMSO or Ethanol
- HPLC-grade acetonitrile and water
- Formic acid or other suitable mobile phase modifier
- Amber HPLC vials with septa
- Inert gas (Argon or Nitrogen)
2. Stock Solution Preparation: a. Prepare a stock solution of DPA (e.g., 10 mg/mL) in either DMSO or ethanol in a volumetric flask. b. Purge the headspace of the flask with inert gas before sealing.
3. Sample Preparation for Stability Study: a. Aliquot the stock solution into multiple amber HPLC vials. b. Purge each vial with inert gas before sealing. c. Store the vials at the desired temperature conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
4. HPLC Analysis: a. At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each storage condition. b. Allow the vial to equilibrate to room temperature. c. Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µg/mL). d. Analyze the sample by reverse-phase HPLC with UV detection (e.g., at 210 nm). e. Example HPLC Conditions:
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution)
- Flow Rate: 1 mL/min
- Injection Volume: 10 µL
5. Data Analysis: a. Quantify the peak area of DPA at each time point.
- Calculate the percentage of DPA remaining relative to the initial time point (T=0).
- Monitor the appearance and increase of any new peaks, which may indicate degradation products.
Protocol 2: Analysis of DPA Oxidation Products by GC-MS
This protocol is for the identification and semi-quantification of volatile oxidation products of DPA.
1. Materials:
- DPA samples stored in DMSO or ethanol
- Derivatizing agent (e.g., BSTFA with 1% TMCS)
- Internal standard (e.g., a stable deuterated fatty acid methyl ester)
- GC-MS grade solvents (e.g., hexane)
2. Sample Preparation and Derivatization: a. To a known amount of the DPA solution, add the internal standard. b. Evaporate the solvent under a gentle stream of nitrogen. c. Add the derivatizing agent to the dried residue. d. Heat the sample (e.g., at 60°C for 30 minutes) to facilitate the formation of trimethylsilyl (TMS) derivatives.
3. GC-MS Analysis: a. Inject the derivatized sample into the GC-MS system. b. Example GC-MS Conditions:
- Column: A non-polar capillary column (e.g., DB-5ms)
- Carrier Gas: Helium
- Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 300°C).
- Ionization Mode: Electron Ionization (EI)
- Mass Range: Scan a wide mass range (e.g., m/z 50-650).
4. Data Analysis: a. Identify DPA and its potential oxidation products by comparing the obtained mass spectra with spectral libraries (e.g., NIST). b. Semi-quantify the degradation products by comparing their peak areas to the peak area of the internal standard.
Visualizations
Caption: Experimental workflow for assessing the stability of DPA.
References
Technical Support Center: Docosapentaenoic Acid (DPA) in Neuronal Cultures
Welcome to the technical support center for researchers utilizing docosapentaenoic acid (DPA) in neuronal cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in delivering DPA to cultured neurons, ensuring the validity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of DPA for cultured neurons?
The optimal concentration of DPA can vary depending on the neuronal cell type and the experimental endpoint. For the SH-SY5Y neuroblastoma cell line, concentrations up to 50 μM have been used to demonstrate neuroprotective effects against inflammation-induced damage.[1] In studies with the BV2 microglial cell line, no toxicity was observed at concentrations up to 100 μM.[1] However, it is crucial to perform a dose-response curve for your specific neuronal culture system to determine the optimal concentration that balances efficacy and potential cytotoxicity. As a reference, studies with the related omega-3 fatty acid, docosahexaenoic acid (DHA), in primary rat cortical neurons have shown enhanced viability at 25-50 μM, with decreased viability at concentrations of 100-200 μM.[2]
Q2: How should I prepare a DPA stock solution for cell culture experiments?
Due to its poor water solubility, DPA requires a carrier for effective delivery to cultured cells. The most common method is to complex DPA with fatty acid-free bovine serum albumin (BSA). A detailed protocol for this procedure is provided in the "Experimental Protocols" section below. This method enhances the solubility and stability of DPA in aqueous culture media and facilitates its uptake by neurons.
Q3: Is DPA stable in cell culture medium?
Polyunsaturated fatty acids like DPA are susceptible to oxidation. To mitigate this, it is recommended to prepare fresh DPA-BSA complexes for each experiment. If long-term storage is necessary, store the DPA stock solution under an inert gas (e.g., argon or nitrogen) at -80°C in a light-protected vial. When added to the culture medium, the stability of DPA can be influenced by factors such as light exposure and the presence of metal ions. Therefore, it is advisable to minimize the exposure of the culture plates to light and use high-quality culture media. The use of antioxidants, such as α-tocopherol (a form of Vitamin E), during the preparation of the DPA-BSA complex can also help to prevent oxidation.
Q4: Can I use a solvent other than BSA to dissolve DPA?
While ethanol can be used to dissolve DPA for creating a stock solution, directly adding an ethanol-based solution to your culture medium is not recommended as it can be toxic to neurons, even at low concentrations. The use of a BSA-complex is the preferred method as it mimics the physiological transport of fatty acids in the bloodstream and is generally well-tolerated by cultured cells.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the culture medium after adding DPA. | - DPA concentration is too high.- Improper preparation of the DPA-BSA complex.- Interaction with components in the culture medium. | - Perform a dose-response experiment to determine the optimal, non-precipitating concentration.- Ensure the DPA is fully complexed with BSA by following the provided protocol carefully.- Prepare the DPA-BSA complex in a serum-free medium before adding it to your complete culture medium. |
| Inconsistent or no observable effect of DPA on neurons. | - Degradation of DPA due to oxidation.- Suboptimal DPA concentration.- Lot-to-lot variability of DPA or BSA.- Insufficient incubation time. | - Prepare fresh DPA-BSA solutions for each experiment and consider adding an antioxidant like α-tocopherol during preparation.- Re-evaluate your dose-response curve.- Qualify new lots of DPA and BSA before use in critical experiments.- Optimize the incubation time based on the specific endpoint being measured. |
| Observed cytotoxicity or neuronal stress after DPA treatment. | - DPA concentration is too high.- Presence of toxic contaminants in the DPA or BSA.- Oxidized DPA byproducts are toxic. | - Lower the concentration of DPA.- Use high-purity DPA and fatty acid-free BSA from a reputable supplier.- Ensure proper storage and handling of DPA to prevent oxidation. Prepare fresh solutions for each experiment. |
| Difficulty in reproducing published results. | - Differences in cell culture conditions (e.g., cell density, medium formulation, serum source).- Variations in the DPA-BSA complex preparation.- Differences in the specific neuronal cell type or passage number. | - Standardize all cell culture parameters and document them meticulously.- Adhere strictly to a validated protocol for preparing the DPA-BSA complex.- Use cells within a consistent passage number range and from a reliable source. |
Data Presentation
Table 1: Effective Concentrations of DPA in In Vitro Studies
| Cell Type | Concentration Range | Observed Effect | Reference |
| BV2 (microglia) | 12.5 - 100 μM | No effect on cell viability. | [1] |
| BV2 (microglia) | 50 - 100 μM | Reversed LPS-induced increase in cell viability and NO levels. | [1] |
| SH-SY5Y (neuroblastoma) | 50 μM | Reversed the decrease in cell viability induced by conditioned medium from LPS-activated BV2 cells. | |
| Neuro 2A (neuroblastoma) | Not specified | Protected against staurosporine-induced cell death (n-6 DPA). |
Table 2: Comparison of DPA and DHA Effects on Neuronal Viability (Analogous Data)
| Fatty Acid | Cell Type | Concentration | Effect on Viability | Reference |
| DPA (n-6) | Neuro 2A | Not specified | Less effective than DHA in preventing apoptosis. | |
| DHA | Primary Rat Cortical Neurons | 25 - 50 μM | Significantly enhanced neuronal viability. | |
| DHA | Primary Rat Cortical Neurons | 100 - 200 μM | Decreased neuronal viability. | |
| DHA | Human NPCs & Immature Neurons | 2.5 - 25 μM | No significant effect on cell viability. |
Experimental Protocols
Protocol for Preparing DPA-BSA Complex
This protocol is adapted from methods used for preparing other polyunsaturated fatty acids for cell culture.
Materials:
-
This compound (DPA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
α-tocopherol
-
Ethanol, 200 proof
-
Sterile phosphate-buffered saline (PBS) or serum-free culture medium
-
Sterile, light-protected microcentrifuge tubes
-
Water bath
Procedure:
-
Prepare DPA Stock Solution:
-
In a sterile, light-protected tube, dissolve DPA in a minimal amount of 200 proof ethanol to create a concentrated stock solution (e.g., 50 mg/mL).
-
Add a small amount of α-tocopherol to the ethanol stock to prevent oxidation (e.g., at a 1:1000 molar ratio to DPA).
-
-
Prepare BSA Solution:
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS or serum-free culture medium.
-
Gently rotate the tube to dissolve the BSA completely. Avoid vigorous shaking to prevent foaming.
-
Warm the BSA solution to 37°C in a water bath.
-
-
Complex DPA with BSA:
-
Slowly add the DPA stock solution dropwise to the pre-warmed BSA solution while gently vortexing. The final molar ratio of DPA to BSA should be between 3:1 and 6:1.
-
Incubate the mixture in a 37°C water bath for at least 30 minutes, with occasional gentle swirling, to allow for complete complexation.
-
-
Sterilization and Storage:
-
Sterilize the DPA-BSA complex by passing it through a 0.22 μm syringe filter.
-
For immediate use, dilute the complex to the desired final concentration in your cell culture medium.
-
For short-term storage, store the complex at 4°C for up to one week. For longer-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Mandatory Visualizations
Signaling Pathways Modulated by DPA in Neurons
DPA has been shown to exert neuroprotective effects by modulating key signaling pathways involved in inflammation and cell survival.
Caption: DPA's dual role in neuroprotection.
Experimental Workflow for DPA Treatment of Cultured Neurons
A generalized workflow for investigating the effects of DPA on cultured neurons.
Caption: Workflow for DPA experiments.
References
Technical Support Center: Docosapentaenoic Acid (DPA) Derivatization for GC-MS
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the derivatization of docosapentaenoic acid (DPA) and other long-chain polyunsaturated fatty acids (PUFAs) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workflow.
Question: Why am I seeing low or no peak for my DPA derivative?
Answer: Low or non-existent peak area for your DPA derivative, such as its fatty acid methyl ester (FAME), typically points to incomplete or failed derivatization. Several factors can contribute to this issue.
-
Moisture Contamination: The presence of water can halt or significantly slow down derivatization reactions, particularly esterification and silylation. Water can also decompose the derivatizing reagents or the formed derivatives.
-
Reagent Quality and Quantity: Derivatization reagents have a finite shelf life and can degrade over time, especially if not stored properly. It is also crucial to use a sufficient molar excess of the reagent relative to the analyte to drive the reaction to completion.[1]
-
Suboptimal Reaction Conditions: Reaction time and temperature are critical parameters. For complex lipids, an initial hydrolysis (saponification) step may be necessary before methylation. For PUFAs like DPA, conditions that are too harsh (e.g., excessively high temperatures or long heating times) can lead to degradation.
-
Sample Matrix Effects: Components within the biological matrix can interfere with the derivatization process. A sample cleanup step may be required to remove these interferences.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your sample extracts completely, preferably under a stream of nitrogen. Use high-purity, anhydrous solvents and reagents.
-
Verify Reagent Integrity: Use fresh derivatization reagents or test the efficiency of your current batch with a known standard. Store reagents in a desiccator to protect from moisture.
-
Optimize Reaction Parameters: Systematically evaluate reaction time and temperature. For FAME preparation, methods like heating with 14% Boron Trifluoride (BF₃) in methanol at 100-110°C for 15 minutes or with 3M methanolic HCl at 80°C for 1 hour are common starting points.
-
Incorporate a Cleanup Step: If matrix effects are suspected, consider a Solid-Phase Extraction (SPE) cleanup prior to derivatization.
Question: My chromatogram shows multiple unexpected peaks. What are they and how can I get rid of them?
Answer: The presence of extraneous peaks often indicates the formation of by-products, the presence of contaminants, or degradation of the analyte.
-
Reagent-Derived Artifacts: The derivatization reagents themselves can produce by-products that are detected by GC-MS. It is essential to run a reagent blank (the entire procedure without the sample) to identify these peaks.
-
Analyte Degradation: DPA is a polyunsaturated fatty acid, making it susceptible to oxidation. Improper handling or harsh reaction conditions can cause degradation, leading to multiple peaks. The use of antioxidants is highly recommended.
-
Side Reactions: If the sample contains other compounds with active hydrogens (e.g., alcohols, amines), the derivatizing reagent may react with them, creating additional derivatives.
-
Contamination: Contaminants can be introduced from solvents, glassware, or plasticizers from lab equipment.
Troubleshooting Steps:
-
Run a Reagent Blank: Prepare a "sample" containing only the solvent and derivatization reagents to identify artifact peaks originating from the reagents.
-
Prevent Oxidation: Add an antioxidant like butylated hydroxytoluene (BHT) to your extraction and storage solvents. Handle samples under an inert atmosphere (e.g., nitrogen) where possible.
-
Use High-Purity Materials: Utilize high-purity solvents and reagents. Ensure all glassware is meticulously cleaned and rinsed with a high-purity solvent before use.
-
Optimize GC Method: Adjust the GC temperature program to improve the separation of the DPA derivative from interfering peaks.
Question: The peak for my DPA derivative is showing significant tailing. What is the cause?
Answer: Peak tailing in GC is typically a sign of unwanted interactions between the analyte and the chromatographic system, or a result of incomplete derivatization.
-
Incomplete Derivatization: If a portion of the DPA remains underivatized, the free carboxylic acid group will interact strongly with active sites in the GC system, leading to severe peak tailing.
-
Active Sites: The GC inlet liner, column, or packing material can have active sites (e.g., exposed silanol groups) that adsorb polar compounds. This is particularly problematic for any remaining underivatized acids.
-
Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.
Troubleshooting Steps:
-
Confirm Complete Derivatization: Re-optimize the derivatization conditions (time, temperature, reagent concentration) using a DPA standard to ensure the reaction goes to completion.
-
Perform Inlet Maintenance: Clean or replace the GC inlet liner. Using a deactivated liner can significantly reduce active sites. Trimming a small portion (5-10 cm) from the front of the column can also help.
-
Check for Co-elution: An interfering compound that co-elutes with the DPA derivative can distort its peak shape. Review the mass spectrum across the peak to check for purity.
-
Dilute the Sample: Prepare and inject a more dilute sample to rule out column overload.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization required for the GC-MS analysis of this compound (DPA)? A1: Derivatization is a chemical modification process used to convert analytes into a form more suitable for GC analysis. For DPA, a long-chain fatty acid, derivatization is necessary to:
-
Increase Volatility: The carboxylic acid group on DPA makes it non-volatile. Converting it to an ester (like a methyl ester) significantly increases its volatility, allowing it to travel through the GC column.
-
Improve Thermal Stability: Derivatization makes the molecule more stable at the high temperatures used in the GC injector and oven.
-
Enhance Chromatographic Performance: The process masks polar functional groups (like -COOH), which reduces peak tailing and improves separation efficiency.
Q2: What are the most common derivatization methods for DPA and other PUFAs? A2: The most common method is the conversion of fatty acids into fatty acid methyl esters (FAMEs). This is typically achieved through acid-catalyzed or base-catalyzed transesterification.
-
Acid-Catalyzed Methylation: Reagents like Boron Trifluoride in Methanol (BF₃-Methanol) or anhydrous methanolic-HCl are widely used. These methods are effective for both free fatty acids and esterified lipids (after an initial hydrolysis step).
-
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used to create trimethylsilyl (TMS) esters. This is a common technique for general metabolite profiling.
Q3: How can I prevent the degradation of DPA during sample preparation and derivatization? A3: DPA is a polyunsaturated fatty acid with multiple double bonds, making it highly susceptible to oxidation. To prevent degradation:
-
Use Antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) to your solvents during extraction and storage.
-
Minimize Heat and Light Exposure: Store samples at -80°C and protect them from light. Use the mildest effective temperature and shortest necessary time for the derivatization reaction.
-
Use an Inert Atmosphere: Whenever possible, evaporate solvents and conduct reactions under a stream of inert gas like nitrogen or argon to displace oxygen.
Q4: What internal standard is appropriate for the quantification of DPA? A4: An ideal internal standard is a compound that is chemically similar to the analyte but not present in the sample. For DPA analysis, a non-endogenous fatty acid is typically chosen. Common choices include:
-
Pentadecanoic acid (C15:0)
-
Heptadecanoic acid (C17:0)
-
Stable isotope-labeled versions of fatty acids, such as [¹³C₁₆] palmitic acid, can also be used for the highest accuracy.
Data & Methodologies
Table 1: Comparison of Common Derivatization Methods for Fatty Acids
| Derivatization Method | Reagent | Typical Conditions | Advantages | Disadvantages |
| Acid-Catalyzed Esterification | 14% Boron Trifluoride (BF₃) in Methanol | 100-110°C for 15-30 min | Fast and effective for a wide range of lipids. | Reagent is harsh and moisture-sensitive; can form artifacts. |
| Acid-Catalyzed Esterification | 1M - 3M Methanolic HCl | 80°C for 1 hour | Milder than BF₃, fewer artifacts. | Slower reaction time compared to BF₃. |
| Base-Catalyzed Transesterification | 0.5M NaOH in Methanol | 100°C for 5 min (hydrolysis step) | Very fast reaction for transesterification of glycerolipids. | Does not methylate free fatty acids; requires a subsequent acid-catalyzed step. |
| Silylation | BSTFA + 1% TMCS | 60-75°C for 30-60 min | Effective for multiple analyte classes (acids, alcohols, amines). | Derivatives can be sensitive to moisture; reagent can be aggressive towards the GC column. |
Table 2: Troubleshooting Summary
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Product Peak | Incomplete reaction; moisture contamination; reagent degradation. | Optimize time/temperature; ensure anhydrous conditions; use fresh reagents in sufficient excess. |
| Extraneous Peaks | Reagent artifacts; sample degradation (oxidation); contamination. | Run a reagent blank; add antioxidant (BHT); use high-purity solvents and clean glassware. |
| Tailing Peak Shape | Incomplete derivatization; active sites in the GC system. | Confirm complete derivatization with a standard; replace GC liner and trim the column. |
| Poor Reproducibility | Inconsistent reaction conditions; variable moisture; pipetting errors. | Use a temperature-controlled heating block; thoroughly dry all samples and solvents; verify pipette calibration. |
Detailed Experimental Protocol: FAME Preparation using Methanolic HCl
This protocol is adapted from established methods for preparing fatty acid methyl esters (FAMEs) from total lipid extracts for GC-MS analysis.
1. Reagents and Materials:
-
Lipid extract dried under nitrogen.
-
Methylation Reagent: 1M Methanolic HCl (prepared by mixing 3M Methanolic HCl with anhydrous Methanol).
-
n-Hexane (GC grade).
-
Saturated Sodium Chloride (NaCl) solution (0.9% w/v).
-
Internal Standard (e.g., Pentadecanoic acid, C15:0).
-
Glass tubes with PTFE-lined phenolic caps.
-
Water bath or heating block.
-
Vortex mixer and centrifuge.
-
GC vials with inserts.
2. Protocol Steps:
-
Internal Standard Addition: If not already added during lipid extraction, add a known amount of internal standard (e.g., 10 µg of C15:0 in hexane) to the dried lipid extract and evaporate the solvent.
-
Methylation Reaction: Add 1 mL of 1M methanolic HCl to the dried extract.
-
Sealing and Heating: Cap the tube tightly. Ensure the PTFE liner provides a good seal. Heat the tube in a water bath or heating block at 80°C for 1 hour. Caution: This is above the boiling point of methanol; ensure tubes are properly sealed to prevent pressure buildup and sample loss.
-
Cooling: Remove the tubes from the heat and allow them to cool to room temperature before opening.
-
FAME Extraction: Add 1 mL of n-hexane and 1 mL of 0.9% NaCl solution to the cooled tube.
-
Mixing: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.
-
Phase Separation: Centrifuge the tubes at 1,500 x g for 10 minutes to achieve clear separation of the aqueous and organic (hexane) layers.
-
Sample Transfer: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial with an insert for analysis.
Visualizations
Caption: Troubleshooting workflow for low DPA derivative signal.
Caption: Experimental workflow for DPA derivatization to FAME.
References
Technical Support Center: Optimizing DPA Extraction from Adipose Tissue
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the extraction of docosapentaenoic acid (DPA) from adipose tissue. It includes frequently asked questions, detailed experimental protocols, comparative data, and troubleshooting guidance to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing lipid extraction for DPA important?
A1: this compound (DPA) is a long-chain polyunsaturated fatty acid (PUFA) implicated in various physiological processes. Accurate quantification of DPA in adipose tissue is crucial for understanding its role in metabolic health and disease.[1] The extraction method's efficiency can significantly impact the final measured concentration, as different solvents and procedures show varying recoveries for different lipid classes.[2][3][4] Optimization ensures maximal recovery and minimizes analytical variability, leading to more reliable and reproducible results.
Q2: Which are the most common lipid extraction methods for adipose tissue?
A2: The most widely used methods are solvent-based liquid-liquid extractions. The "gold standard" methods developed in the 1950s, the Folch and Bligh & Dyer methods, are still benchmarks in the field.[5] These utilize a chloroform/methanol mixture to solubilize lipids. Other methods, such as those using hexane/isopropanol or methyl tert-butyl ether (MTBE), are also employed, sometimes to target specific lipid classes or to use less toxic solvents.
Q3: What is the main difference between the Folch and Bligh & Dyer methods?
A3: The primary differences lie in the solvent-to-sample ratio and the ratio of chloroform, methanol, and water. The Folch method uses a much larger volume of solvent relative to the sample (20:1) compared to the Bligh & Dyer method (4:1). While both are effective, the Folch method is often preferred for tissues with high lipid content (>2%), such as adipose tissue, as it can yield substantially higher lipid recovery.
Q4: How critical is the homogenization step for adipose tissue?
A4: Homogenization is a critical first step to ensure effective lipid extraction. Adipose tissue needs to be thoroughly disrupted to allow solvents to penetrate the sample and efficiently extract lipids. Incomplete homogenization is a common cause of low lipid yield. Mechanical methods like bead beating or using a Dounce homogenizer are effective for disrupting the tissue structure.
Q5: Should I add an antioxidant during extraction?
A5: Yes, it is highly recommended. PUFAs like DPA are susceptible to oxidation due to their multiple double bonds. Adding an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent helps prevent degradation of these labile lipids during sample preparation.
Experimental Workflows & Protocols
An effective workflow is crucial for reproducible results. The following diagram outlines the key stages from sample preparation to analysis.
Protocol 1: Modified Folch Method for Adipose Tissue
This protocol is adapted for high-fat tissues and is considered a benchmark for comprehensive lipid extraction.
Materials:
-
Adipose tissue (100-200 mg)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (Saline)
-
Butylated hydroxytoluene (BHT)
-
Glass homogenizer or bead beater with stainless steel beads
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Preparation: Prepare a 2:1 (v/v) chloroform:methanol solvent mixture. Add BHT to a final concentration of 0.005% to prevent lipid oxidation.
-
Homogenization: Accurately weigh 100-200 mg of frozen adipose tissue and place it in a glass centrifuge tube. Add 4 mL of the 2:1 chloroform:methanol mixture.
-
Homogenize the tissue thoroughly using a bead beater or glass homogenizer until no visible tissue fragments remain.
-
Extraction: Incubate the homogenate for 1 hour at room temperature with occasional vortexing to ensure complete extraction.
-
Phase Separation: Add 0.8 mL (i.e., 20% of the total solvent volume) of 0.9% NaCl solution to the tube. Vortex vigorously for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases. Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids.
-
Collection: Carefully aspirate and discard the upper aqueous layer. Using a clean glass pipette, transfer the lower chloroform layer to a new, pre-weighed glass tube, being careful not to disturb the protein disk.
-
Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.
-
Quantification: Determine the total lipid yield gravimetrically. The dried lipid extract is now ready for downstream applications, such as transesterification to fatty acid methyl esters (FAMEs) for GC-MS analysis.
Protocol 2: Bligh & Dyer Method
This method uses a lower solvent-to-sample ratio and is effective, though it may underestimate total lipid content in very high-fat samples compared to the Folch method.
Materials:
-
Same as Protocol 1.
Procedure:
-
Preparation: Prepare a 1:2 (v/v) chloroform:methanol solvent mixture with 0.005% BHT.
-
Homogenization: Weigh 100-200 mg of adipose tissue into a glass centrifuge tube. Add 0.3 mL of chloroform and 0.6 mL of methanol. Homogenize thoroughly. The mixture should be a single phase.
-
Extraction: Add another 0.3 mL of chloroform to the homogenate and vortex for 30 seconds.
-
Phase Separation: Add 0.3 mL of 0.9% NaCl solution. Vortex vigorously for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to achieve phase separation.
-
Collection: Carefully collect the lower chloroform phase containing the lipids.
-
Drying & Quantification: Proceed with solvent evaporation and gravimetric analysis as described in the Folch protocol.
Quantitative Data Summary
The choice of extraction method significantly affects lipid recovery. The following tables summarize key quantitative parameters from comparative studies.
Table 1: Comparison of Total Lipid Recovery by Method
| Extraction Method | Relative Total Lipid Yield | Key Characteristics | Reference |
| Folch | High | High solvent ratio (20:1); robust for high-fat samples. | |
| Bligh & Dyer | Moderate-High | Lower solvent ratio; may underestimate lipids in samples >2% fat. | |
| Hexane:Isopropanol | Moderate | Less toxic alternative; may be less efficient for polar lipids. | |
| MTBE (Matyash) | Moderate | Good for a broad range of lipids but may show lower recovery for some classes like lysophospholipids. |
Table 2: Recommended Solvent-to-Sample Ratios
| Parameter | Recommendation | Rationale | Reference |
| Initial Homogenization | 20:1 (Solvent:Tissue, v/w) | Ensures complete disruption and initial solubilization of lipids from the complex tissue matrix. | |
| Final Solvent Ratio (Folch) | Chloroform:Methanol:Water (approx. 8:4:3) | Creates a distinct biphasic system, maximizing the partitioning of lipids into the non-polar chloroform phase. | |
| Final Solvent Ratio (B&D) | Chloroform:Methanol:Water (approx. 2:2:1.8) | Effective for phase separation with lower solvent volumes. |
Troubleshooting Guide
Encountering issues during extraction is common. This guide provides solutions to frequently observed problems.
Q: My final lipid pellet is very small, and DPA levels are lower than expected. What went wrong?
A: Low yield is often traced back to the initial steps.
-
Check Homogenization: Adipose tissue can be tough. Ensure it is completely disrupted. If you are using a Dounce homogenizer, you may need more strokes. For bead beaters, ensure you are using the correct bead type and size (e.g., 0.5mm zirconium oxide) and appropriate speed and time settings.
-
Verify Solvent Ratios: For high-fat samples, an insufficient volume of solvent will lead to incomplete extraction. The Folch method's higher solvent-to-sample ratio (20:1) is often necessary to overcome this.
Q: I'm seeing a lot of variability between my replicate samples. What is the cause?
A: High variability can stem from several sources.
-
Sample Inhomogeneity: Adipose tissue itself can be heterogeneous. Try to take representative samples or pool and homogenize a larger initial sample before aliquoting for extraction.
-
Pipetting Errors: When collecting the final chloroform layer, it is crucial to avoid aspirating any of the upper aqueous phase or the protein layer, as this will introduce contaminants and affect final weights and concentrations.
-
Inconsistent Evaporation: Ensure each sample is dried completely and consistently. Residual solvent will inflate the final weight, while overheating can degrade lipids. Use a gentle stream of nitrogen and a controlled temperature.
Q: I suspect my DPA is degrading during the procedure. How can I prevent this?
A: DPA is a PUFA and is prone to oxidation.
-
Use Antioxidants: Always add an antioxidant like BHT to your extraction solvents.
-
Control Temperature: Perform all steps on ice or at 4°C where possible to slow down enzymatic and chemical degradation.
-
Minimize Air Exposure: Keep tubes capped whenever possible. When evaporating the solvent, use an inert gas like nitrogen to protect the dried lipids from oxygen. Store final extracts under argon or nitrogen at -80°C for long-term stability.
Q: The phase separation is not clean, and I have a cloudy interface. What should I do?
A: A cloudy or unclear separation between the aqueous and organic phases is typically due to incorrect solvent ratios or insufficient centrifugation.
-
Check Ratios: Double-check your calculations for the volumes of chloroform, methanol, and saline solution. The final ratio is critical for creating a clean biphasic system.
-
Increase Centrifugation: Increase the centrifugation time or speed to better compact the protein disk at the interface.
-
Re-extract: If the problem persists, you can collect the entire volume, add more chloroform and saline, vortex, and re-centrifuge to improve the separation.
References
- 1. This compound (DPA) is a critical determinant of cubic membrane formation in amoeba Chaos mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Lipid Extraction Methods—A Review [mdpi.com]
preventing oxidation of docosapentaenoic acid during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the oxidation of docosapentaenoic acid (DPA) during sample preparation, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (DPA) so susceptible to oxidation?
A1: this compound (DPA, 22:5n-3) is a long-chain polyunsaturated fatty acid (PUFA) with five double bonds. These double bonds, particularly the bis-allylic protons between them, are highly susceptible to attack by reactive oxygen species (ROS). This initiates a free radical chain reaction, leading to the formation of hydroperoxides, which can then break down into a variety of secondary oxidation products like aldehydes and ketones. This process can degrade the DPA molecule, leading to inaccurate quantification in your analysis.
Q2: At which stages of sample preparation is DPA most at risk of oxidation?
A2: DPA is vulnerable to oxidation throughout the entire sample preparation workflow. Key high-risk stages include:
-
Tissue Homogenization: The disruption of cellular structures exposes lipids to atmospheric oxygen and endogenous enzymes that can generate ROS.
-
Lipid Extraction: Exposure to air, light, and heat during solvent evaporation can accelerate oxidation. The choice of extraction solvent can also play a role.
-
Derivatization: The high temperatures and harsh reagents (especially strong acids) used in some methods to convert fatty acids to fatty acid methyl esters (FAMEs) for gas chromatography (GC) analysis can cause significant degradation.[1]
-
Storage: Improper storage of lipid extracts, even for short periods, can lead to ongoing oxidative damage.
Q3: What are the most effective antioxidants to use for protecting DPA?
A3: A combination of strategies is often best. Synthetic antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and natural antioxidants like tocopherols (Vitamin E) are widely used.[2] Ascorbyl palmitate is another effective option.[3][4] For many applications, adding a small amount of BHT (e.g., 0.01-0.1%) to your extraction solvents is a simple and effective measure.[1]
Q4: Can I rely on low temperatures alone to prevent DPA oxidation?
A4: While low temperatures are crucial and significantly slow down oxidation rates, they do not completely halt the process, especially if the sample is exposed to oxygen. Freezing is the best method for long-term storage, but for active sample preparation, it should be combined with other protective measures like using antioxidants and minimizing exposure to air.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing potential causes and recommended solutions.
Issue 1: Low or Inconsistent Recovery of DPA
| Potential Cause | Recommended Solution |
| Oxidative Degradation during Extraction | Add an antioxidant like BHT (e.g., 0.01-0.1%) to your extraction solvents (e.g., chloroform/methanol). Perform extractions on ice and under dim light. |
| Incomplete Extraction | Ensure your chosen extraction method (e.g., Folch, Bligh-Dyer) is optimized for your sample matrix. The Folch method is often effective for a broad range of tissues. For complex matrices, a second extraction of the aqueous phase may be necessary to improve recovery. |
| Degradation during Derivatization | Avoid harsh derivatization reagents like boron trifluoride (BF₃)-methanol. Use a milder method, such as 2% methanolic sulfuric acid at a lower temperature (e.g., 50°C for 2 hours), or diazomethane if your lab is equipped for it. |
| Loss during Solvent Evaporation | Evaporate solvents under a gentle stream of inert gas (nitrogen or argon) rather than air. Avoid excessive heat. |
| Instrumental Issues (GC-MS) | Verify GC-MS performance with a fresh, high-quality DPA standard. Check for issues with the injector, column, or detector sensitivity. |
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
| Potential Cause | Recommended Solution |
| DPA Oxidation Products | Secondary oxidation products of DPA (e.g., aldehydes, ketones) can appear as extraneous peaks. Review your antioxidant strategy. Ensure all steps are performed with minimal exposure to oxygen. |
| Derivatization Artifacts | Harsh derivatization conditions can create side-reaction products. Switch to a milder derivatization protocol as described in Issue 1. Prepare and run a reagent blank to identify any contamination from the derivatization reagents themselves. |
| Contamination | Ensure all glassware is scrupulously clean and solvents are of high purity. Contaminants from plasticware (e.g., phthalates) can also interfere with analysis. |
Experimental Protocols & Methodologies
Protocol 1: Lipid Extraction from Biological Tissue with Oxidation Protection
This protocol is a modified Folch method designed to minimize DPA oxidation.
-
Homogenization:
-
Weigh the frozen tissue sample (~100 mg) and place it in a glass homogenizer on ice.
-
Add 2 mL of a cold 2:1 (v/v) chloroform:methanol mixture containing 0.01% BHT.
-
Homogenize the tissue thoroughly until a uniform suspension is achieved. Perform this step quickly to minimize warming.
-
-
Extraction & Phase Separation:
-
Transfer the homogenate to a glass centrifuge tube with a PTFE-lined cap.
-
Add an additional 1 mL of the chloroform:methanol/BHT solvent and vortex for 30 seconds.
-
Add 0.8 mL of 0.9% NaCl solution to the tube to induce phase separation.
-
Vortex for another 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
-
Lipid Collection:
-
After centrifugation, two distinct phases will be visible. Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.
-
Transfer the lipid extract to a clean glass vial.
-
-
Solvent Evaporation & Storage:
-
Evaporate the chloroform under a gentle stream of nitrogen gas in a fume hood.
-
Once the solvent is fully evaporated, immediately resuspend the lipid extract in a small volume of hexane or another appropriate solvent for storage.
-
Store the extract at -80°C until further analysis.
-
Protocol 2: Mild Derivatization of DPA to FAMEs
This protocol uses a gentle acid-catalyzed method to prepare Fatty Acid Methyl Esters (FAMEs).
-
Sample Preparation:
-
Transfer an aliquot of the lipid extract (containing ~1-5 mg of lipid) to a glass reaction vial and evaporate the solvent under nitrogen.
-
-
Reaction:
-
Add 1 mL of 2% (v/v) sulfuric acid in anhydrous methanol to the dried extract.
-
Cap the vial tightly and place it in a heating block or water bath at 50°C for 2 hours.
-
-
FAME Extraction:
-
Allow the vial to cool to room temperature.
-
Add 1 mL of saturated aqueous NaCl solution and 1 mL of n-hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
-
Final Preparation for GC-MS:
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
To ensure all FAMEs are collected, you can re-extract the aqueous layer with another 1 mL of n-hexane and combine the organic layers.
-
Dry the combined hexane extract by passing it through a small column of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
-
Quantitative Data Summary
The oxidative stability of PUFAs is inversely related to the number of double bonds. While specific quantitative data for DPA is less common than for EPA and DHA, the principles are directly applicable. The following table summarizes the effects of various antioxidants on the stability of oils containing DPA and other PUFAs.
Table 1: Effect of Antioxidants on the Oxidative Stability of PUFA-Containing Oils
| Antioxidant(s) | Concentration (ppm) | Oil Type (containing AA, DPA, DHA) | Increase in Induction Time (Oxidative Stability) |
| Ascorbyl Palmitate | 1,200 | Oil with 0.67% AA+DPA+DHA | Increased from 10.5h to 20.0h (in combination with Tocopherol and β-carotene) |
| Tocopherol | 800 | Oil with 0.67% AA+DPA+DHA | Increased from 10.5h to 20.0h (in combination with Ascorbyl Palmitate and β-carotene) |
| β-Carotene | 12 | Oil with 0.67% AA+DPA+DHA | No significant individual effect, but contributed to stability in combination. |
Data adapted from a study on oils with varying levels of Arachidonic Acid (AA), DPA, and Docosahexaenoic Acid (DHA). The induction time was measured by the Oxidative Stability Index.
Visualizations
Caption: Workflow for DPA analysis with integrated protective measures.
References
Technical Support Center: Optimizing Signal-to-Noise in DPA Mass Spectrometry
Welcome to the Technical Support Center for Direct Probe Analysis (DPA) Mass Spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal-to-noise ratio (S/N) in their DPA-MS experiments.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common issues leading to poor signal-to-noise ratios in DPA mass spectrometry.
Issue 1: Low Signal Intensity for the Analyte of Interest
A weak signal from your target analyte can be a primary contributor to a low S/N ratio. Follow these steps to diagnose and address this issue.
Troubleshooting Workflow for Low Signal Intensity
Caption: Troubleshooting workflow for low analyte signal intensity in DPA-MS.
Detailed Steps:
-
Verify Sample Concentration and Purity:
-
Problem: The concentration of the analyte in the sample may be too low for detection, or the presence of contaminants could be suppressing the signal.
-
Solution:
-
Ensure the sample concentration is within the optimal range for your instrument.
-
Minimize sample complexity where possible. While DPA-MS is known for its minimal sample preparation, excessive salts, detergents, or other non-volatile components can significantly suppress the analyte signal.[1] Consider a simple desalting or precipitation step if the matrix is complex.
-
-
-
Optimize Probe Temperature Program:
-
Problem: The rate at which the direct probe is heated can significantly impact the vaporization and ionization of the analyte.[2]
-
Solution:
-
Ballistic Heating: For thermally stable compounds, a rapid heating rate (ballistic) can provide a sharp, intense signal.[2]
-
Temperature Ramping: For mixtures or thermally labile compounds, a slower temperature ramp can allow for fractional distillation of components, potentially separating the analyte from interfering matrix components.[2] Experiment with different ramp rates to find the optimal condition for your analyte.
-
-
-
Assess Ionization Efficiency:
-
Problem: The chosen ionization technique (e.g., Electron Ionization - EI, Chemical Ionization - CI) may not be optimal for your analyte.
-
Solution:
-
If using EI, ensure the source temperature is appropriate for your analyte's volatility.
-
If your instrument has CI capabilities, consider using it to simplify complex spectra and enhance the molecular ion signal, which can be particularly useful for multi-component samples.[2]
-
-
-
Review Instrument Tuning and Calibration:
-
Problem: An out-of-tune or poorly calibrated instrument will exhibit poor sensitivity.
-
Solution:
-
Perform a standard instrument tune and calibration according to the manufacturer's guidelines. This ensures that voltages on the ion source, lenses, and detector are optimized.
-
-
Issue 2: High Background Noise
Excessive background noise can obscure the analyte signal, leading to a poor S/N ratio. This noise can be chemical or electronic in origin.
Troubleshooting Workflow for High Background Noise
Caption: Troubleshooting workflow for high background noise in DPA-MS.
Detailed Steps:
-
Analyze Blank Solvents:
-
Problem: Contaminants in solvents or sample handling materials can be a significant source of chemical noise. Common contaminants include plasticizers, slip agents, and residues from cleaning agents.
-
Solution:
-
Run a blank analysis using only the solvent used to prepare your sample.
-
If high background is observed, use fresh, high-purity solvents. Ensure all glassware and vials are scrupulously clean.
-
-
-
Clean the Direct Probe:
-
Problem: The direct probe itself can become contaminated with previous samples, leading to carryover and high background.
-
Solution:
-
Clean the probe tip according to the manufacturer's instructions. This may involve wiping with a solvent-moistened, lint-free cloth or baking the probe at a high temperature.
-
-
-
Inspect and Clean the Ion Source:
-
Problem: Over time, the ion source can become contaminated with non-volatile material from samples, leading to a persistent high background.
-
Solution:
-
If the background noise persists after cleaning the probe and verifying solvent purity, the ion source may require cleaning. Follow the manufacturer's protocol for ion source maintenance.
-
-
-
Implement Background Subtraction:
-
Problem: Even with a clean system, some level of background noise is inevitable.
-
Solution:
-
Utilize the background subtraction features in your mass spectrometry software. By acquiring a spectrum just before or after your analyte peak elutes from the probe and subtracting it from the analyte's spectrum, you can significantly reduce the contribution of constant chemical noise.
-
-
Frequently Asked Questions (FAQs)
Q1: How does the probe heating rate affect the signal-to-noise ratio in DPA-MS?
The probe heating rate is a critical parameter in DPA-MS. A rapid, ballistic heating profile can lead to the fast desorption of the analyte, resulting in a sharp, intense peak that rises quickly above the background noise, thus improving the S/N ratio for thermally stable compounds. Conversely, a slower temperature ramp can be beneficial for complex mixtures by allowing for thermal separation of components. This can reduce matrix effects by desorbing interfering compounds at a different time than the analyte of interest.
Q2: What are "matrix effects" in DPA-MS and how can I mitigate them?
Matrix effects refer to the suppression or enhancement of the analyte's ionization due to the presence of other components in the sample. In DPA-MS, where there is no chromatographic separation, matrix effects can be particularly pronounced.
Mitigation Strategies for Matrix Effects:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components relative to the analyte.
-
Optimized Temperature Ramping: As mentioned above, using a temperature ramp can help to separate the analyte from the matrix.
-
Use of a Different Ionization Method: If available, switching from EI to CI can sometimes reduce matrix effects by providing a softer ionization that is less prone to suppression by co-eluting compounds.
-
Minimal Sample Preparation: While one of the advantages of DPA is minimal sample prep, a simple clean-up step like solid-phase extraction (SPE) or filtration can remove a significant portion of the interfering matrix.
Q3: What are common sources of chemical noise in DPA-MS?
Chemical noise arises from any ionizable species other than the analyte of interest. Common sources include:
-
Solvents and Reagents: Impurities in solvents, even in high-purity grades.
-
Sample Handling: Plasticizers (e.g., phthalates) leaching from plastic tubes and pipette tips, and detergents from glassware.
-
System Contamination: Carryover from previous analyses and bleed from GC columns if the DPA probe is inserted through a GC inlet.
-
Laboratory Environment: Volatile organic compounds present in the laboratory air.
Q4: How can data processing techniques improve my S/N ratio?
Data processing is a powerful tool for enhancing the S/N ratio after data acquisition.
Data Processing Workflow for S/N Enhancement
Caption: Data processing workflow for improving S/N in DPA-MS.
-
Smoothing: Applying a smoothing algorithm (e.g., Savitzky-Golay) can reduce high-frequency electronic noise in the spectrum.
-
Baseline Correction: This helps to remove low-frequency noise or drift in the baseline of the spectrum.
-
Background Subtraction: As detailed earlier, subtracting a spectrum acquired from a blank region of the analysis can effectively remove consistent chemical noise.
Quantitative Data Summary
The following table summarizes the expected impact of various optimization strategies on the signal-to-noise ratio. The values presented are illustrative and can vary depending on the specific analyte, matrix, and instrument.
| Parameter Optimized | Typical S/N Ratio (Arbitrary Units) - Before Optimization | Typical S/N Ratio (Arbitrary Units) - After Optimization | Expected Improvement |
| Probe Heating Rate | 15 | 50 | 3-4x |
| Sample Dilution (10-fold) | 5 (due to matrix suppression) | 25 | 5x |
| Background Subtraction | 20 | 80 | 4x |
| Ion Source Cleaning | 10 | 60 | 6x |
Experimental Protocols
Protocol 1: Optimizing the Probe Temperature Program
-
Objective: To determine the optimal heating profile for the analyte of interest to maximize signal intensity and minimize interference.
-
Materials:
-
Analyte standard solution at a known concentration.
-
DPA-MS instrument.
-
-
Procedure:
-
Load a small, consistent amount of the analyte standard onto the DPA probe tip.
-
Run 1 (Ballistic Heating): Insert the probe and apply a rapid (ballistic) heating profile to a temperature above the analyte's boiling point. Record the total ion chromatogram (TIC) and the mass spectrum of the analyte.
-
Run 2 (Slow Ramp): Clean the probe and load the same amount of analyte standard. Apply a slow temperature ramp (e.g., 10°C/second). Record the TIC and mass spectrum.
-
Run 3 (Optimized Ramp): Based on the results from the slow ramp, identify the temperature at which the analyte desorbs. Design a temperature program that ramps quickly to just below this temperature, then ramps slowly through the desorption temperature.
-
Analysis: Compare the S/N ratio of the analyte peak in the mass spectra from all three runs. The optimal program will yield the highest S/N ratio.
-
Protocol 2: Evaluating and Mitigating Matrix Effects
-
Objective: To assess the degree of ion suppression or enhancement from the sample matrix and test mitigation strategies.
-
Materials:
-
Analyte standard solution.
-
Blank matrix sample (a sample of the same type as your unknown, but without the analyte).
-
DPA-MS instrument.
-
-
Procedure:
-
Analyze Standard: Acquire a DPA-MS spectrum of the analyte standard solution and record the signal intensity.
-
Analyze Spiked Matrix: Spike the blank matrix with the analyte standard at the same final concentration as in step 1. Acquire a DPA-MS spectrum and record the signal intensity.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Signal in Spiked Matrix / Signal in Standard) * 100
-
A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement.
-
-
Mitigation (Dilution): If significant suppression is observed, dilute the spiked matrix sample (e.g., 1:10 with a suitable solvent) and re-analyze. Compare the S/N ratio to the undiluted spiked sample. Although the absolute signal will be lower, the S/N ratio may improve due to reduced matrix interference.
-
References
Technical Support Center: Quantification of Docosapentaenoic Acid (DPA)
Welcome to the technical support center for the accurate quantification of docosapentaenoic acid (DPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during DPA analysis, with a special focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect DPA quantification?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of this compound (DPA) by co-eluting, undetected compounds in the sample matrix.[1][2] In biological samples like plasma or serum, phospholipids are a major source of matrix effects in LC-MS/MS analysis.[3] This interference can lead to inaccurate and imprecise quantification of DPA.[2]
Q2: Which analytical technique is better for DPA quantification: GC-MS or LC-MS/MS?
A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for DPA quantification. The choice depends on the sample, the required sensitivity, and the overall experimental goals.
-
GC-MS is a robust and reliable technique, but it requires derivatization to convert non-volatile fatty acids like DPA into volatile fatty acid methyl esters (FAMEs).
-
LC-MS/MS offers high sensitivity and specificity and can often analyze DPA without derivatization, which simplifies sample preparation. It is particularly well-suited for complex biological matrices.
Q3: Why is an internal standard necessary for accurate DPA quantification?
A3: An internal standard (IS) is crucial for accurate quantification as it helps to correct for variability during sample preparation and analysis, including matrix effects. A stable isotope-labeled (SIL) DPA is the ideal internal standard because it has nearly identical chemical and physical properties to the unlabeled DPA, ensuring it is similarly affected by matrix components.
Q4: What are the most common sources of error in DPA quantification?
A4: Common sources of error include:
-
Incomplete extraction of DPA from the sample matrix.
-
Inconsistent derivatization efficiency (for GC-MS).
-
Ion suppression or enhancement from matrix components (for LC-MS/MS).
-
Degradation of the polyunsaturated DPA molecule due to improper sample handling and storage.
-
Use of an inappropriate internal standard.
Troubleshooting Guides
Issue 1: Low or No DPA Signal Detected
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction solvent and procedure. For plasma, a liquid-liquid extraction with a solvent mixture like hexane:isopropanol is common. Ensure proper phase separation. |
| Analyte Degradation | DPA is a polyunsaturated fatty acid and can oxidize. Handle samples on ice, use antioxidants like BHT, and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Poor Derivatization (GC-MS) | Ensure the derivatization reagent (e.g., BF3-methanol) is fresh and the reaction conditions (temperature, time) are optimal. |
| Suboptimal MS Parameters | Optimize MS parameters (e.g., ionization source settings, collision energy) by infusing a pure DPA standard. |
| Incorrect MRM Transition (LC-MS/MS) | Verify the precursor and product ion masses for DPA. For negative ion mode, a common transition is m/z 331.2 -> 287.3. |
Issue 2: High Variability in DPA Quantification
| Possible Cause | Troubleshooting Step |
| Significant Matrix Effects | Implement a more rigorous sample cleanup procedure to remove interfering substances like phospholipids. Options include solid-phase extraction (SPE) or specialized phospholipid removal plates. |
| Inconsistent Internal Standard Addition | Ensure the internal standard is added accurately and consistently to all samples and standards at the beginning of the sample preparation process. |
| Chromatographic Co-elution | Modify the chromatographic method (e.g., change the gradient, use a different column) to separate DPA from interfering matrix components. |
| Sample Inhomogeneity | Ensure thorough mixing of the biological sample before taking an aliquot for extraction. |
Experimental Protocols & Data
Protocol 1: DPA Quantification in Human Plasma using LC-MS/MS with Stable Isotope Dilution
This protocol is adapted from methods for the simultaneous quantification of multiple fatty acids in plasma.
1. Sample Preparation:
- Thaw plasma samples on ice.
- To 100 µL of plasma, add 10 µL of a stable isotope-labeled DPA internal standard solution (e.g., DPA-d5) in methanol.
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube.
2. Liquid-Liquid Extraction (Optional, for cleaner samples):
- To the supernatant, add 1 mL of hexane.
- Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.
- Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
- LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 70% B, increase to 98% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- MS Detection: Negative ion mode electrospray ionization (ESI-).
- MRM Transitions:
- DPA: Q1 m/z 331.2 -> Q3 m/z 287.3
- DPA-d5 (IS): Q1 m/z 336.2 -> Q3 m/z 292.3
4. Quantification:
- Create a calibration curve using known concentrations of DPA standard spiked into a surrogate matrix (e.g., stripped plasma or PBS with 4% BSA).
- Calculate the peak area ratio of the analyte to the internal standard.
- Determine the concentration of DPA in the samples from the calibration curve.
Protocol 2: Derivatization of DPA for GC-MS Analysis
This protocol describes the formation of Fatty Acid Methyl Esters (FAMEs).
1. Lipid Extraction:
- Extract total lipids from the sample using a method like Folch or Bligh-Dyer.
2. Saponification:
- To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
- Heat at 100°C for 10 minutes to cleave fatty acids from complex lipids.
3. Methylation:
- Cool the sample and add 2 mL of 14% boron trifluoride (BF3) in methanol.
- Heat at 100°C for 10 minutes.
4. Extraction of FAMEs:
- Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.
- Vortex and centrifuge to separate the layers.
- Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
Quantitative Data Summary: Comparison of Sample Preparation Techniques
The following table summarizes the effectiveness of different sample preparation methods in reducing matrix effects, which is crucial for accurate DPA quantification.
| Sample Preparation Method | Typical Analyte Recovery (%) | Matrix Effect Reduction | Notes |
| Protein Precipitation (PPT) | 85-110% | Low to Moderate | Simple and fast, but may not effectively remove phospholipids, a major source of matrix effects. |
| Liquid-Liquid Extraction (LLE) | 70-100% | Moderate to High | Good for removing polar interferences. Recovery can be variable depending on the solvent system. |
| Solid-Phase Extraction (SPE) | 80-115% | High | Provides cleaner extracts than PPT and LLE by selectively retaining the analyte while washing away interferences. |
| Phospholipid Removal Plates | 90-105% | Very High | Specifically designed to remove phospholipids, significantly reducing matrix effects in plasma and serum samples. |
Visualizations
Caption: Workflow for DPA quantification in plasma using LC-MS/MS.
Caption: Troubleshooting logic for poor DPA quantification.
References
Technical Support Center: Selecting Internal Standards for Accurate DPA Measurement
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for selecting and utilizing internal standards (IS) for the accurate quantification of dipicolinic acid (DPA).
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard (IS) crucial for accurate DPA measurement?
An internal standard is a compound added at a constant, known concentration to all samples, calibration standards, and quality controls. Its primary role is to correct for variations that can occur during analysis.[1] Using the ratio of the analyte signal to the IS signal, this technique minimizes the effects of random and systematic errors, improving the precision and accuracy of results.[1][2] Specifically, an IS helps to normalize for:
-
Variability in Sample Preparation: Compensates for losses of the analyte during extraction or other sample processing steps.[1]
-
Injection Volume Differences: Corrects for minor inconsistencies in the volume of sample introduced into the analytical instrument.[1]
-
Instrument Response Fluctuation: Accounts for changes in instrument sensitivity or ionization efficiency over the course of an analytical run.
-
Matrix Effects: Mitigates the impact of other components in the sample matrix that might enhance or suppress the analyte's signal.
Q2: What are the ideal characteristics of an internal standard for DPA analysis?
The ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible. The "gold standard" is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated DPA or ¹³C-labeled DPA), as its properties are nearly identical to the unlabeled compound.
Key characteristics include:
-
Structural Similarity: The IS should be chemically similar to DPA to ensure it behaves similarly during extraction and analysis.
-
Co-elution: In chromatographic methods like LC-MS, the IS should ideally co-elute with the analyte to experience the same matrix effects.
-
No Natural Presence: The chosen IS must not be naturally present in the samples being analyzed.
-
Resolvable Signal: The signal of the IS must be clearly distinguishable from the signals of the analyte and other matrix components.
Q3: A commercial isotopically labeled DPA internal standard is unavailable. What are my options?
The lack of a commercially available isotopically labeled DPA standard presents a significant challenge. However, researchers can employ alternative strategies to ensure accurate quantification:
-
Option 1: Use a Structural Analog: Select a compound that is not isotopically labeled but has a structure and chemical properties similar to DPA. This approach is a compromise, as it is difficult to find an analog that perfectly mimics DPA's behavior during extraction and ionization. The chosen analog must be validated thoroughly to ensure it provides adequate correction.
-
Option 2: Use the Method of Standard Addition: This technique is a powerful alternative when a suitable IS is not available. It involves splitting a sample into several aliquots and "spiking" each with a different, known amount of a DPA standard. By measuring the instrument response for each aliquot and plotting it against the concentration of the added standard, the endogenous concentration of DPA in the original sample can be determined by extrapolation. This method effectively corrects for matrix effects and proportional recovery losses for that specific sample.
Troubleshooting Guide
Q4: My DPA recovery is low or inconsistent. What are the potential causes?
Low or variable recovery can stem from several factors during sample preparation and analysis.
-
Suboptimal Extraction pH: The efficiency of DPA extraction from complex matrices like sediments is highly dependent on pH. Acidification to a pH as low as 0.5 may be necessary to achieve high extraction efficiency (over 96%).
-
Adsorption to Glassware: DPA has been reported to bind to glassware. To prevent analyte loss, exclusively use polypropylene plasticware during the preparation of standards and samples.
-
Inefficient Spore Lysis: If measuring DPA from bacterial spores, ensure the lysis method (e.g., autoclaving at 121°C) is sufficient to release all DPA from the spore core.
-
Matrix Interferences: Complex matrices can interfere with the extraction process. The method of standard addition is particularly useful for overcoming sample-specific matrix effects.
Q5: I'm observing high variability (high % Coefficient of Variation) in my results. How can I troubleshoot this?
High variability can compromise the reliability of your data. Consider the following troubleshooting steps:
-
Inconsistent IS Addition: Ensure the internal standard is added precisely and at the same concentration to every sample early in the sample preparation process.
-
Sample Inhomogeneity: For solid or semi-solid samples like sediments, ensure thorough homogenization before taking aliquots for analysis.
-
Instrument Instability: Check the stability of your analytical instrument (e.g., LC-MS/MS). Run quality control samples throughout the analytical batch to monitor for drifts in sensitivity or retention time.
-
Differential Matrix Effects: If using a structural analog as an IS that does not co-elute with DPA, it may not adequately compensate for matrix effects, leading to variability.
Q6: How do I validate my chosen internal standard or the standard addition method?
Method validation is a critical process to demonstrate that your analytical procedure is reliable and fit for its intended purpose. Key validation parameters to assess include:
-
Precision: The degree of agreement among a series of measurements. This is typically assessed through intraday (within a day) and interday (between days) precision, expressed as the percent coefficient of variation (%CV).
-
Accuracy: The closeness of the measured value to the true value. It can be evaluated by analyzing samples spiked with a known concentration of DPA and calculating the percent recovery.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards and assessing the correlation coefficient (R²) of the calibration curve.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of DPA that can be reliably detected and quantified, respectively.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Quantitative Data Summary
The following tables summarize key performance metrics from published DPA measurement methods.
Table 1: LC-MS/MS Method Performance for DPA Measurement
| Parameter | Value |
| Linearity (R²) | >0.995 |
| Limit of Detection (LOD) | 0.06 µg/mL |
| Limit of Quantification (LOQ) | 0.2 µg/mL |
| Intraday Precision (%CV) | 3.46% (at 10 µg/mL) |
| 1.94% (at 50 µg/mL) | |
| Interday Precision (%CV) | 8.28% (at 10 µg/mL) |
| 4.04% (at 50 µg/mL) |
Table 2: DPA Recovery in Spiked Spore Suspensions
| Spore Strain | Spike Level | DPA Recovery (%) |
| C. botulinum Giorgio-A | 10 µg/mL | 114% |
| C. botulinum QC-B | 10 µg/mL | 102% |
| C. botulinum 202-F | 10 µg/mL | 104% |
| C. sporogenes PA3679 | 10 µg/mL | 98.7% |
| All Strains | 50 µg/mL | 90.1% - 94.7% |
Experimental Protocols
Protocol 1: DPA Quantification in Sediments using Standard Addition and Fluorimetry
This protocol is adapted from methods developed for analyzing DPA in complex sediment samples where matrix effects are significant.
-
Sample Preparation: Weigh 2.0 g of freeze-dried, homogenized sediment into six separate 10 mL glass ampoules.
-
Standard Spiking: Prepare DPA standard solutions in 0.5 M HCl. To five of the six ampoules, add 5 mL of a DPA standard solution with increasing concentrations (e.g., 0, 100, 250, 500, 1000 nmol L⁻¹). The sixth ampoule (the unspiked sample) receives 5 mL of 0.5 M HCl only.
-
DPA Release: Seal the ampoules and autoclave at 121°C for 30 minutes to release DPA from any endospores present.
-
Cooling and Filtration: After cooling, filter the contents of each ampoule to remove sediment and spore debris.
-
pH Adjustment and Extraction: Adjust the pH of the filtrate to 0.5. Perform a liquid-liquid extraction by adding twice the volume of ethyl acetate, vortexing, and collecting the organic phase. Repeat the extraction three times for a total extraction efficiency of over 96%.
-
Fluorimetric Determination: Evaporate the pooled ethyl acetate and reconstitute the residue in a suitable buffer. Add terbium chloride (TbCl₃) to form the fluorescent terbium-dipicolinate complex.
-
Quantification: Measure the fluorescence intensity. Plot the fluorescence intensity versus the added DPA concentration for the five spiked samples. The absolute value of the x-intercept of the resulting linear regression line corresponds to the concentration of DPA in the original, unspiked sample.
Protocol 2: LC-MS/MS Method for DPA Detection
This protocol provides a general framework for the sensitive detection of DPA using liquid chromatography-tandem mass spectrometry.
-
Standard Curve Preparation: Prepare a stock solution of DPA (e.g., 10 mg/mL) in a 50:50 mixture of deionized water and acetonitrile. From this stock, create a series of working standards by serial dilution with deionized water. Recommended concentrations are 0.5, 1.0, 2.0, 5.0, 10.0, 20.0, and 50.0 µg/mL. Use only polypropylene vials and tubes.
-
Sample Preparation: Extract DPA from the sample matrix using an appropriate method (e.g., autoclaving spore suspensions followed by centrifugation and filtration of the supernatant).
-
Internal Standard Addition: If a suitable IS is used, add a fixed concentration to all standards and samples before analysis.
-
LC Separation: Inject the prepared standards and samples onto a suitable HPLC column. A mixed-mode C18/anion exchange column has been shown to successfully retain DPA.
-
MS/MS Detection: Detect DPA using a tandem mass spectrometer in positive ionization mode with multiple reaction monitoring (MRM). The precursor ion for DPA is [M+H]⁺, with characteristic product ions at m/z 66 and 94.
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio (DPA/IS) against the DPA concentration for the standards. Use the regression equation to calculate the DPA concentration in the unknown samples. If no IS is used, plot the DPA peak area directly.
Diagrams
Caption: Decision workflow for selecting a quantification strategy for DPA analysis.
Caption: Experimental workflow for the Method of Standard Addition.
Caption: Troubleshooting workflow for common issues in DPA measurement.
References
Technical Support Center: Synthesis of Pure n-3 and n-6 DPA Isomers
Welcome to the Technical Support Center for the synthesis of pure n-3 and n-6 docosapentaenoic acid (DPA) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis and purification of these important polyunsaturated fatty acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions encountered during the synthesis and purification of n-3 and n-6 DPA isomers.
Q1: What are the main challenges in synthesizing pure n-3 DPA (Clupanodonic Acid) and n-6 DPA (Osbond Acid)?
A1: The primary challenges in synthesizing pure DPA isomers stem from their polyunsaturated nature. Key difficulties include:
-
Stereocontrol of Double Bonds: Achieving the correct cis (Z) configuration for all five double bonds is crucial. Common synthetic methods, like the Wittig reaction, can sometimes lead to mixtures of cis and trans (E/Z) isomers, complicating purification.
-
Isomer Separation: N-3 and n-6 DPA are regioisomers, differing only in the position of the double bond series along the 22-carbon chain. Their similar physical properties make them very difficult to separate using standard chromatographic techniques like normal-phase or reverse-phase chromatography.
-
Oxidative Instability: Polyunsaturated fatty acids (PUFAs) are highly susceptible to oxidation. Exposure to air, light, or trace metals can lead to degradation, forming peroxides and other byproducts, which reduces yield and purity.
-
Low Yields: Multi-step syntheses, coupled with the potential for side reactions and product degradation, often result in low overall yields. Inefficient coupling reactions or incomplete reactions at any stage can significantly impact the final product amount.
Q2: My Wittig reaction to form a key double bond is giving a low yield and a mixture of E/Z isomers. How can I troubleshoot this?
A2: Low yields and poor stereoselectivity in Wittig reactions are common issues, especially with the complex aldehydes used in PUFA synthesis. Here are some troubleshooting steps:
-
Problem: Low Yield
-
Cause: Steric hindrance around the aldehyde or ylide can slow down the reaction. The phosphonium ylide may also be unstable or not fully formed.
-
Solution:
-
Switch to the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction uses a phosphonate-stabilized carbanion, which is generally more nucleophilic and reactive than a standard Wittig reagent, often providing better yields with hindered aldehydes. The resulting phosphate byproduct is also water-soluble, simplifying purification.
-
Optimize Base and Reaction Conditions: For unstabilized ylides, ensure you are using a strong, non-nucleophilic base like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide (KOtBu). Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can improve ylide stability.
-
Ensure Anhydrous Conditions: Wittig reagents are sensitive to moisture. Use flame-dried glassware and anhydrous solvents to prevent quenching of the ylide.
-
-
-
Problem: Poor Z-selectivity (too much trans isomer)
-
Cause: The stereochemical outcome of the Wittig reaction is highly dependent on the ylide's stability and the reaction conditions. "Stabilized" ylides (with an electron-withdrawing group) typically favor the E-alkene, while "unstabilized" ylides (with an alkyl group) favor the Z-alkene.
-
Solution:
-
Use "Salt-Free" Conditions: The presence of lithium salts (from using n-BuLi as a base) can decrease Z-selectivity. Using a sodium- or potassium-based base like NaHMDS or KHMDS can promote the formation of the cis-alkene.
-
Employ the Still-Gennari Modification of the HWE Reaction: This method uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) to strongly favor the formation of (Z)-alkenes.
-
Lindlar Hydrogenation: If your synthetic route involves creating a triple bond (alkyne), a subsequent partial hydrogenation using a poisoned catalyst like Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) is a highly effective and stereoselective method for creating a cis-double bond.
-
-
Q3: I have a mixture of n-3 and n-6 DPA. What is the most effective way to separate them to achieve high purity?
A3: Separating n-3 and n-6 DPA isomers is a significant challenge due to their structural similarity. The most effective and widely used technique is Silver Ion High-Performance Liquid Chromatography (Ag-HPLC) .
-
Principle: This technique relies on the reversible interaction between silver ions (Ag⁺) and the π-electrons of the double bonds in the fatty acid chains. The strength of this interaction depends on the number and position of the double bonds. N-3 PUFAs, with their double bonds closer to the terminal methyl group, generally interact more strongly with the silver ions than their n-6 counterparts, leading to longer retention times and enabling separation.
-
Stationary Phase: The column is packed with a silica-based support that has been loaded with silver ions.
-
Mobile Phase: A non-polar mobile phase with a polar modifier is typically used. Common solvent systems include gradients of acetonitrile in hexane or acetonitrile in dichloromethane. The gradient is optimized to achieve the best resolution between the two isomers.
-
Purity: With optimized conditions, Ag-HPLC can achieve purities of >95% for the separated isomers.[1]
Q4: My final DPA product is showing signs of degradation. How can I prevent this?
A4: PUFAs like DPA are prone to oxidation. To minimize degradation throughout the synthesis and storage:
-
Use an Inert Atmosphere: Perform all reactions under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas all solvents before use by sparging with nitrogen or argon, or by using a freeze-pump-thaw technique.
-
Add Antioxidants: Small amounts of an antioxidant like butylated hydroxytoluene (BHT) can be added to reaction mixtures and storage solvents to scavenge free radicals.
-
Avoid Exposure to Light: Protect light-sensitive intermediates and the final product from direct light by wrapping flasks in aluminum foil.
-
Low-Temperature Storage: Store the final purified DPA isomers under an inert atmosphere at low temperatures (-20 °C or -80 °C) to slow down potential degradation pathways.
Quantitative Data Summary
The overall yield of a multi-step DPA synthesis is highly dependent on the efficiency of each individual reaction. Below is a summary of representative yields for key reaction types used in the synthesis of DPA and related polyunsaturated fatty acids.
| Reaction Type | Isomer Selectivity | Reagents/Conditions Example | Representative Yield | Purity | Reference |
| Z-selective Wittig Reaction | High Z-selectivity | Phosphonium salt, NaHMDS, THF, -78 °C to RT | 84% | >95% (isomerically pure) | [2] |
| E-selective Wittig Reaction | High E-selectivity | Stabilized ylide, Toluene, reflux | 60% | >95% (isomerically pure) | [2] |
| Sonogashira Cross-Coupling | N/A (forms C-C bond) | Vinyl iodide, terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | 62% | >95% (after chromatography) | [3] |
| Lindlar Hydrogenation | High Z-selectivity | Internal alkyne, Pd/CaCO₃, H₂, EtOAc/Pyridine | 55-72% | >95% (isomerically pure) | [4] |
| Final Saponification | N/A (hydrolysis) | Methyl ester, LiOH, H₂O/MeOH, 0 °C | 71-97% | >98% |
Experimental Protocols
The synthesis of DPA isomers is a multi-step process. Below are detailed methodologies for key reactions commonly employed in their synthesis.
Protocol 1: Z-Selective Wittig Reaction for PUFA Synthesis
This protocol is adapted from methods used in the synthesis of DPA-derived mediators and is suitable for creating a cis-double bond.
Materials:
-
Appropriate phosphonium salt (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hexamethyldisilazide (NaHMDS) (1.2 equivalents, e.g., 1.0 M solution in THF)
-
Polyunsaturated aldehyde intermediate (1.0 equivalent)
-
Phosphate buffer (pH 7.2)
-
Diethyl ether (Et₂O)
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen.
-
Ylide Formation:
-
Add the phosphonium salt to the flask and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the NaHMDS solution dropwise via syringe.
-
Stir the resulting mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
-
Wittig Reaction:
-
Cool the ylide solution back down to -78 °C.
-
Dissolve the polyunsaturated aldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir overnight (approx. 16-18 hours).
-
-
Workup and Purification:
-
Quench the reaction by adding saturated phosphate buffer (pH 7.2).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired Z-alkene.
-
Protocol 2: Silver-Ion HPLC for n-3/n-6 DPA Isomer Separation
This protocol provides a general framework for the analytical or semi-preparative separation of DPA isomers (as their methyl esters).
Materials:
-
HPLC system with a UV or evaporative light-scattering detector (ELSD).
-
Silver-ion HPLC column (e.g., ChromSpher 5 Lipids, or similar).
-
HPLC-grade hexane.
-
HPLC-grade acetonitrile.
-
Sample: A mixture of n-3 and n-6 DPA methyl esters dissolved in hexane.
Procedure:
-
Column Equilibration: Equilibrate the silver-ion column with 100% hexane at a stable flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Column temperature control (e.g., 10-20 °C) can improve resolution.
-
Sample Injection: Inject the dissolved sample mixture onto the column.
-
Gradient Elution: Program a gradient to increase the proportion of acetonitrile in the mobile phase. A representative gradient might be:
-
Mobile Phase A: Hexane
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-10 min: 0% B (isocratic)
-
10-60 min: Linear gradient from 0% to 2% B
-
60-70 min: Hold at 2% B
-
70-80 min: Return to 0% B and re-equilibrate. (Note: The optimal gradient profile will depend on the specific column and isomers being separated and must be developed empirically.)
-
-
-
Detection and Fraction Collection: Monitor the column effluent with the detector. The n-6 DPA isomer will typically elute before the more strongly retained n-3 DPA isomer. If performing a preparative separation, collect the corresponding fractions as they elute.
-
Analysis: Analyze the collected fractions by GC-MS to confirm the identity and purity of each isomer.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and purification of n-3 and n-6 DPA isomers.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues in DPA synthesis.
References
troubleshooting poor recovery of DPA during solid-phase extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the solid-phase extraction (SPE) of various compounds.
Troubleshooting Poor Recovery of Diphenylacetic Acid (DPA) during Solid-Phase Extraction
Diphenylacetic acid (DPA) is an aromatic carboxylic acid with a pKa of approximately 3.94.[1] Its acidic nature and hydrophobicity are key factors to consider when developing and troubleshooting an SPE method for its extraction. Poor recovery of DPA is a common issue that can arise from several factors throughout the SPE workflow. This guide addresses specific problems in a question-and-answer format to help you optimize your DPA recovery.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My DPA recovery is low, and I suspect it's being lost during the sample loading step. What could be the cause and how can I fix it?
A1: Loss of DPA during sample loading, also known as breakthrough, typically occurs when the analyte has a higher affinity for the sample solvent than the SPE sorbent.[2] Here are the primary causes and solutions:
-
Inappropriate Sample pH: For effective retention of an acidic compound like DPA on a reversed-phase sorbent, the sample pH should be adjusted to at least 2 pH units below its pKa to ensure it is in its neutral, less polar form.[3][4] With a pKa of ~3.94, your sample pH should be adjusted to ~2.
-
Incorrect Sorbent Choice: If DPA is too polar for the chosen reversed-phase sorbent, it will not be retained effectively. Consider using a more retentive sorbent or a mixed-mode sorbent with anion exchange capabilities.
-
Sample Solvent is Too Strong: If your sample is dissolved in a solvent with a high percentage of organic content, DPA may remain in the solution instead of binding to the sorbent. Dilute your sample with a weaker solvent, such as water or an appropriate buffer, before loading.
-
High Flow Rate: A fast flow rate during sample loading can prevent adequate interaction time between DPA and the sorbent, leading to breakthrough. Reduce the loading flow rate to allow for proper equilibration.
Q2: I've analyzed my wash fractions and found a significant amount of DPA. How can I prevent this premature elution?
A2: Finding DPA in the wash fraction indicates that the wash solvent is too strong, causing the analyte to be eluted along with the interferences.
-
Optimize Wash Solvent Strength: The wash solvent should be strong enough to remove interferences but weak enough to leave DPA bound to the sorbent. For reversed-phase SPE, if you are using a methanol/water wash, decrease the percentage of methanol.
-
Maintain Appropriate pH: Ensure the pH of the wash solvent is kept low (around pH 2) to maintain DPA in its neutral state, thus maximizing its retention on a reversed-phase sorbent.
Q3: My recovery is still poor, and I don't see DPA in the loading or wash fractions. Is it irreversibly bound to the sorbent? How can I improve elution?
A3: If DPA is not found in the loading or wash fractions, it is likely strongly retained on the sorbent and not being efficiently eluted. This can be addressed by optimizing the elution step:
-
Increase Elution Solvent Strength: The elution solvent must be strong enough to disrupt the interactions between DPA and the sorbent. For reversed-phase sorbents, this typically means increasing the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solution.
-
Adjust Elution Solvent pH: To elute DPA from a reversed-phase sorbent, the pH of the elution solvent should be increased to at least 2 pH units above its pKa (i.e., pH > 6). This will ionize the carboxylic acid group, making DPA more polar and readily eluted. For mixed-mode anion exchange sorbents, elution is also achieved by increasing the pH to deprotonate the analyte and disrupt the ionic interaction. Adding a small amount of a base like ammonium hydroxide to the organic solvent is a common strategy.
-
Increase Elution Volume: It's possible that the volume of the elution solvent is insufficient to completely elute the retained DPA. Try increasing the elution volume in increments.
-
Incorporate a "Soak Step": After adding the elution solvent, allow it to remain in the sorbent bed for a few minutes before applying vacuum or positive pressure. This "soak step" can improve the disruption of analyte-sorbent interactions and enhance recovery.
Q4: I am seeing inconsistent and low recoveries between samples. What could be causing this variability?
A4: Inconsistent recoveries are often due to variations in the SPE procedure.
-
Cartridge Drying Out: Do not allow the sorbent bed to dry out between the conditioning, equilibration, and sample loading steps.
-
Inconsistent Flow Rates: Variations in flow rates during any step of the SPE process can lead to inconsistent results. Ensure a consistent and controlled flow rate for all samples.
-
Sample Pre-treatment Variability: Ensure that the sample pre-treatment, including pH adjustment and dilution, is performed consistently for all samples.
Data Presentation: Optimizing DPA Recovery
The following tables summarize expected recovery trends for DPA based on general principles of SPE for acidic compounds.
Table 1: Effect of Sample pH on DPA Retention on a Reversed-Phase Sorbent
| Sample pH | Expected DPA Form | Expected Retention on C18 Sorbent |
| 2.0 | Neutral (DPA-H) | High |
| 4.0 | Partially Ionized | Moderate to Low |
| 7.0 | Ionized (DPA⁻) | Very Low (Breakthrough) |
Table 2: Effect of Elution Solvent on DPA Recovery from a Reversed-Phase Sorbent (assuming sample loaded at pH 2)
| Elution Solvent Composition | Elution Solvent pH | Expected DPA Recovery |
| 50% Methanol in Water | 7.0 | Low |
| 95% Methanol in Water | 7.0 | Moderate to High |
| 95% Methanol / 5% NH₄OH | > 9.0 | High |
Table 3: Troubleshooting Summary for Poor DPA Recovery
| Symptom | Potential Cause | Recommended Solution |
| DPA in load fraction | Inappropriate sample pH (too high) | Adjust sample pH to ~2 |
| Sample solvent too strong | Dilute sample with a weak solvent | |
| Sorbent not retentive enough | Use a more retentive or mixed-mode sorbent | |
| DPA in wash fraction | Wash solvent is too strong | Decrease organic content in wash solvent |
| DPA not in load or wash, but low recovery | Elution solvent is too weak | Increase organic content in elution solvent |
| Elution solvent pH is too low | Increase elution solvent pH to > 6 | |
| Insufficient elution volume | Increase elution volume | |
| Inconsistent recoveries | Cartridge drying out | Do not let the sorbent dry before loading |
| Variable flow rates | Maintain a consistent flow rate |
Experimental Protocols
Protocol: Extraction of DPA from Plasma using Reversed-Phase SPE
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an internal standard.
-
Add 1 mL of 2% formic acid to precipitate proteins and adjust the pH to approximately 2.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Select a C18 SPE cartridge.
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
SPE Cartridge Equilibration:
-
Pass 3 mL of 2% formic acid through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the SPE cartridge at a low, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in deionized water (pH adjusted to ~2 with formic acid) to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the DPA from the cartridge with 2 x 1 mL of a solution of 95% methanol and 5% ammonium hydroxide. A soak step of 1-2 minutes after the addition of each aliquot of elution solvent is recommended.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS analysis).
-
Mandatory Visualization
References
Technical Support Center: Minimizing Isomerization of DPA During Sample Processing
Welcome to the technical support center dedicated to providing guidance on the proper handling and processing of samples containing docosapentaenoic acid (DPA). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize the isomerization of DPA during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of DPA isomerization during sample processing?
A1: DPA, a polyunsaturated fatty acid (PUFA), is susceptible to isomerization and degradation from several factors. The primary causes include:
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of hydroperoxides and other oxidation products, which can alter the structure of DPA. This process can be initiated by light, heat, and the presence of metal ions.
-
Heat: Elevated temperatures during sample extraction, solvent evaporation, or analysis (e.g., in GC injection ports) can provide the energy needed for the rearrangement of double bonds, leading to geometric (cis-trans) isomerization.
-
Light: Exposure to light, particularly UV light, can induce photo-isomerization, changing the configuration of the double bonds.
-
Extreme pH: Both acidic and basic conditions can catalyze the isomerization and degradation of PUFAs. The specific effects of pH can vary, but maintaining a neutral environment is generally recommended to enhance stability.
Q2: How should I store my DPA-containing samples to prevent isomerization?
A2: Proper storage is critical for maintaining the integrity of DPA in your samples. For long-term stability, it is recommended to store lipid extracts in an organic solvent containing an antioxidant at -20°C or, preferably, -80°C.[1] The container should be airtight to prevent exposure to oxygen, and it should be protected from light, for example, by using amber glass vials or wrapping the container in aluminum foil.[1][2] It is also advisable to flush the headspace of the vial with an inert gas like argon or nitrogen before sealing. For biological tissues, flash-freezing in liquid nitrogen immediately after collection and storing at -80°C is a common practice to quench enzymatic activity and prevent degradation.[1]
Q3: What are the best antioxidants to use for DPA, and at what concentration?
A3: Common antioxidants used to protect PUFAs include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and α-tocopherol (a form of Vitamin E). A combination of antioxidants can sometimes be more effective. For instance, a modified Folch extraction protocol suggests using a 1% BHA-BHT antioxidant solution, adding 2-3 drops to the chloroform-methanol mixture during extraction. Another approach is to add an antioxidant like BHT to the extraction solvent at a concentration of 0.01%. The optimal choice and concentration may depend on the specific sample matrix and downstream analysis.
Q4: Can the choice of lipid extraction method affect DPA isomerization?
A4: Yes, the extraction method can significantly impact DPA stability. It is crucial to choose a method that is efficient for lipid extraction while being gentle enough to prevent degradation. The Folch and Bligh & Dyer methods, which use a chloroform/methanol solvent system, are widely used and considered standard protocols for lipid extraction.[3] It is important to perform these extractions at low temperatures (e.g., on ice or at 4°C) and to minimize the sample processing time. Using high-purity, peroxide-free solvents is also essential to avoid introducing contaminants that could promote oxidation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of DPA isomers detected in the final analysis. | Oxidation during sample preparation. | Work under an inert atmosphere (nitrogen or argon). Use degassed solvents containing an antioxidant (e.g., 0.01% BHT). Protect samples from light by using amber vials. |
| Thermal stress during solvent evaporation. | Evaporate solvents under a gentle stream of nitrogen at room temperature or below. Avoid high temperatures. | |
| Inappropriate pH during extraction. | Ensure all aqueous solutions and buffers are at a neutral pH. If using acidic or basic conditions for other reasons, minimize the exposure time. | |
| Low recovery of DPA. | Incomplete extraction from the sample matrix. | Ensure the chosen solvent system is appropriate for your sample type. For complex matrices, a second extraction of the aqueous phase may improve recovery. |
| Adsorption to labware. | Use silanized glassware to minimize the adsorption of lipids to surfaces. | |
| Degradation of DPA. | Follow all the recommendations for preventing isomerization, as degradation will lead to lower recovery of the intact molecule. | |
| Inconsistent results between replicate samples. | Variable exposure to oxygen, light, or heat. | Standardize your sample handling procedures to ensure all samples are treated identically. Keep samples on ice and protected from light throughout the process. |
| Incomplete phase separation during liquid-liquid extraction. | Centrifuge samples to ensure a clean separation between the aqueous and organic layers. Be careful not to aspirate any of the aqueous layer when collecting the organic phase. |
Quantitative Data on PUFA Stability
Disclaimer: Quantitative data on the isomerization and degradation of DPA specifically is limited in the scientific literature. The following tables are based on studies of closely related n-3 polyunsaturated fatty acids, such as EPA and DHA, and general principles of lipid stability. The stability of DPA is expected to be comparable to these related compounds.
Table 1: Stability of n-3 PUFAs in Adipose Tissue at Various Storage Temperatures over 3 Months
| Storage Temperature | Average Change in EPA Concentration | Average Change in DHA Concentration |
| Room Temperature (~20°C) | +3.3% | +2.1% |
| 4°C | +3.3% | +2.1% |
| -20°C | +3.3% | +2.1% |
| -80°C | +3.3% | +2.1% |
| (Data adapted from a study on human fat tissue aspirates, suggesting high stability of EPA and DHA under these conditions) |
Table 2: Effect of Antioxidants on the Oxidative Stability of Oils Containing PUFAs
| Antioxidant(s) | Concentration | Effect on Induction Time (Oxidative Stability) |
| Ascorbyl palmitate | 300 - 1200 ppm | Significant increase in stability |
| Tocopherol | 200 - 800 ppm | Significant increase in stability |
| β-Carotene | 3 - 12 ppm | No significant effect on stability |
| Ascorbyl palmitate + Tocopherol | 1200 ppm + 800 ppm | Significant increase in stability (interaction effect) |
| (Based on a study of oils containing a mixture of AA, DPA, and DHA) |
Experimental Protocols
Protocol 1: Modified Folch Extraction for Minimizing DPA Isomerization
This protocol is an adaptation of the classic Folch method, with additional steps to protect DPA from degradation.
Materials:
-
Tissue sample
-
Chloroform (HPLC grade, peroxide-free)
-
Methanol (HPLC grade)
-
Chloroform/Methanol (2:1, v/v) mixture, pre-chilled to 4°C
-
1% BHA/BHT antioxidant solution (1g BHA and 1g BHT in 100 mL chloroform/methanol 2:1)
-
0.9% NaCl solution (or 0.88% KCl), deoxygenated
-
Anhydrous sodium sulfate
-
Glass homogenizer and centrifuge tubes (amber glass or wrapped in foil)
-
Nitrogen gas source
Procedure:
-
Homogenization:
-
Weigh the tissue sample (e.g., 1g) and place it in a pre-chilled glass homogenizer.
-
Add 20 mL of ice-cold chloroform/methanol (2:1, v/v).
-
Add 2-3 drops of the 1% BHA/BHT antioxidant solution.
-
Homogenize the tissue thoroughly while keeping the homogenizer on ice.
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Agitate on an orbital shaker for 15-20 minutes at 4°C.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the tissue debris.
-
Carefully transfer the supernatant to a new tube.
-
-
Phase Separation:
-
Add 0.2 volumes of the deoxygenated 0.9% NaCl solution to the supernatant (e.g., 4 mL for 20 mL of supernatant).
-
Vortex gently for 30 seconds to mix.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to facilitate phase separation.
-
-
Collection of Lipid Layer:
-
Carefully aspirate and discard the upper aqueous layer.
-
Collect the lower chloroform layer, which contains the lipids, using a glass Pasteur pipette. Transfer it to a clean, amber glass tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Solvent Evaporation and Storage:
-
Evaporate the chloroform under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried lipid extract in a minimal volume of chloroform/methanol with a small amount of antioxidant.
-
Flush the vial with nitrogen, seal tightly, and store at -80°C.
-
Protocol 2: Modified Bligh & Dyer Extraction for Minimizing DPA Isomerization
This protocol is adapted from the Bligh & Dyer method and is suitable for biological fluids or cell suspensions.
Materials:
-
Liquid sample (e.g., 1 mL of plasma or cell suspension)
-
Chloroform (HPLC grade, peroxide-free)
-
Methanol (HPLC grade)
-
Chloroform/Methanol (1:2, v/v) mixture, pre-chilled to 4°C, containing 0.01% BHT
-
Deionized water, deoxygenated
-
Glass centrifuge tubes (amber glass or wrapped in foil)
-
Nitrogen gas source
Procedure:
-
Initial Extraction:
-
To 1 mL of the aqueous sample in a glass centrifuge tube, add 3.75 mL of the ice-cold chloroform/methanol (1:2, v/v) mixture containing 0.01% BHT.
-
Vortex for 10-15 minutes at 4°C.
-
-
Phase Separation:
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of deoxygenated deionized water and vortex for another minute.
-
Centrifuge at 1000 x g for 5 minutes at room temperature to separate the phases.
-
-
Collection of Lipid Layer:
-
The lower phase is the chloroform layer containing the lipids. Carefully insert a glass Pasteur pipette through the upper aqueous phase and collect the lower layer. Transfer to a clean, amber glass tube.
-
-
Solvent Evaporation and Storage:
-
Evaporate the solvent under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the lipid extract in a suitable solvent for your downstream analysis, ensuring the solvent contains an antioxidant.
-
Flush the vial with nitrogen, seal, and store at -80°C.
-
Visualizations
Caption: Workflow for DPA extraction using a modified Folch method.
Caption: Troubleshooting logic for high DPA isomerization.
References
dealing with co-eluting peaks in DPA chromatography
Welcome to the technical support center for Dipicolinic Acid (DPA) chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with co-eluting peaks in DPA analysis.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-eluting peaks, where two or more compounds elute from the chromatography column at or near the same time, can significantly compromise the accuracy of DPA quantification. This guide provides a systematic approach to diagnosing and resolving this common chromatographic challenge.
Q1: My chromatogram shows a broad or asymmetrical peak where I expect to see DPA. How can I confirm if this is due to co-elution?
A1: Visual inspection of the peak shape is the first indicator of co-elution. A peak with a shoulder on its leading or trailing edge is a strong sign that another compound is eluting very closely. To confirm co-elution, consider the following techniques:
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: If you are using a DAD or PDA detector, you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the entire peak. If the spectra are not identical, it indicates the presence of more than one compound.
-
Mass Spectrometry (MS) Detector: An MS detector is a powerful tool for identifying co-elution. By examining the mass spectra across the chromatographic peak, you can identify the presence of different mass-to-charge ratios (m/z), each corresponding to a different compound.
-
Reduce Sample Concentration: Column overload can lead to peak broadening and the appearance of co-elution. Injecting a more diluted sample may improve the peak shape and help determine if it is a single compound.
Q2: I've confirmed that a compound is co-eluting with my DPA peak. What are the initial steps to improve the separation?
A2: The primary goal is to increase the resolution between the co-eluting peaks. Resolution in chromatography is influenced by three main factors: efficiency (N), selectivity (α), and retention factor (k'). The most straightforward approach is to start by optimizing your mobile phase composition.
-
Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of DPA and potentially separate it from the interfering peak.[1][2]
-
Change the Organic Modifier: Switching from one organic solvent to another (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation due to different interactions with the stationary phase.[2]
-
Modify the Mobile Phase pH: DPA is an ionizable compound, and adjusting the pH of the mobile phase can significantly impact its retention and selectivity.[3][4] For acidic compounds like DPA, using a mobile phase pH lower than its pKa will keep it in its non-ionized form, which generally improves retention on a C18 column.
Q3: I've tried adjusting the mobile phase, but the peaks are still not fully resolved. What other chromatographic parameters can I change?
A3: If mobile phase optimization is insufficient, the next step is to consider the stationary phase and other instrumental parameters.
-
Change the Stationary Phase: This is often the most powerful way to alter selectivity. If you are using a standard C18 column, consider switching to a column with a different chemistry, such as:
-
C8 Column: A C8 column is less hydrophobic than a C18 and will result in shorter retention times.
-
Phenyl Column: A phenyl column can provide different selectivity for aromatic compounds due to π-π interactions.
-
Cyano (CN) Column: A cyano column offers different selectivity based on dipole-dipole interactions.
-
Mixed-Mode Column: A mixed-mode column that combines reversed-phase and ion-exchange characteristics can be very effective for separating ionizable compounds like DPA.
-
-
Increase Column Efficiency:
-
Use a Longer Column: Increasing the column length can improve resolution.
-
Decrease Particle Size: Columns with smaller particle sizes provide higher efficiency and better resolution.
-
-
Adjust Column Temperature: Changing the column temperature can affect the selectivity of the separation. Lowering the temperature generally increases retention and may improve resolution, while higher temperatures can lead to sharper peaks but may decrease retention.
-
Modify the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.
Q4: Could my sample preparation be the cause of the co-elution?
A4: Yes, the sample matrix can introduce interfering compounds. Proper sample preparation is crucial to remove these interferences before analysis.
-
For Bacterial Spores: DPA is a major component of bacterial spores. Effective extraction is necessary to release the DPA. This can involve autoclaving, sonication, or bead beating to lyse the spores. Subsequent filtration or extraction steps can help clean up the sample.
-
For Food Matrices: Food samples are complex and often require cleanup steps to remove interfering components like proteins, fats, and carbohydrates. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be employed. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular approach for sample preparation in food analysis.
Frequently Asked Questions (FAQs)
Q1: What are some common compounds that are known to interfere with DPA analysis?
A1: Interfering compounds are highly dependent on the sample matrix. In environmental samples, humic acids and organophosphates can cause fluorescence quenching in methods that use terbium for detection. In food matrices, various organic acids, pigments, and other components can potentially co-elute with DPA. It is important to perform a matrix blank analysis to identify potential interferences from the sample matrix itself.
Q2: What is a typical starting HPLC method for DPA analysis?
A2: A common starting point for DPA analysis is reversed-phase HPLC using a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous portion is typically acidic to ensure DPA is in its protonated form. Detection can be achieved by UV absorbance or more sensitively by fluorescence after complexation with terbium(III).
Q3: When should I consider using a different chromatography technique?
A3: If you have exhausted all options in HPLC and still cannot resolve the co-eluting peaks, you might consider alternative techniques. For instance, derivatization of DPA to make it more volatile allows for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), which can provide excellent separation and identification.
Quantitative Data Summary
The following tables summarize key parameters that can be adjusted to resolve co-eluting peaks in DPA chromatography.
Table 1: Effect of Mobile Phase Composition on DPA Retention
| Mobile Phase Parameter | Change | Expected Effect on DPA Retention (Reversed-Phase) | Potential for Resolving Co-elution |
| Organic Solvent % | Decrease | Increase | High |
| Organic Solvent Type | Acetonitrile to Methanol | May increase or decrease depending on interferent | High |
| pH | Decrease (below pKa) | Increase | Very High for ionizable interferents |
| Buffer Concentration | Increase | Minimal | Low |
Table 2: Influence of Stationary Phase on Separation Selectivity
| Stationary Phase | Primary Interaction Mechanism | Suitable for DPA Analysis? | Notes |
| C18 | Hydrophobic | Yes (Commonly used) | Good for general-purpose reversed-phase separations. |
| C8 | Hydrophobic (less than C18) | Yes | Useful if DPA is too strongly retained on C18. |
| Phenyl | Hydrophobic and π-π interactions | Yes | Can offer different selectivity for aromatic interferents. |
| Cyano (CN) | Dipole-dipole and weak hydrophobic | Potentially | Provides different selectivity compared to alkyl phases. |
| Mixed-Mode (RP/Anion-Exchange) | Hydrophobic and Ion-Exchange | Yes (Very effective) | Ideal for retaining and separating ionizable acids like DPA. |
Experimental Protocols
Protocol 1: General DPA Extraction from Bacterial Spores
-
Spore Lysis: Resuspend the spore pellet in a suitable buffer (e.g., TE buffer). Lyse the spores using one of the following methods:
-
Autoclaving: Autoclave the spore suspension at 121°C for 15-20 minutes.
-
Bead Beating: Add the spore suspension to a tube containing lysis beads and homogenize using a bead beater.
-
-
Centrifugation: Centrifuge the lysate at high speed (e.g., >10,000 x g) for 10 minutes to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant which contains the extracted DPA.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates before HPLC analysis.
-
Dilution: Dilute the filtered extract with the initial mobile phase if necessary to bring the DPA concentration within the calibration range.
Protocol 2: Systematic Approach to Mobile Phase Optimization
-
Initial Conditions: Start with a standard reversed-phase method (e.g., C18 column, mobile phase of 50:50 acetonitrile:water with 0.1% formic acid).
-
Solvent Strength Gradient: Run a series of isocratic separations, varying the percentage of the organic solvent (e.g., from 20% to 80% acetonitrile). This will help determine the optimal solvent strength for DPA retention.
-
pH Adjustment: If co-elution persists, prepare a series of mobile phases with different pH values (e.g., from pH 2.5 to 4.5 in 0.5 unit increments) while keeping the organic solvent percentage constant. Analyze the separation at each pH to find the optimal selectivity.
-
Change Organic Modifier: If resolution is still not satisfactory, replace the organic solvent (e.g., switch from acetonitrile to methanol) and repeat the solvent strength and pH optimization steps.
Visualizations
References
Technical Support Center: Optimizing Cell Lysis for Docosapentaenoic Acid (DPA) Analysis
Welcome to the technical support center for optimizing cell lysis and extraction for the analysis of docosapentaenoic acid (DPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when lysing cells for DPA analysis?
A1: The most critical factor is the prevention of oxidation. DPA is a polyunsaturated fatty acid (PUFA) with multiple double bonds, making it highly susceptible to degradation through oxidation during the cell lysis and extraction process.[1][2] It is crucial to incorporate antioxidants into your lysis and extraction buffers and to work quickly at low temperatures to minimize this risk.
Q2: Which cell lysis method is best for maximizing DPA yield?
A2: The optimal cell lysis method depends on the cell type. For many animal cells, chemical lysis using a solvent-based approach like the Folch or Bligh & Dyer methods is highly effective as it simultaneously lyses the cells and extracts the lipids.[3][4] For cells with tougher walls, such as yeast or microalgae, mechanical disruption methods like bead beating, sonication, or grinding with liquid nitrogen prior to solvent extraction may be necessary to ensure efficient lysis and release of intracellular lipids.[3]
Q3: Should I perform a separate lipid extraction step after cell lysis?
A3: Not always. Methods like the Folch and Bligh & Dyer techniques combine cell lysis and lipid extraction into a single phase of the workflow using a chloroform/methanol solvent mixture. However, if you are using a non-solvent-based lysis method (e.g., sonication in a buffer), a subsequent lipid extraction step is essential. A more streamlined approach is direct transesterification, which combines extraction and the conversion of fatty acids to fatty acid methyl esters (FAMEs) in one step, reducing sample handling and the potential for degradation.
Q4: What are the advantages of direct transesterification over traditional methods?
A4: Direct transesterification (DT) offers several advantages. It is a more rapid, one-step procedure that eliminates the need for a separate lipid extraction step, thereby reducing sample handling time and minimizing the risk of DPA degradation. Studies have shown that DT can result in higher yields of fatty acids compared to methods involving separate extraction and transesterification steps.
Q5: How can I prevent the oxidation of DPA during my workflow?
A5: To prevent oxidation, consider the following measures:
-
Add Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid into your lysis and extraction solvents.
-
Work in a Cold Environment: Perform all steps on ice or at 4°C to reduce the rate of oxidative reactions.
-
Use Degassed Solvents: Solvents can be degassed by bubbling nitrogen through them to remove dissolved oxygen.
-
Minimize Exposure to Air: Keep sample tubes sealed whenever possible and consider flushing the headspace with an inert gas like nitrogen or argon.
-
Limit Light Exposure: Protect samples from light, as it can promote photo-oxidation.
Troubleshooting Guide
Problem 1: Low or No DPA Detected in the Final Analysis
| Possible Cause | Troubleshooting Steps |
| Incomplete Cell Lysis | For robust cells, increase the intensity or duration of mechanical disruption (e.g., sonication, bead beating). For chemical lysis, ensure the solvent-to-sample ratio is adequate to fully disrupt the cells. |
| DPA Degradation | Incorporate antioxidants (e.g., BHT, BHA) into your lysis and extraction buffers. Work at low temperatures (on ice) and minimize the sample's exposure to air and light. |
| Inefficient Lipid Extraction | Ensure the correct ratios of chloroform, methanol, and water are used for Folch or Bligh & Dyer methods to achieve proper phase separation. For direct transesterification, ensure the reaction time is sufficient for complete conversion of lipids to FAMEs. |
| Loss of Sample During Phase Separation | After adding water or a salt solution to induce phase separation in the Folch or Bligh & Dyer methods, ensure complete separation of the aqueous and organic layers before collecting the lower (chloroform) layer containing the lipids. |
| Improper Derivatization to FAMEs | If not using direct transesterification, ensure the catalyst (e.g., BF3 in methanol, methanolic HCl) is active and that the reaction conditions (temperature, time) are optimal for the complete conversion of DPA to its methyl ester. |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Lysis | Standardize the lysis procedure for all samples. For mechanical methods, ensure consistent sonication power and time, or bead beating duration and intensity. For chemical methods, maintain a consistent ratio of lysis buffer to cell pellet volume. |
| Variable DPA Oxidation | Prepare fresh antioxidant-containing buffers for each experiment. Process all samples in parallel and minimize the time each is exposed to air and room temperature. |
| Inconsistent Phase Separation or Extraction | Ensure thorough mixing during the extraction process and allow sufficient time for the phases to separate completely. Be consistent in collecting the lipid-containing organic phase. |
| Pipetting Errors with Viscous Lysate | Cell lysates can be viscous due to the release of DNA. To reduce viscosity, you can briefly sonicate the sample or add a nuclease like DNase I to the lysis buffer. |
Experimental Protocols
Protocol 1: Modified Folch Method for Lipid Extraction from Cultured Cells
This protocol is adapted from the classic Folch method and is suitable for lipid extraction from animal cell pellets.
Materials:
-
Cell pellet
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or 0.88% KCl)
-
Antioxidant stock solution (e.g., 10 mg/mL BHT in methanol)
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas source
Procedure:
-
Start with a known quantity of cells (e.g., 1 x 10^7 cells). Pellet the cells by centrifugation and discard the supernatant.
-
To the cell pellet, add a 2:1 (v/v) mixture of chloroform:methanol. A common starting volume is 2 mL of the mixture for a 100 mg pellet.
-
Add an antioxidant to the solvent mixture to a final concentration of 0.01-0.05%.
-
Homogenize the sample. This can be done by vigorous vortexing for several minutes or by using a mechanical homogenizer until the pellet is fully dispersed.
-
Incubate the mixture at room temperature for 20-30 minutes with occasional vortexing to ensure complete extraction.
-
Filter the homogenate through a fat-free paper filter or centrifuge to pellet the cell debris, collecting the supernatant.
-
To the collected filtrate, add 0.2 volumes of the 0.9% NaCl solution (e.g., if you have 2 mL of filtrate, add 0.4 mL of NaCl solution).
-
Vortex the mixture vigorously for 1 minute and then centrifuge at a low speed (e.g., 500 x g) for 5 minutes to facilitate phase separation.
-
Carefully collect the lower, chloroform phase, which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the upper aqueous phase and the protein interface.
-
Dry the collected lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipids in a known volume of chloroform or hexane for storage at -80°C until further analysis.
Protocol 2: One-Step Direct Transesterification
This protocol is a rapid method for the simultaneous extraction and methylation of fatty acids.
Materials:
-
Freeze-dried cell pellet
-
Methanol containing 2% (v/v) sulfuric acid
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Glass reaction tubes with Teflon-lined caps
Procedure:
-
Place a known amount of freeze-dried cell pellet (e.g., 10-20 mg) into a glass reaction tube.
-
Add 2 mL of methanol containing 2% sulfuric acid to the tube.
-
Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0) if quantitative analysis is desired.
-
Seal the tube tightly and heat at 80-100°C for 1-2 hours in a heating block or water bath.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute and then centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer, containing the fatty acid methyl esters (FAMEs), to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The FAME-containing hexane is now ready for analysis by gas chromatography (GC).
Visualizations
References
Technical Support Center: Method Validation for Docosapentaenoic Acid (DPA) Quantification in Novel Matrices
Welcome to the technical support center for the analytical method validation of docosapentaenoic acid (DPA) in novel research matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and to offer clear protocols for robust DPA quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when developing a DPA quantification method for a novel biological matrix?
A1: The main challenges include:
-
Efficient Extraction: Achieving high and reproducible recovery of DPA from a complex and potentially unique matrix composition. Novel matrices may contain interfering substances that can affect extraction efficiency.
-
Matrix Effects: Co-eluting endogenous components from the novel matrix can suppress or enhance the ionization of DPA in the mass spectrometer, leading to inaccurate quantification.[1][2][3] Phospholipids are a common source of matrix effects in biological samples.[1][4]
-
Specificity and Selectivity: Ensuring the analytical signal is solely from DPA and not from isomeric compounds or other interfering molecules.
-
Lack of Validated Protocols: For truly novel matrices, established and validated sample preparation and analytical methods are often unavailable.
-
Availability of Matrix-Specific Certified Reference Materials: These are often not available for novel matrices, making it challenging to assess accuracy.
Q2: How do I choose an appropriate internal standard (IS) for DPA quantification?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte, such as DPA-d5. This is because it has nearly identical chemical and physical properties to DPA, and thus co-elutes and experiences similar extraction recovery and matrix effects. If a deuterated standard is not available, a structurally similar fatty acid with a different mass that is not endogenously present in the sample can be considered, though this is less ideal.
Q3: What are the most effective lipid extraction techniques for novel matrices?
A3: The choice of extraction method depends on the nature of the matrix. However, some widely used and effective methods for lipid extraction from biological samples include:
-
Folch Method: A robust method using a chloroform:methanol (2:1, v/v) solvent system, particularly suitable for a wide range of lipids.
-
Bligh and Dyer Method: A modification of the Folch method that uses a smaller solvent volume and is also based on a chloroform:methanol mixture.
-
Methyl-tert-butyl ether (MTBE) Extraction: A safer alternative to chloroform-based methods that offers good recovery for a broad spectrum of lipids.
For complex solid matrices like tissues, homogenization or sonication is crucial prior to solvent extraction to ensure efficient lipid release.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components, such as phospholipids.
-
Chromatographic Separation: Optimize the HPLC/UHPLC method to achieve baseline separation of DPA from co-eluting matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, though this may compromise sensitivity.
-
Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the IS will be affected in the same way as the analyte.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low DPA Recovery | Inefficient extraction from the matrix. | Optimize the homogenization/sonication process for solid matrices. Evaluate different extraction solvents (e.g., Folch, Bligh & Dyer, MTBE). Ensure the correct solvent-to-sample ratio is used. |
| DPA degradation during sample processing. | Minimize sample exposure to high temperatures and light. Consider adding an antioxidant like BHT to the extraction solvent. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample or inject a smaller volume. |
| Inappropriate mobile phase. | Adjust the mobile phase composition and pH. Ensure the injection solvent is compatible with the mobile phase. | |
| Column contamination or degradation. | Wash the column with a strong solvent. If the problem persists, replace the column. | |
| High Signal Variability (Poor Precision) | Inconsistent sample preparation. | Ensure precise and consistent pipetting and solvent volumes for all samples. Automate sample preparation steps if possible. |
| Matrix effects. | Implement strategies to minimize matrix effects as described in the FAQs. Use a stable isotope-labeled internal standard. | |
| LC-MS system instability. | Check for leaks in the LC system. Ensure stable spray in the MS source. Perform system suitability tests. | |
| No DPA Signal Detected | DPA concentration is below the limit of detection (LOD). | Concentrate the sample extract. Optimize MS parameters for DPA (e.g., collision energy, cone voltage). |
| Incorrect MS/MS transition settings. | Verify the precursor and product ions for DPA. Infuse a DPA standard to optimize MS parameters. | |
| DPA is not being extracted. | Re-evaluate the extraction procedure for the specific matrix. |
Experimental Protocols
Protocol 1: DPA Extraction from a Novel Tissue Homogenate
This protocol provides a general framework for extracting DPA from a soft tissue matrix.
-
Homogenization:
-
Accurately weigh approximately 50 mg of the tissue sample into a 2 mL homogenization tube containing ceramic beads.
-
Add 500 µL of ice-cold methanol.
-
Add 10 µL of the internal standard solution (e.g., DPA-d5 at 1 µg/mL).
-
Homogenize the tissue using a bead beater homogenizer until a uniform suspension is achieved.
-
-
Liquid-Liquid Extraction (Folch Method):
-
To the homogenate, add 1 mL of chloroform.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean tube.
-
Repeat the extraction of the remaining aqueous layer with another 1 mL of chloroform and pool the organic phases.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Method Parameters for DPA Quantification
These are starting parameters that should be optimized for your specific instrument and matrix.
| Parameter | Setting |
| LC Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile:Isopropanol (1:1, v/v) |
| Gradient | Start at 30% B, increase to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Transitions | DPA: m/z 331.2 -> 287.2; DPA-d5: m/z 336.2 -> 292.2 |
| Collision Energy | Optimize by infusing a standard solution (typically 10-20 eV) |
| Cone Voltage | Optimize by infusing a standard solution (typically 20-40 V) |
Data Presentation
Table 1: Method Validation Summary for DPA in a Novel Cell Culture Matrix
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.998 | ≥ 0.99 |
| Range | 1 - 1000 ng/mL | - |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N ≥ 10, Accuracy ± 20%, Precision ≤ 20% |
| Accuracy (% Bias) | -2.5% to 5.8% | Within ± 15% (± 20% for LLOQ) |
| Precision (%RSD) | 3.1% to 8.7% | ≤ 15% (≤ 20% for LLOQ) |
| Extraction Recovery | 85.2% ± 4.1% | Consistent and reproducible |
| Matrix Effect | 1.05 (Ion Enhancement of 5%) | Within 0.85 - 1.15 |
| Stability (24h at 4°C) | 97.5% of initial concentration | Within ± 15% of nominal concentration |
Visualizations
Experimental Workflow for DPA Quantification
Caption: Workflow for DPA quantification from novel matrices.
Troubleshooting Logic for Low DPA Signal
Caption: Decision tree for troubleshooting low DPA signal.
References
Validation & Comparative
A Comparative Analysis of DPA and Docosahexaenoic Acid on Neuronal Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuronal effects of two prominent omega-3 polyunsaturated fatty acids: docosapentaenoic acid (DPA) and docosahexaenoic acid (DHA). The following sections detail their comparative impacts on key neuronal functions, supported by experimental data, detailed methodologies, and visual representations of associated signaling pathways.
Data Presentation: Quantitative Comparison of DPA and DHA on Neuronal Functions
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the efficacy of DPA and DHA in modulating critical neuronal processes.
Table 1: Comparative Effects on Neurite Outgrowth
| Parameter | This compound (DPA) | Docosahexaenoic Acid (DHA) | Cell Type | Reference |
| Neurite Length | No significant effect. | Significant increase in neurite length and number of branches at 1 µM. | Embryonic Hippocampal Neurons | [1] |
| Percentage of Differentiated Cells | 63.0 ± 6.0% (at 10 µM) | Not directly compared in this study. | Neuro2A cells | [2] |
| Neurite Length (µm) | 66.2 ± 2.8 µm (at 10 µM) | Not directly compared in this study. | Neuro2A cells | [2] |
| General Neuronal Morphology | Unable to influence neuronal morphology. | Uniquely promotes neurite growth and synaptogenesis. | Cultured Mouse Hippocampal Neurons | [1] |
Table 2: Comparative Effects on Synaptic Plasticity (Long-Term Potentiation - LTP)
| Parameter | This compound (DPA) | Docosahexaenoic Acid (DHA) | Experimental Model | Reference |
| Reversal of Age-Related LTP Impairment | Equally potent as EPA in restoring LTP. | Known to be crucial for the induction of LTP.[3] | Aged Rats | |
| Induction of LTP | Not as extensively studied for direct induction. | Abolishes the impairment of LTP induced by PLA2 inhibitors. | Rat Hippocampal Slices |
Table 3: Comparative Effects on Neuroinflammation
| Parameter | This compound (DPA) | Docosahexaenoic Acid (DHA) | Cell/Animal Model | Reference |
| Microglial Activation (Iba-1, CD11b expression) | Significantly reverses LPS-induced increases in Iba-1 and CD11b. | Reduces microglial activation and hypertrophy. | BV2 Microglia | |
| Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) | Significantly downregulates mRNA expression of TNF-α, IL-1β, and IL-6. | Reduces the release of TNF-α and IL-6. | RAW264.7 cells, BV2 Microglia | |
| Anti-inflammatory Cytokine Production (IL-10) | Induces a stronger increase in IL-10 levels compared to DHA in a colitis model. | Can increase IL-10 production. | Dextran Sulphate Sodium-induced Colitis Model | |
| Microglial Phenotype | Shifts microglia from pro-inflammatory M1 to anti-inflammatory M2 phenotype. | Promotes a less reactive and more neuroprotective microglial phenotype. | BV2 Microglia |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Neurite Outgrowth Assay
Objective: To quantify the effect of DPA and DHA on the growth and branching of neurites in cultured neurons.
Cell Culture:
-
Primary embryonic hippocampal neurons are isolated from E18 mouse fetuses and cultured in Neurobasal medium supplemented with B27.
-
Alternatively, Neuro-2a (N2a) cells, a mouse neuroblastoma cell line, can be used. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS). Differentiation is induced by reducing the serum concentration to 1% FBS.
Treatment:
-
Cells are treated with varying concentrations of DPA or DHA (e.g., 1 µM, 10 µM) or a vehicle control.
-
The treatment duration can range from 24 to 72 hours.
Staining and Imaging:
-
After treatment, cells are fixed with 4% paraformaldehyde.
-
Immunocytochemistry is performed using antibodies against neuronal markers such as β-III tubulin or Microtubule-Associated Protein 2 (MAP2) to visualize neurons and their processes.
-
Nuclei are counterstained with DAPI.
-
Images are captured using a fluorescence microscope.
Quantification:
-
Neurite length and the number of branches per neuron are quantified using image analysis software (e.g., ImageJ with the NeuronJ plugin or specialized high-content imaging systems).
-
The percentage of differentiated cells (cells bearing at least one neurite longer than the cell body diameter) is also determined.
Long-Term Potentiation (LTP) Measurement in Hippocampal Slices
Objective: To assess the impact of DPA and DHA on synaptic plasticity by measuring LTP in the hippocampus.
Slice Preparation:
-
Hippocampal slices (300-400 µm thick) are prepared from the brains of adult rats.
-
Slices are maintained in an interface chamber perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 and 5% CO2.
Electrophysiological Recording:
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
A stable baseline of fEPSPs is recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).
LTP Induction and Measurement:
-
LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval).
-
To test the effects of DPA or DHA, the slices can be pre-incubated with the fatty acids before LTP induction.
-
The fEPSP slope is monitored for at least 60 minutes post-HFS.
-
The magnitude of LTP is quantified as the percentage increase in the fEPSP slope from the baseline.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the known signaling pathways modulated by DPA and DHA in neuronal cells.
DPA Signaling in Neuroinflammation
Caption: DPA's anti-inflammatory signaling pathway.
DHA Signaling in Neuronal Function
Caption: Key signaling pathways modulated by DHA.
Conclusion
The presented data indicate distinct and overlapping roles for DPA and DHA in neuronal function. DHA appears to be superior in promoting structural plasticity, such as neurite outgrowth. In contrast, DPA demonstrates comparable efficacy to other omega-3 fatty acids in modulating synaptic plasticity and neuroinflammation. Specifically, DPA shows strong anti-inflammatory properties by shifting microglial polarization towards an anti-inflammatory phenotype.
The differential effects of DPA and DHA on neuronal signaling pathways underscore their unique contributions to brain health. While DHA's role in activating transcription factors like CREB, NRF2, and RXR is well-documented, DPA's influence on the NF-κB and PI3K/AKT pathways highlights its potential as a potent neuroprotective agent, particularly in inflammatory conditions.
Further research is warranted to fully elucidate the synergistic and independent effects of these two important omega-3 fatty acids. A deeper understanding of their distinct mechanisms of action will be crucial for the development of targeted nutritional and therapeutic strategies for a range of neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docosahexaenoic acid improves long-term potentiation attenuated by phospholipase A2 inhibitor in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Roles of DPA and EPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two key omega-3 polyunsaturated fatty acids (PUFAs): docosapentaenoic acid (DPA) and eicosapentaenoic acid (EPA). By presenting experimental data, detailed methodologies, and signaling pathway diagrams, this document aims to facilitate a deeper understanding of their respective and comparative roles in modulating inflammatory responses. While research on EPA is extensive, the body of evidence for DPA's distinct anti-inflammatory functions is growing, suggesting unique and overlapping mechanisms of action.
Quantitative Data Summary
The following tables summarize the comparative effects of DPA and EPA on key inflammatory markers. It is important to note that direct head-to-head comparative studies for all markers are not yet available, and some data for DPA is inferred from studies comparing it with docosahexaenoic acid (DHA) or from independent investigations.
Table 1: Effects on Pro-inflammatory Cytokine Production
| Cytokine | DPA Effect | EPA Effect | Comparative Potency |
| TNF-α | Downregulation in microglia. | Downregulation in various cell types, including macrophages and asthmatic alveolar macrophage cells.[1] | EPA has been shown to be a more potent inhibitor than DHA in some models; direct comparison with DPA is limited. |
| IL-6 | Downregulation in microglia. | Downregulation in various cell types, including macrophages.[2] | EPA has demonstrated significant reduction; direct comparative data with DPA is emerging. |
| IL-1β | Downregulation in microglia. | Downregulation in macrophages.[1] | Both show inhibitory effects; direct comparative potency is not well established. |
Table 2: Effects on Inflammatory Gene Expression
| Gene | DPA Effect | EPA Effect | Comparative Potency |
| NF-κB | Inhibition of p65 activation in microglia. | Inhibition of activation in various cell types, including macrophages and endothelial cells.[3][4] | Both inhibit this key inflammatory transcription factor. Oxidized EPA has been shown to potently inhibit NF-κB activation. |
| MAPK (p38) | Inhibition of activation in microglia. | Inhibition of activation in macrophages. | Both show inhibitory effects on this signaling pathway. |
| COX-1 | Potent inhibitor. | Inhibitor. | DPA has been reported to be a more potent inhibitor of COX-1 activity than EPA. |
| COX-2 | Substrate for the production of anti-inflammatory mediators. | Substrate for the production of less inflammatory eicosanoids compared to arachidonic acid. | Both are metabolized by COX-2 to produce anti-inflammatory or less pro-inflammatory mediators. |
Signaling Pathways and Mechanisms of Action
DPA and EPA exert their anti-inflammatory effects through multiple mechanisms, primarily by modulating key signaling pathways involved in the inflammatory cascade. Both fatty acids can be incorporated into cell membranes, altering their fluidity and the function of membrane-bound proteins. Furthermore, they serve as substrates for enzymes that produce lipid mediators with anti-inflammatory properties.
One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. Both DPA and EPA have been shown to suppress the activation of NF-κB.
Another critical pathway modulated by these omega-3 fatty acids is the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the p38 MAPK branch. This pathway is also involved in the production of pro-inflammatory cytokines. Studies have indicated that DPA can inhibit the activation of p38 MAPK in microglia.
Caption: Inhibition of NF-κB and MAPK pathways by DPA and EPA.
Furthermore, DPA and EPA compete with the pro-inflammatory omega-6 fatty acid, arachidonic acid (AA), for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This competition leads to the production of less potent pro-inflammatory eicosanoids from EPA and specialized pro-resolving mediators (SPMs) from both DPA and EPA, which actively help to resolve inflammation.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section outlines the general methodologies employed in the cited research.
Cell Culture and Fatty Acid Treatment
-
Cell Lines: Commonly used cell lines for in vitro inflammation studies include murine macrophages (e.g., RAW 264.7) and human monocytic cells (e.g., THP-1), as well as primary microglia.
-
Culture Conditions: Cells are typically cultured in standard media such as DMEM or RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Fatty Acid Preparation: DPA and EPA are typically dissolved in ethanol or DMSO to create stock solutions. These are then complexed with fatty acid-free bovine serum albumin (BSA) before being added to the cell culture medium to facilitate their uptake and prevent cytotoxicity.
-
Treatment: Cells are pre-incubated with DPA or EPA for a specified period (e.g., 24-48 hours) to allow for their incorporation into cellular membranes before being stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS).
Caption: General workflow for in vitro anti-inflammatory assays.
RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
-
RNA Isolation: Total RNA is extracted from the treated cells using a TRIzol-based method or commercial kits. The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA templates using a reverse transcriptase enzyme and oligo(dT) primers.
-
RT-qPCR: The expression of target inflammatory genes (e.g., TNFA, IL6, IL1B, PTGS2) is quantified by RT-qPCR using specific primers and a fluorescent dye (e.g., SYBR Green). The relative gene expression is typically normalized to a housekeeping gene (e.g., GAPDH or ACTB).
Measurement of Inflammatory Mediators
-
ELISA: The concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatants is measured using enzyme-linked immunosorbent assay (ELISA) kits specific to each cytokine.
-
Western Blot: The protein levels of key signaling molecules (e.g., phosphorylated p65 NF-κB, p38 MAPK) in cell lysates are determined by Western blotting using specific antibodies.
-
Mass Spectrometry: The production of eicosanoids and other lipid mediators derived from DPA and EPA can be analyzed using liquid chromatography-mass spectrometry (LC-MS/MS).
Conclusion
The available evidence strongly supports the anti-inflammatory roles of both DPA and EPA. While EPA's effects are more extensively documented, emerging research highlights DPA as a potent anti-inflammatory agent with potentially distinct mechanisms of action. Both omega-3 fatty acids effectively suppress key inflammatory pathways, including NF-κB and MAPK, leading to reduced production of pro-inflammatory cytokines and genes.
Notably, preliminary findings suggest that DPA may be a more potent inhibitor of COX-1 than EPA. However, a comprehensive understanding of the comparative efficacy of DPA and EPA requires more direct, head-to-head studies across a range of inflammatory models and markers. Future research should focus on elucidating the unique contributions of DPA to the resolution of inflammation and its potential as a therapeutic agent for inflammatory diseases. This will enable a more targeted approach to utilizing specific omega-3 fatty acids for optimal health benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory effects of EPA and DHA are dependent upon time and dose-response elements associated with LPS stimulation in THP-1-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omega 3 (n-3) fatty acids down-regulate nuclear factor-kappa B (NF-κB) gene and blood cell adhesion molecule expression in patients with homozygous sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidized omega-3 fatty acids inhibit NF-kappaB activation via a PPARalpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Docosapentaenoic Acid (DPA) as a Biomarker: A Comparative Guide to Other Omega-3 Fatty Acids
In the landscape of omega-3 fatty acid research, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) have long been the focal point of scientific inquiry, leaving docosapentaenoic acid (DPA) comparatively understudied.[1][2] However, emerging evidence suggests that DPA may possess unique physiological functions and could serve as a valuable biomarker in its own right. This guide provides a comprehensive comparison of DPA with EPA and DHA, offering researchers, scientists, and drug development professionals a detailed overview of their respective merits as biomarkers, supported by experimental data and methodologies.
Comparative Biological and Physiological Effects
DPA, an elongation product of EPA, occupies a unique position in the omega-3 metabolic pathway and can be retroconverted to EPA, suggesting it may function as a reservoir for other omega-3 fatty acids.[1][3][4] While often overlooked, DPA has demonstrated distinct and sometimes more potent biological activities compared to its better-known counterparts.
One of the most notable effects of DPA is its potent inhibition of platelet aggregation. Some studies indicate that DPA is a more powerful inhibitor of cyclooxygenase-1 (COX-1) activity than EPA and DHA, which contributes to its anti-thrombotic effects. In contrast, while both EPA and DHA also inhibit platelet activity, their mechanisms and potencies can differ.
In terms of cardiovascular health, higher levels of marine-derived omega-3s, including DPA, are associated with a reduced risk of cardiovascular disease (CVD). Interestingly, some research suggests that DPA and DHA exert similar cardio-metabolic protective effects, which appear to be distinct from those of EPA. For instance, in some studies, DPA and DHA supplementation, but not EPA, prevented increases in serum alanine aminotransferase (ALT) levels in mice fed a high-fat diet. Furthermore, DPA alone was associated with a significant improvement in insulin resistance in the same study.
However, the widely recognized "Omega-3 Index," a risk factor for cardiovascular events, is defined as the percentage of EPA and DHA in red blood cell (RBC) membranes. The exclusion of DPA from this index is based on findings from some large epidemiological studies where its inclusion did not improve the prediction of cardiovascular events.
Quantitative Data Comparison
The following tables summarize quantitative data from various studies comparing the effects of DPA, EPA, and DHA supplementation on plasma/serum levels and key cardiometabolic biomarkers.
Table 1: Effects of Omega-3 Supplementation on Plasma Fatty Acid Composition in Rats
| Supplement (1% of total lipids for 6 weeks) | Plasma Triglycerides | Plasma Total Cholesterol | Plasma Non-HDL Cholesterol | Plasma DPA Level | Plasma EPA Level | Plasma DHA Level |
| Control | No significant change | No significant change | No significant change | Baseline | Baseline | Baseline |
| DPA | Decrease | Decrease | Decrease | Increase | Increase | Increase |
| EPA | No significant change | No significant change | No significant change | Increase | Increase | No significant change |
| DHA | No significant change | No significant change | No significant change | Increase | No significant change | Increase |
Source: Adapted from Drouin et al. (2019).
Table 2: Comparative Effects of EPA and DHA on Blood Lipids in Humans (Systematic Review Data)
| Parameter | Effect of EPA | Effect of DHA |
| Triglycerides | Lowering | Greater Lowering Effect |
| Total Cholesterol | Largely unchanged | Largely unchanged |
| HDL Cholesterol | No consistent effect | Increase |
| LDL Cholesterol | No consistent effect | Increase |
| LDL Particle Size | Decrease | Increase |
Source: Adapted from a systematic review by Allaire et al. (2017).
Table 3: Association of Omega-3 Biomarkers with Disease Risk (Meta-analysis of Prospective Studies)
| Biomarker | Risk of Type 2 Diabetes | Risk of Total Cardiovascular Disease | Risk of Coronary Heart Disease |
| DPA | Inverse Association | Inverse Association | Inverse Association |
| EPA | Inverse Association | Inverse Association | Inverse Association |
| DHA | No significant association | Inverse Association | Inverse Association |
Source: Adapted from a meta-analysis by Mi et al. (2022).
Experimental Protocols
Accurate quantification of DPA, EPA, and DHA is crucial for their validation as biomarkers. The most common methodologies are detailed below.
Gas Chromatography (GC)
Gas chromatography, often coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is the traditional and most widely used method for fatty acid analysis.
Workflow:
-
Lipid Extraction: Lipids are extracted from the biological sample (e.g., plasma, red blood cells) using a solvent system, typically a mixture of chloroform and methanol (Folch method) or hexane and isopropanol.
-
Saponification/Hydrolysis: The esterified fatty acids are cleaved from the glycerol backbone of triglycerides and phospholipids through saponification with a strong base (e.g., KOH in methanol) or acid hydrolysis.
-
Derivatization (Transesterification): The free fatty acids are converted into their more volatile fatty acid methyl esters (FAMEs) by reacting them with a methylating agent such as boron trifluoride in methanol or methanolic HCl.
-
GC Analysis: The FAMEs are separated based on their boiling points and polarity on a capillary column in a gas chromatograph.
-
Detection and Quantification: The separated FAMEs are detected by FID or MS. Quantification is achieved by comparing the peak areas of the analytes to those of known standards.
High-Performance Liquid Chromatography (HPLC)
HPLC offers an alternative to GC and can be advantageous as it often does not require derivatization, thus reducing sample preparation time and potential for alteration of heat-sensitive polyunsaturated fatty acids.
Workflow:
-
Lipid Extraction and Saponification: Similar to the initial steps in the GC protocol, lipids are extracted and fatty acids are liberated.
-
HPLC Separation: The underivatized fatty acids are separated on a reversed-phase HPLC column.
-
Detection: As fatty acids lack a strong chromophore, detection can be achieved using a Charged Aerosol Detector (CAD), which provides a universal mass-based response, or by mass spectrometry (LC-MS).
Visualizing Metabolic and Signaling Pathways
To better understand the relationships and distinct roles of DPA, EPA, and DHA, the following diagrams illustrate their metabolic conversion and a simplified overview of their differential signaling.
Caption: Metabolic pathway of omega-3 fatty acids.
References
- 1. Docosapentanoic Acid - NutriStat Basic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. n - 3 this compound: the iceberg n - 3 fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-chain omega-3 fatty acids and the brain: a review of the independent and shared effects of EPA, DPA and DHA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Concert of Omega-3s: Unraveling the In Vivo Synergy of Docosapentaenoic Acid and Docosahexaenoic Acid
A Comparative Guide for Researchers and Drug Development Professionals
The therapeutic potential of omega-3 polyunsaturated fatty acids (PUFAs) is a cornerstone of modern nutritional and pharmaceutical research. While eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) have long held the spotlight, emerging evidence suggests that docosapentaenoic acid (DPA) is not merely an intermediary metabolite but a potent bioactive molecule in its own right, potentially working in concert with DHA to elicit significant physiological effects. This guide provides a comparative analysis of the in vivo effects of DPA and DHA, with a focus on their potential synergistic actions, supported by experimental data and detailed methodologies.
Comparative Analysis of In Vivo Effects: DPA vs. DHA
While research directly investigating the synergistic effects of DPA and DHA is still nascent, numerous studies have compared their individual effects, offering insights into their unique and overlapping functions. Both DPA and DHA have been shown to play crucial roles in cardio-metabolic health and neurological function.
In high-fat diet-fed mice, both DPA and DHA supplementation prevented fatty liver, high serum cholesterol, and high liver cholesterol levels.[1] Notably, DPA, but not DHA or EPA, was associated with a significantly improved homeostasis model assessment of insulin resistance (HOMA-IR).[1] Furthermore, both DPA and DHA prevented the decrease in serum adiponectin levels and the increase in serum alanine aminotransferase (ALT) levels, suggesting similar protective effects on cardio-metabolic health.[1] These effects are partly attributed to the down-regulation of the TLR-4/NF-κB signaling pathway and decreased lipogenesis in the liver.[1]
In the context of neurological health, studies in animal models of Alzheimer's disease have shown that both DHA and a combination of DHA and EPA can lower brain arachidonic acid levels and reduce soluble phosphorylated tau.[2] Interestingly, DPA supplementation in aged rats has been shown to improve spatial learning and reduce age-related oxidative damage in the brain.
The metabolism of these fatty acids also reveals potential for interplay. DPA can be retro-converted to EPA and is also a precursor to DHA, suggesting that DPA may act as a reservoir for other key omega-3s.
Quantitative Data Summary
The following tables summarize the quantitative findings from key in vivo studies comparing the effects of DPA and DHA.
Table 1: Effects on Cardio-Metabolic Parameters in High-Fat Diet-Fed Mice
| Parameter | Control (High-Fat Diet) | DPA Supplementation | DHA Supplementation | EPA Supplementation |
| HOMA-IR | Elevated | Significantly Improved | No significant improvement | No significant improvement |
| Serum Adiponectin | Decreased | Prevented Decrease | Prevented Decrease | No prevention of decrease |
| Serum ALT | Increased | Prevented Increase | Prevented Increase | No prevention of increase |
| Fatty Liver | Present | Prevented | Prevented | Prevented |
| Serum Cholesterol | High | Prevented Increase | Prevented Increase | Prevented Increase |
| Liver Cholesterol | High | Prevented Increase | Prevented Increase | Prevented Increase |
Source: Adapted from Guo et al., Prostaglandins, Leukotrienes and Essential Fatty Acids, 2018.
Table 2: Effects on Brain Neuropathology in a Mouse Model of Alzheimer's Disease
| Parameter | Control Diet | DHA Diet | DHA + EPA Diet |
| Cortical Soluble Phosphorylated Tau (pS202) | Baseline | -34% | -34% |
| p21-activated kinase | Baseline | +58% | +83% |
| Brain Arachidonic Acid Levels | Baseline | Lowered | Lowered |
Source: Adapted from Laurent et al., Journal of Alzheimer's Disease, 2017.
Experimental Protocols
High-Fat Diet-Induced Cardio-Metabolic Dysfunction in Mice
-
Animal Model: Male C57BL/6J mice, 4 months old.
-
Dietary Intervention: Mice were fed a high-fat diet for 6 weeks. Experimental groups received the high-fat diet supplemented with either EPA, DPA, or DHA.
-
Biochemical Analysis: Serum levels of glucose, cholesterol, alanine aminotransferase (ALT), and adiponectin were measured. The homeostasis model assessment of insulin resistance (HOMA-IR) was calculated. Liver tissue was analyzed for cholesterol content and signs of fatty liver.
-
Molecular Analysis: The expression of genes involved in inflammation and lipogenesis, such as TLR-4 and NF-κB, was assessed in liver tissue.
Alzheimer's Disease Mouse Model
-
Animal Model: Male and female 3xTg-AD mice, 13-16 months of age.
-
Dietary Intervention: Mice were fed one of three diets for 3 months: (1) control (no DHA/EPA), (2) DHA-enriched (1.1g/kg DHA, 0.4g/kg EPA), or (3) DHA + high EPA (0.9g/kg DHA, 9.2g/kg EPA).
-
Neuropathological Analysis: Brain tissue from the frontal cortex was analyzed for levels of amyloid-beta, total and phosphorylated tau (pS202), and p21-activated kinase.
-
Fatty Acid Analysis: Brain fatty acid composition was determined to measure the incorporation of DHA and EPA.
Signaling Pathways and Metabolic Relationships
The interplay between DPA and DHA can be visualized through their metabolic pathways and their influence on key signaling cascades.
The above diagram illustrates the metabolic conversion pathway of major omega-3 fatty acids and the inhibitory effect of DPA and DHA on the TLR-4/NF-κB signaling pathway, which is crucial in inflammation and lipogenesis.
This workflow diagram outlines the key steps involved in the in vivo studies cited, from animal model selection to data analysis, providing a clear overview of the experimental process.
References
A Comparative Analysis of the Metabolic Fates of n-3 and n-6 Docosapentaenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Docosapentaenoic acid (DPA) exists as two primary isomers, n-3 DPA (clupanodonic acid) and n-6 DPA (osbond acid), which, despite their structural similarity, follow distinct metabolic pathways with significant physiological implications. Understanding these differences is crucial for the development of targeted therapeutic strategies involving polyunsaturated fatty acids (PUFAs). This guide provides an objective comparison of the metabolic pathways of n-3 and n-6 DPA, supported by experimental data and detailed methodologies.
Metabolic Pathways: A Tale of Two Isomers
The metabolic fates of n-3 and n-6 DPA are governed by the same set of desaturase and elongase enzymes, for which they compete. However, their ultimate conversion products and physiological roles differ significantly.
n-3 this compound (n-3 DPA): An Intermediate in the Omega-3 Cascade
N-3 DPA is a key intermediate in the conversion of eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA), two critical omega-3 fatty acids renowned for their anti-inflammatory and cardioprotective effects.[1] The primary metabolic routes for n-3 DPA are:
-
Elongation and Desaturation to DHA: N-3 DPA can be further metabolized to DHA through a series of enzymatic reactions. This conversion, however, is considered to be relatively limited in humans.
-
Retroconversion to EPA: A significant pathway for n-3 DPA is its retroconversion back to EPA.[2][3] This suggests that n-3 DPA may act as a reservoir for EPA, providing it when needed.[4]
-
Metabolism to Bioactive Mediators: N-3 DPA can be metabolized by lipoxygenase enzymes to produce hydroxy-docosapentaenoic acids, which may have their own distinct biological activities.[3]
n-6 this compound (n-6 DPA): A Derivative of the Omega-6 Pathway
In contrast, n-6 DPA is synthesized from the pro-inflammatory omega-6 fatty acid, arachidonic acid (AA). Its metabolic pathways primarily involve:
-
Synthesis from Arachidonic Acid: N-6 DPA is formed from AA via elongation to adrenic acid (AdA), followed by a desaturation step.
-
Retroconversion to Arachidonic Acid: Similar to its n-3 counterpart, n-6 DPA can be retroconverted back to its precursor, arachidonic acid. This pathway can replenish the pool of AA, a substrate for the synthesis of pro-inflammatory eicosanoids.
Quantitative Comparison of Metabolism
Direct comparative studies on the metabolic rates of n-3 and n-6 DPA in humans are limited. However, data from animal studies and separate human supplementation trials provide valuable insights into their differential metabolism.
A key study in differentiated rat brain astrocytes provided a direct comparison of the utilization of 20- and 22-carbon n-3 and n-6 PUFAs. The results highlighted a significant difference in their retroconversion rates.
| Fatty Acid Metabolite | Percentage of Uptake | Study Organism/Cell Type | Reference |
| Retroconversion of n-6 DPA (22:4n-6) to Arachidonic Acid (20:4n-6) | 57% | Rat Brain Astrocytes | |
| Retroconversion of n-3 DPA (22:5n-3) to Eicosapentaenoic Acid (20:5n-3) | 9% | Rat Brain Astrocytes |
These findings suggest that in this cell type, n-6 DPA is much more readily retroconverted to its precursor, arachidonic acid, compared to the retroconversion of n-3 DPA to EPA.
A study in rats supplemented with pure n-3 DPA provided further quantitative data on its metabolic fate in different tissues.
| Tissue | Retroconversion of n-3 DPA to EPA (%) | Reference |
| Liver | 38.5% | |
| Kidney | 68.6% |
Human studies on n-3 DPA supplementation have also demonstrated its conversion to other long-chain omega-3 fatty acids.
| Supplement | Duration | Plasma Lipid Fraction | Fold Increase in DPA | Fold Increase in EPA | Fold Increase in DHA | Reference |
| 8 g/day pure n-3 DPA | 4 days | Phospholipids | 2.0 | - | - | |
| Triacylglycerols | 2.3 | 3.1 | 3.1 | |||
| 8 g/day pure n-3 DPA | 7 days | Cholesterol Esters | - | 2.0 | - |
These results from a short-term human supplementation study indicate that dietary n-3 DPA is effectively incorporated into plasma lipids and contributes to increasing the levels of both EPA and DHA.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of n-3 and n-6 DPA metabolism.
Experimental Workflow for PUFA Supplementation Studies
Protocol for Fatty Acid Analysis in Human Plasma and Red Blood Cells
1. Lipid Extraction (Folch Method)
-
To 100 µL of plasma or washed red blood cell pellet, add 1 mL of a 2:1 (v/v) chloroform:methanol solution containing an internal standard (e.g., C17:0 or a deuterated fatty acid).
-
Vortex the mixture vigorously for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic (chloroform) layer containing the lipids into a clean glass tube.
-
Evaporate the solvent under a stream of nitrogen gas.
2. Fatty Acid Methylation
-
To the dried lipid extract, add 1 mL of 14% boron trifluoride in methanol.
-
Seal the tube and heat at 100°C for 1 hour.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane, and vortex to extract the fatty acid methyl esters (FAMEs).
-
Centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new vial for analysis.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: An Agilent gas chromatograph coupled to a mass spectrometer is commonly used.
-
Column: A polar capillary column, such as a DB-23 or SP-2560, is suitable for separating FAMEs.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Injection: 1 µL of the FAME extract is injected in splitless mode.
-
Temperature Program: An optimized temperature gradient is used to separate the different FAMEs. For example, an initial temperature of 100°C, ramped to 240°C at 3°C/min, and held for 15 minutes.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and data is collected in full scan or selected ion monitoring (SIM) mode for quantification.
-
Quantification: The concentration of each fatty acid is determined by comparing its peak area to that of the internal standard and a standard curve of known fatty acid concentrations.
Conclusion
The metabolic pathways of n-3 DPA and n-6 DPA, while utilizing the same enzymatic machinery, lead to functionally distinct outcomes. N-3 DPA primarily serves as a precursor to DHA and a reservoir for the anti-inflammatory EPA. In contrast, n-6 DPA is derived from and can be retroconverted to the pro-inflammatory arachidonic acid. The available quantitative data, primarily from animal studies, suggests a more pronounced retroconversion of n-6 DPA to its precursor compared to n-3 DPA. Human studies confirm the efficient incorporation of dietary n-3 DPA and its contribution to increasing systemic levels of both EPA and DHA. A deeper understanding of the factors regulating the metabolic balance between these two DPA isomers is a critical area for future research, with the potential to inform the development of novel nutritional and therapeutic interventions for a range of inflammatory and metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA; 24:6n-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vuir.vu.edu.au [vuir.vu.edu.au]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Unraveling the Transcriptomic Signatures of Omega-3 Fatty Acids: A Comparative Guide to DPA, EPA, and DHA
For researchers, scientists, and drug development professionals, understanding the nuanced molecular impacts of omega-3 polyunsaturated fatty acids (PUFAs) is critical for harnessing their therapeutic potential. This guide provides a comparative analysis of the differential gene expression induced by docosapentaenoic acid (DPA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), supported by experimental data and detailed methodologies.
The long-chain omega-3 fatty acids DPA, EPA, and DHA, while structurally similar, elicit distinct and sometimes opposing effects on cellular gene expression. These differences are fundamental to their varying roles in inflammation, lipid metabolism, and cellular proliferation. This guide synthesizes findings from multiple studies to provide a clear comparison of their transcriptomic influences.
Comparative Analysis of Differential Gene Expression
The following tables summarize the differential expression of key genes in response to DPA, EPA, and DHA treatment across various cell types and experimental conditions. It is important to note that direct comparisons can be complex due to variations in experimental design across studies.
Table 1: Regulation of Genes Involved in Inflammation
| Gene | Fatty Acid | Cell Type | Concentration | Fold Change / Effect | Citation |
| TNFα | EPA | THP-1 Macrophages | 10, 50, 75 µM | Dose-dependent decrease | [1] |
| DHA | THP-1 Macrophages | 10, 50, 75 µM | Dose-dependent decrease (less potent than EPA at lower concentrations) | [1] | |
| IL-6 | EPA | THP-1 Macrophages | 10, 50, 75 µM | Dose-dependent decrease | [1] |
| DHA | THP-1 Macrophages | 10, 50, 75 µM | Significant decrease, more potent than EPA at 10µM | [1] | |
| NFKB1 | EPA | THP-1 Macrophages | 10, 50 µM | Decreased expression | [1] |
| DHA | THP-1 Macrophages | 10, 50, 75 µM | No significant change |
Table 2: Regulation of Genes Involved in Lipid Metabolism
| Gene | Fatty Acid | Cell Type | Concentration | Fold Change / Effect | Citation |
| SREBP-1c | DPA | Rat Liver Cells | 50 µM | Significant decrease in mRNA and protein levels | |
| EPA | Rat Liver Cells | 50 µM | Significant decrease in mRNA levels | ||
| DHA | Rat Liver Cells | 50 µM | Significant decrease in mRNA levels | ||
| FASN | DPA | Rat Liver Cells | 50 µM | Significant decrease in mRNA expression | |
| EPA | Rat Liver Cells | 50 µM | Significant decrease in mRNA expression | ||
| DHA | Rat Liver Cells | 50 µM | Significant decrease in mRNA expression | ||
| PPARα | EPA | Human Monocytes | 3 g/day | Upregulated (in men) | |
| DHA | Human Monocytes | 3 g/day | Upregulated (in men) |
Table 3: Regulation of Genes in Other Pathways
| Gene Category | Fatty Acid | Tissue/Cell Type | Effect | Citation |
| Cell Cycle | EPA | Mouse Skeletal Muscle | Upregulation of related transcripts | |
| DHA | Mouse Skeletal Muscle | No significant effect | ||
| Fibrosis/ECM | DHA | Mouse Skeletal Muscle & Liver | Downregulation of related transcripts | |
| EPA | Mouse Skeletal Muscle & Liver | No significant effect or potentiation of pro-inflammatory effects |
Experimental Protocols
In Vitro Treatment of THP-1 Macrophages for Gene Expression Analysis
This protocol is a generalized representation based on methodologies reported in the literature.
-
Cell Culture and Differentiation: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To differentiate monocytes into macrophages, cells are treated with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Fatty Acid Treatment: Differentiated macrophages are then incubated with DPA, EPA, or DHA at desired concentrations (e.g., 10, 50, 75 µM) for 24 hours. A vehicle control (e.g., ethanol or BSA) is run in parallel.
-
Inflammatory Challenge (Optional): To study the effects on inflammation-induced gene expression, cells can be stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for a specified period (e.g., 4-24 hours) following fatty acid treatment.
-
RNA Extraction and Quantification: Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA concentration and purity are assessed using a spectrophotometer.
-
Gene Expression Analysis:
-
qRT-PCR: For targeted gene analysis, cDNA is synthesized from the extracted RNA using a reverse transcription kit. Quantitative real-time PCR is then performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green). Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, 18S rRNA) for normalization.
-
Microarray/RNA-sequencing: For genome-wide analysis, the extracted RNA is processed for microarray analysis or RNA-sequencing according to the platform's protocol (e.g., Illumina, Affymetrix). This involves library preparation, sequencing, and subsequent bioinformatic analysis to identify differentially expressed genes.
-
Signaling Pathways and Molecular Mechanisms
The differential effects of DPA, EPA, and DHA on gene expression are mediated by their interactions with key transcription factors and signaling pathways.
SREBP-1c Pathway in Lipogenesis
DPA, EPA, and DHA are potent suppressors of hepatic lipogenesis. They achieve this primarily by inhibiting the activity of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of fatty acid synthesis genes. The fatty acids can reduce the transcription of the SREBF1 gene and also inhibit the proteolytic processing of the SREBP-1c protein, preventing its translocation to the nucleus where it would activate target genes like FASN and SCD1.
Figure 1. Inhibition of the SREBP-1c pathway by DPA, EPA, and DHA.
PPARα Signaling in Fatty Acid Oxidation
EPA and DHA are known ligands for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in regulating the expression of genes involved in fatty acid oxidation. Activation of PPARα by these fatty acids leads to the upregulation of genes such as CPT1 and ACOX1, promoting the breakdown of fatty acids.
Figure 2. Activation of the PPARα signaling pathway by EPA and DHA.
NF-κB Signaling in Inflammation
The anti-inflammatory effects of EPA and DHA are partly mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that promotes the expression of pro-inflammatory cytokines and other inflammatory mediators. EPA has been shown to be a more potent inhibitor of NF-κB activation compared to DHA in some cellular contexts. This inhibition can occur at multiple levels, including preventing the degradation of the inhibitory IκBα protein and blocking the nuclear translocation of the active NF-κB subunits.
Figure 3. Modulation of the NF-κB inflammatory pathway by EPA and DHA.
Conclusion
The evidence clearly indicates that DPA, EPA, and DHA are not interchangeable in their biological activities. Their differential effects on gene expression have significant implications for the development of targeted nutritional and therapeutic strategies. DHA appears to have a broader impact on the transcriptome in the context of a high-fat diet, particularly in mitigating inflammation and fibrosis-related gene expression. EPA, on the other hand, shows more potent regulation of certain inflammatory pathways and uniquely influences cell cycle-related genes. DPA shares the lipogenesis-suppressing capabilities of EPA and DHA but its full transcriptomic signature remains an area for further investigation. Future research should focus on head-to-head comparisons of all three fatty acids under consistent experimental conditions to fully elucidate their distinct and overlapping mechanisms of action.
References
Unveiling the Unique Therapeutic Potential of Docosapentaenoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Docosapentaenoic acid (DPA), a long-chain omega-3 polyunsaturated fatty acid, has long been the lesser-known cousin of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). However, a growing body of evidence suggests that DPA possesses unique therapeutic properties that distinguish it from its more famous counterparts. This guide provides an objective comparison of DPA's performance against EPA and DHA, supported by experimental data, detailed methodologies, and visualizations of its molecular interactions.
Superior Efficacy in Key Therapeutic Areas
Emerging research highlights DPA's potential for more potent effects in several critical physiological processes. In vitro and animal studies, along with preliminary human trials, indicate that DPA may offer significant advantages in cardiovascular health and inflammation modulation.
Cardiovascular Health: Beyond Triglyceride Reduction
While all three major omega-3s contribute to cardiovascular health, DPA exhibits a particularly strong profile in inhibiting platelet aggregation and promoting endothelial cell migration, key processes in preventing atherosclerosis and promoting vascular repair.
An open-label crossover study demonstrated that a DPA concentrate (4 g/day ) reduced plasma triglycerides by a significant 33%, compared to an 11% reduction with an EPA concentrate (4 g/day ) in individuals with hypertriglyceridemia.[1] Furthermore, in vitro studies have shown DPA to be a more potent inhibitor of platelet aggregation than both EPA and DHA.
Table 1: Comparative Effects of DPA, EPA, and DHA on Cardiovascular Parameters
| Parameter | DPA | EPA | DHA |
| Triglyceride Reduction | -33% (in one study with DPA concentrate)[1] | -11% to -21%[1] | -13% to -26% |
| Platelet Aggregation Inhibition | Most potent | Less potent than DPA | Less potent than DPA |
| Endothelial Cell Migration | Potent stimulator | Less potent than DPA | Less potent than DPA |
| LDL Cholesterol | Variable | No significant change or slight increase | May increase LDL cholesterol |
| HDL Cholesterol | Variable | No significant change or slight decrease | May increase HDL cholesterol |
Inflammation and Immune Response
DPA plays a crucial role in the resolution of inflammation. It serves as a precursor to specialized pro-resolving mediators (SPMs), including resolvins and protectins, which actively orchestrate the termination of the inflammatory response. Some studies suggest that DPA-derived mediators may have distinct and more potent actions compared to those derived from EPA and DHA.
A study on ulcerative colitis models in animals showed that DPA was more effective than both EPA and DHA in reducing the disease activity index and macroscopic appearance scores. DPA also demonstrated a superior ability to hinder the production of pro-inflammatory cytokines while enhancing anti-inflammatory cytokine production.
Unique Mechanisms of Action: A Deeper Look at Signaling Pathways
The distinct therapeutic effects of DPA can be attributed to its unique interactions with key signaling pathways involved in inflammation and cellular health.
Inhibition of NF-κB and MAPK Signaling
DPA has been shown to exert its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) p38 signaling pathways. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. By suppressing the phosphorylation of key proteins in these pathways, DPA effectively dampens the inflammatory cascade.
Caption: DPA's anti-inflammatory mechanism via NF-κB and MAPK p38 inhibition.
Biosynthesis and Interconversion
DPA serves as a crucial metabolic intermediate between EPA and DHA. This unique position allows it to be retro-converted to EPA, effectively acting as a reservoir for this important omega-3 fatty acid. This metabolic flexibility may contribute to its sustained therapeutic effects.
References
A Head-to-Head Comparison of DPA and EPA on Platelet Aggregation
For researchers, scientists, and drug development professionals, understanding the nuanced effects of different polyunsaturated fatty acids (PUFAs) on platelet aggregation is critical for the development of novel anti-thrombotic therapies. This guide provides an objective comparison of docosapentaenoic acid (DPA) and eicosapentaenoic acid (EPA) on platelet aggregation, supported by experimental data.
Data Presentation: DPA vs. EPA on Platelet Aggregation
The following table summarizes the quantitative data from various studies comparing the inhibitory effects of DPA and EPA on platelet aggregation. It is important to note that the specific isomer of DPA (omega-3 or omega-6) plays a crucial role in its potency.
| Fatty Acid | Isomer | Agonist | Concentration/Dose | Effect on Platelet Aggregation | Gender-Specific Observations | Reference |
| DPA | Omega-6 (DPAn-6) | Thrombin, Collagen | 10 nM - 5 µM (in vitro) | Markedly reduced platelet aggregation; more potent than DPAn-3. | Not specified. | [1] |
| DPA | Omega-3 (DPAn-3) | Collagen | Not specified (in vitro) | Less effective at reducing platelet aggregation compared to EPA in males. Equally effective as EPA and DHA in females. | Less effective in males compared to females. | [2] |
| EPA | Omega-3 | ADP, Collagen, Adrenaline | 2 g/day for 4 weeks (in vivo) | Significant decrease in platelet aggregation. | Not specified. | [3] |
| EPA | Omega-3 | Collagen | Not specified (in vitro) | Significantly more effective in reducing platelet aggregation compared to DPA and DHA in males. Equally effective in females. | Equally effective in both males and females. | [2] |
| EPA | Omega-3 | Collagen | Single dose (in vivo, males) | -11% at 2h, -10.6% at 5h, -20.5% at 24h. | More effective in males. | [4] |
Experimental Protocols
The following section details the methodologies for key experiments cited in the comparison of DPA and EPA on platelet aggregation.
In Vitro Platelet Aggregation Assay
This protocol is a standard method used to assess the direct effects of fatty acids on platelet aggregation in a controlled environment.
-
Blood Collection and Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is drawn from healthy human volunteers who have not taken any anti-inflammatory drugs for at least two weeks.
-
The blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
-
The upper layer, which is the PRP, is carefully collected.
-
Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the baseline (100% aggregation) in the aggregometer.
-
-
Platelet Aggregation Measurement:
-
Platelet aggregation is typically measured using a light transmission aggregometer.
-
A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C.
-
The PRP is pre-incubated with varying concentrations of DPA or EPA (or a vehicle control) for a specified time (e.g., 5-10 minutes).
-
A platelet agonist (e.g., ADP, collagen, thrombin, or arachidonic acid) is added to the PRP to induce aggregation.
-
The change in light transmission through the PRP suspension is recorded over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
The extent of platelet aggregation is quantified as the maximum percentage change in light transmission, with 0% being the baseline light transmission of PRP and 100% being the light transmission of PPP.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways of DPA and EPA in Platelet Aggregation
The following diagram illustrates the distinct signaling pathways through which omega-6 DPA and EPA are thought to inhibit platelet aggregation.
References
- 1. Sex Differences in the Effects of Omega-3s? [fatsoflife.com]
- 2. research.monash.edu [research.monash.edu]
- 3. Inhibition of platelet aggregation by omega-3 polyunsaturated fatty acids is gender specific-Redefining platelet response to fish oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gender-specific inhibition of platelet aggregation following omega-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potency of DPA and DHA in Cancer Models: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced anti-cancer activities of omega-3 polyunsaturated fatty acids is crucial for advancing therapeutic strategies. This guide provides a comparative analysis of docosapentaenoic acid (DPA) and docosahexaenoic acid (DHA), focusing on their relative potency in cancer models, supported by experimental data.
While both DPA and DHA, long-chain omega-3 fatty acids, have demonstrated anti-cancer properties, their comparative efficacy is a subject of ongoing research. Evidence suggests that their potency can vary depending on the cancer type and the specific cellular context. This guide synthesizes available data to illuminate these differences.
Quantitative Comparison of DPA and DHA Efficacy
A key study directly comparing DPA, DHA, and eicosapentaenoic acid (EPA) in a murine colon adenocarcinoma (C26) model revealed that DPA and EPA exhibit stronger chemosensitizing effects than DHA. When used in conjunction with the chemotherapeutic drug doxorubicin, DPA and EPA significantly lowered the half-maximal inhibitory concentration (IC50), indicating enhanced cancer cell killing.
| Fatty Acid Treatment | IC50 of Doxorubicin (µM) in C26 Cells | Fold Change vs. Control |
| Control (Doxorubicin alone) | 15.4 | - |
| DPA + Doxorubicin | 4.16 | 3.7x decrease |
| EPA + Doxorubicin | 6.24 | 2.5x decrease |
| DHA + Doxorubicin | 14.25 | 1.1x decrease |
Data from Dijk et al., Oncotarget, 2019.[1]
In the same study, DPA and EPA also demonstrated a greater capacity to induce apoptosis (programmed cell death) in the absence of chemotherapy compared to DHA.
| Fatty Acid Treatment (alone) | Relative Caspase 3/7 Activity (Apoptosis Marker) |
| Control | Baseline |
| DPA | Significantly increased vs. Control |
| EPA | Significantly increased vs. Control |
| DHA | No significant effect vs. Control |
Data from Dijk et al., Oncotarget, 2019.[1]
Conversely, a large body of in vitro research on breast cancer models suggests that DHA may be a more potent anti-cancer agent than EPA, and by extension, potentially more potent than DPA in this context, although direct comparative studies are limited.[2] DHA has been shown to have greater efficacy in reducing cell viability in triple-negative breast cancer cell lines.[2]
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed experimental methodologies are essential.
Cell Viability and Chemosensitization Assay (Murine Colon Adenocarcinoma C26 Cells)
-
Cell Culture: C26 cells are cultured in a standard growth medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Fatty Acid Pre-incubation: Cells are seeded and allowed to adhere. The medium is then replaced with a medium containing 50 µM of DPA, DHA, or EPA (complexed with fatty acid-free bovine serum albumin) or a solvent control for 4 days.
-
Chemotherapy Treatment: After the pre-incubation period, the cells are washed, and a fresh medium containing various concentrations of doxorubicin or cisplatin is added for 24 hours.
-
Viability Assessment: Cell viability is measured using a WST-1 or MTT assay, which quantifies the metabolic activity of living cells. The absorbance is read on a microplate reader.
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of cell viability against the log of the doxorubicin concentration and fitting the data to a dose-response curve.[1]
Apoptosis Assay (Caspase 3/7 Activity)
-
Cell Treatment: C26 cells are treated with DPA, DHA, or EPA as described above, either alone or in combination with chemotherapeutic agents.
-
Caspase Activity Measurement: After the treatment period, a luminescent caspase-Glo 3/7 assay is used. This assay provides a substrate for caspase-3 and -7, and the resulting luminescence, proportional to caspase activity, is measured with a luminometer.
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of DPA and DHA are mediated through the modulation of various signaling pathways. While the mechanisms of DHA have been extensively studied, research into DPA's specific pathways is less comprehensive.
DHA's Multi-faceted Anti-Cancer Signaling
DHA has been shown to exert its anti-cancer effects through several interconnected pathways:
-
Induction of Oxidative Stress: DHA can increase the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative damage to DNA and other cellular components, ultimately triggering apoptosis.
-
Modulation of Pro-survival Pathways: DHA can inhibit pro-survival signaling pathways such as the PI3K/Akt and NF-κB pathways. The inhibition of these pathways reduces the expression of anti-apoptotic proteins and promotes cell death.
-
Wnt/β-catenin Pathway Inhibition: In breast and colorectal cancer models, DHA has been shown to downregulate the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and survival.
-
Cell Cycle Arrest: DHA can induce cell cycle arrest at various phases (G0/G1 or G2/M), preventing cancer cells from dividing and proliferating. This is often associated with the altered expression of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases.
-
PPARγ Activation: DHA can activate peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that can induce apoptosis and inhibit the growth of cancer cells.
References
Unveiling the Bioavailability of Docosapentaenoic Acid: A Comparative Guide to Different Formulations
For researchers, scientists, and professionals in drug development, understanding the bioavailability of active compounds is paramount. This guide provides a comprehensive comparison of the bioavailability of different forms of docosapentaenoic acid (DPA), an omega-3 fatty acid of growing interest. While direct comparative data for all DPA forms remains nascent, this document synthesizes the available evidence for DPA and leverages the extensive research on the analogous omega-3s, EPA and DHA, to provide a thorough analysis. All quantitative data is presented in structured tables, and key experimental methodologies are detailed to support further research and development.
Executive Summary: DPA Bioavailability at a Glance
Direct comparative human studies on the bioavailability of various forms of this compound (DPA) are limited. However, existing research, primarily on eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), provides a strong framework for understanding how different chemical structures of DPA may influence its absorption and metabolic fate. The general consensus points towards superior bioavailability for free fatty acid and triglyceride forms over ethyl esters. One key study directly comparing DPA in phospholipid and triglyceride forms suggests that while the initial absorption rate may differ, long-term tissue incorporation could be comparable.
Comparative Bioavailability: What the Data Says
The primary challenge in comparing DPA bioavailability is the scarcity of head-to-head clinical trials for its various forms. The majority of research has focused on the more commercially prevalent EPA and DHA.
Direct Comparison: Phospholipid vs. Triglyceride DPA
A study on phospholipid-rich herring roe oil versus triglyceride-rich fish oil provides the most direct insight into DPA bioavailability.
Table 1: Comparative Bioavailability of DPA from Phospholipid vs. Triglyceride Sources
| Parameter | Phospholipid-Rich Herring Roe Oil | Triglyceride-Rich Fish Oil |
|---|---|---|
| Acute DPA Absorption | Higher initial plasma concentration | Lower initial plasma concentration |
| Long-term DPA Incorporation | Similar to triglyceride form | Similar to phospholipid form |
This suggests that while the phospholipid form may lead to a faster initial rise in plasma DPA levels, the overall incorporation into tissues over a more extended period might be similar to that of the triglyceride form.
Inferred Comparison with Other Forms
Based on extensive studies on EPA and DHA, a hierarchy of bioavailability can be inferred for DPA:
-
Free Fatty Acid (FFA) Form: Believed to have the highest bioavailability as it does not require enzymatic cleavage before absorption.
-
Triglyceride (TG) Form: The natural form found in fish oil, it is efficiently absorbed.
-
Ethyl Ester (EE) Form: A concentrated form that requires enzymatic breakdown to be absorbed, which can be less efficient than for the triglyceride form.
Experimental Protocols: Methodologies for Bioavailability Assessment
Understanding the experimental design is crucial for interpreting bioavailability data. Below is a typical protocol for an omega-3 fatty acid bioavailability study.
Objective: To compare the plasma pharmacokinetics of DPA administered in different chemical forms (e.g., ethyl ester, triglyceride, phospholipid).
Study Design: A randomized, double-blind, crossover study is often employed.
Participants: Healthy adult volunteers with baseline omega-3 index measurements.
Intervention:
-
Participants are randomly assigned to receive a single dose of a specific form of DPA.
-
A washout period of several weeks separates the administration of different DPA forms.
-
Blood samples are collected at baseline and at multiple time points post-administration (e.g., 2, 4, 6, 8, 12, 24, 48, and 72 hours).
Analysis:
-
Plasma is separated from blood samples.
-
Lipids are extracted from the plasma.
-
Fatty acid profiles are determined using gas chromatography-mass spectrometry (GC-MS).
-
Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated for DPA.
Visualizing the Process and Pathways
To further clarify the concepts discussed, the following diagrams illustrate a typical bioavailability study workflow and the metabolic pathway of DPA.
Caption: Experimental workflow for a DPA bioavailability crossover study.
Caption: Simplified metabolic pathway showing DPA as an intermediate between EPA and DHA.
Conclusion and Future Directions
The comparative bioavailability of different forms of this compound is a critical area of research that requires more dedicated investigation. Current evidence, largely extrapolated from studies on EPA and DHA, suggests that free fatty acid and triglyceride forms may offer superior bioavailability compared to ethyl esters. The one direct comparative study on DPA indicates that while phospholipids may be absorbed faster initially, long-term incorporation may be similar to triglycerides.
For the scientific and drug development community, these insights highlight the importance of formulation in optimizing the therapeutic potential of DPA. Future research should focus on well-designed, head-to-head clinical trials to definitively establish the pharmacokinetic profiles of various DPA formulations. Such studies will be instrumental in guiding the development of next-generation omega-3-based therapeutics and supplements.
The Pivotal Role of DPA in the Resolution of Inflammation: A Comparative Guide to its Specialized Pro-resolving Mediator Synthesis
For researchers, scientists, and drug development professionals, understanding the intricate pathways of inflammation resolution is paramount. While the roles of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in producing specialized pro-resolving mediators (SPMs) are well-established, docosapentaenoic acid (DPA) is emerging as a critical player in this process. This guide provides an objective comparison of DPA's capacity to generate these potent anti-inflammatory and pro-resolving molecules relative to its better-known omega-3 counterparts, supported by experimental data and detailed methodologies.
This compound (DPA), an omega-3 polyunsaturated fatty acid, serves as a substrate for the biosynthesis of a unique profile of specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins.[1] These DPA-derived SPMs are structurally and functionally analogous to those generated from EPA and DHA, playing a crucial role in actively resolving inflammation and promoting tissue homeostasis.
Comparative Synthesis of Specialized Pro-resolving Mediators
Experimental evidence highlights distinct efficiencies and outcomes in the enzymatic conversion of DPA, EPA, and DHA into their respective SPM families. While all three fatty acids are metabolized by lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, the resulting SPM profiles and concentrations can vary significantly.
A key human supplementation study demonstrated that while EPA supplementation did not lead to a detectable increase in DPA-derived SPMs, supplementation with DHA significantly elevated the plasma concentrations of the DPA-derived RvD5n-3 DPA and MaR1n-3 DPA.[2][3] This suggests a potential interplay and differential regulation of the enzymatic machinery involved in SPM biosynthesis.
| Precursor Fatty Acid | Key Enzymes | Major SPM Classes Produced | Notable Bioactions |
| DPA (n-3) | 15-LOX, 5-LOX, COX-2 | n-3 DPA Resolvins (RvD1n-3 DPA, RvD2n-3 DPA, RvD5n-3 DPA), n-3 DPA Protectins (PD1n-3 DPA), n-3 DPA Maresins (MaR1n-3 DPA), 13-series Resolvins (RvTs) | Potent anti-inflammatory and pro-resolving activities, comparable to DHA-derived counterparts.[4] |
| EPA | 5-LOX, 12/15-LOX, COX-2 (aspirin-acetylated) | E-series Resolvins (RvE1, RvE2, RvE3) | Reduce neutrophil infiltration and regulate inflammatory cytokine production. |
| DHA | 15-LOX, 5-LOX, 12-LOX | D-series Resolvins (RvD1-6), Protectins (PD1/NPD1), Maresins (MaR1, MaR2) | Potent anti-inflammatory, neuroprotective, and pro-resolving actions. |
Signaling Pathways of DPA-Derived SPM Synthesis
The biosynthesis of DPA-derived SPMs is a multi-step enzymatic process. The following diagram illustrates the key pathways for the production of DPA-derived resolvins, protectins, and maresins.
Caption: Biosynthetic pathways of DPA-derived SPMs.
Experimental Protocols
The identification and quantification of DPA-derived SPMs are primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a representative methodology for the analysis of these lipid mediators in biological samples.
1. Sample Preparation and Solid-Phase Extraction (SPE):
-
Biological samples (e.g., plasma, cell culture supernatant) are acidified, and deuterated internal standards are added for quantification.
-
The samples are then subjected to solid-phase extraction using C18 cartridges to isolate the lipid mediators.
-
The cartridges are washed with a low-percentage organic solvent to remove polar impurities.
-
The lipid mediators are eluted with a high-percentage organic solvent (e.g., methyl formate or ethyl acetate).
-
The eluate is dried under a stream of nitrogen and reconstituted in a mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatographic Separation: A reverse-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 × 150 mm, 1.8 µm) is typically used. The mobile phase consists of a gradient of an aqueous solvent (A) (e.g., water with 0.1% acetic acid) and an organic solvent (B) (e.g., acetonitrile/methanol/acetic acid). A typical gradient might be:
-
0-1 min: 21% B
-
1.5 min: 26% B
-
10 min: 51% B
-
19 min: 66% B
-
25.1-27.6 min: 98% B
-
27.7-31.5 min: 21% B
-
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is used for sensitive and specific detection. The MRM transitions for each DPA-derived SPM are optimized based on their specific fragmentation patterns. For example, a common transition for RvD5n-3 DPA is m/z 361 > 199.[5]
The following diagram outlines the general experimental workflow for the analysis of DPA-derived SPMs.
References
- 1. scispace.com [scispace.com]
- 2. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Effects of EPA and DHA Supplementation on Plasma Specialized Pro-resolving Lipid Mediators and Blood Monocyte Inflammatory Response in Subjects with Chronic Inflammation (OR29-01-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain omega-3 fatty acids and the brain: a review of the independent and shared effects of EPA, DPA and DHA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tissue Lipidomics Following DPA, EPA, and DHA Supplementation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of docosapentaenoic acid (DPA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) supplementation on the lipid profiles of various tissues. The information is compiled from multiple studies to support research and development in nutrition and pharmacology.
Executive Summary
Supplementation with the omega-3 polyunsaturated fatty acids (n-3 PUFAs) DPA, EPA, and DHA leads to significant and distinct alterations in the lipid composition of various tissues. While all three fatty acids increase the overall n-3 PUFA content in tissues, their specific effects on individual lipid species, their incorporation into different phospholipid classes, and their downstream metabolic products vary considerably. DPA supplementation has been shown to increase tissue levels of not only DPA but also EPA and, to some extent, DHA, suggesting its role as a metabolic reservoir. EPA is rapidly incorporated into lipoproteins and can favorably alter lipid profiles, while DHA supplementation leads to substantial changes in the phospholipid composition of membranes, particularly in the brain and heart. Understanding these differential effects is crucial for the targeted development of n-3 PUFA-based therapeutic strategies.
Comparative Quantitative Lipidomics Data
The following tables summarize the key quantitative changes in tissue lipid composition following supplementation with DPA, EPA, and DHA, as reported in various studies.
Table 1: Comparative Effects of DPA, EPA, and DHA on Plasma and Red Blood Cell (RBC) Lipids
| Parameter | DPA Supplementation | EPA Supplementation | DHA Supplementation | Reference |
| Plasma Triglycerides | Decrease | Decrease | Greater Decrease than EPA | [1][2][3][4] |
| Plasma Total Cholesterol | Decrease | No significant change | No significant change | [1] |
| Plasma Non-HDL-Cholesterol | Decrease | No significant change | No significant change | |
| RBC EPA Levels | Increase (due to retroconversion) | Significant Increase | Modest increase or no change | |
| RBC DPA Levels | Significant Increase | Increase | Decrease | |
| RBC DHA Levels | Increase | No significant change | Significant Increase | |
| Plasma Phospholipid EPA | Increase | Significant Increase | No significant change | |
| Plasma Phospholipid DPA | Significant Increase | Increase | No significant change | |
| Plasma Phospholipid DHA | Increase | No significant change | Significant Increase |
Table 2: Comparative Effects of DPA, EPA, and DHA on Tissue Lipid Composition
| Tissue | DPA Supplementation | EPA Supplementation | DHA Supplementation | Reference |
| Liver | Increases DPA, EPA, and DHA content. A large part of DPA is retroconverted to EPA. | Increases EPA and DPA content. | Increases DHA content. | |
| Heart | Increases DPA, EPA, and DHA content to levels similar to DHA supplementation. | Increases EPA and DPA content. | Significantly increases DHA incorporation into phospholipids. | |
| Adipose Tissue | Increases n-3 PUFA content. | Increases EPA incorporation into phospholipids and triglycerides. | Increases DHA incorporation into phospholipids and triglycerides. | |
| Brain | Limited increase in n-3 PUFAs. | Limited increase in n-3 PUFAs. | Significant increase in DHA within phospholipids, particularly phosphatidylethanolamine (PE) and phosphatidylserine (PS). | |
| Kidney | Significant retroconversion of DPA to EPA. | Increases EPA content. | Increases DHA content. | |
| Skin (Epidermis/Dermis) | Not extensively studied. | Significantly increases EPA-derived lipid mediators. | Less effect on DHA-derived mediators compared to EPA's effect. |
Experimental Protocols
The following methodologies are representative of the key experiments cited in the referenced literature.
Animal Supplementation Studies
-
Animals: Typically, male C57Bl/6J mice or Sprague Dawley rats are used.
-
Diets: Animals are fed a high-fat diet (HFD) or a control diet for a specified period (e.g., 8 weeks). The experimental groups receive the respective diets supplemented with purified DPA, EPA, or DHA (often as ethyl esters or triglycerides) at a defined percentage of total energy or fat intake.
-
Tissue Collection: At the end of the supplementation period, animals are euthanized, and various tissues (liver, heart, adipose tissue, brain, etc.) and blood are collected for lipid analysis.
Human Supplementation Studies
-
Subjects: Healthy volunteers or specific patient populations are recruited.
-
Supplementation: Participants receive daily supplements of DPA, EPA, or DHA in encapsulated form for a defined period (e.g., 6-12 weeks). Dosages typically range from 1 to 4 grams per day. A control group receiving a placebo (e.g., corn or olive oil) is included.
-
Sample Collection: Blood samples (plasma and red blood cells) are collected at baseline and at the end of the supplementation period. Adipose tissue biopsies may also be performed.
Lipidomics Analysis
-
Lipid Extraction: Total lipids are extracted from tissues and plasma using methods such as the Folch or Bligh and Dyer procedures, which involve homogenization in a chloroform/methanol mixture.
-
Fatty Acid Analysis (GC-MS): For fatty acid composition analysis, lipids are trans-methylated to fatty acid methyl esters (FAMEs). FAMEs are then separated and quantified using gas chromatography-mass spectrometry (GC-MS).
-
Phospholipid Class Separation: Phospholipid classes (e.g., phosphatidylcholine (PC), phosphatidylethanolamine (PE), phosphatidylserine (PS), phosphatidylinositol (PI)) can be separated using thin-layer chromatography (TLC) or liquid chromatography (LC).
-
Intact Lipid Analysis (LC-MS/MS): For a comprehensive lipidome profile, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is employed. This technique allows for the identification and quantification of individual lipid species within each class.
-
Data Analysis: The resulting data is processed to identify and quantify changes in lipid species between the different supplementation groups. Multivariate statistical analyses, such as principal component analysis (PCA), are often used to identify patterns in the lipidomic data.
Signaling Pathways and Metabolic Interconversion
The differential effects of DPA, EPA, and DHA on tissue lipidomics are intrinsically linked to their distinct roles in metabolic pathways and cellular signaling.
Metabolic interconversion and downstream signaling of DPA, EPA, and DHA.
DPA can be retro-converted to EPA, particularly in the liver and kidney, and to a lesser extent, elongated to DHA. This positions DPA as a potential metabolic intermediate that can supply both EPA and DHA. EPA is a precursor for the E-series resolvins, which have potent anti-inflammatory properties. DHA is the precursor to the D-series resolvins, protectins, and maresins, which are also powerful anti-inflammatory and pro-resolving mediators. Furthermore, the incorporation of DHA into cell membranes, especially in neural tissues, significantly influences membrane fluidity and the function of membrane-bound proteins. Both EPA and DHA can modulate the expression of genes involved in lipid metabolism, such as those for β-oxidation.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative lipidomics study of n-3 PUFA supplementation.
Typical experimental workflow for comparative lipidomics.
Conclusion
The tissue-specific lipidomic signatures following supplementation with DPA, EPA, and DHA underscore their distinct metabolic fates and biological functions. DPA acts as a unique n-3 PUFA, contributing to the tissue pools of both EPA and DHA. EPA supplementation rapidly impacts circulating lipid profiles and inflammatory mediators. DHA plays a crucial role in the structural integrity and function of cell membranes, particularly in the brain and heart. These findings provide a critical foundation for the rational design of n-3 PUFA-based interventions for a range of metabolic and inflammatory diseases. Further research employing standardized lipidomics methodologies will continue to refine our understanding of the nuanced effects of these important fatty acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative effects of dietary n-3 this compound (DPA), DHA and EPA on plasma lipid parameters, oxidative status and fatty acid tissue composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (n-3) Fatty Acids and Cardiovascular Health: Are Effects of EPA and DHA Shared or Complementary? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Differential Effects of Eicosapentaenoic Acid and Docosahexaenoic Acid on Cardiometabolic Risk Factors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
The Unsung Omega-3: Evaluating DPA's Contribution to Fish Oil's Health Benefits
A Comparative Guide for Researchers and Drug Development Professionals
For decades, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) have been the celebrated heroes of fish oil supplementation, extensively studied for their profound health benefits. However, emerging research is shedding light on a lesser-known, yet potentially powerful, long-chain omega-3 fatty acid: docosapentaenoic acid (DPA). This guide provides an objective comparison of DPA's performance against its more famous counterparts, EPA and DHA, supported by available experimental data, to elucidate its unique and complementary contributions to the therapeutic effects of fish oil.
At a Glance: Comparative Efficacy of DPA, EPA, and DHA
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the effects of DPA, EPA, and DHA on key health markers.
Table 1: Cardiovascular Health Markers
| Marker | DPA | EPA | DHA | Key Findings & Citations |
| Triglycerides | ↓↓ | ↓ | ↓↓ | DPA has been shown to be more effective than EPA in reducing triglycerides.[1] DHA also demonstrates a strong triglyceride-lowering effect.[2][3] |
| Total Cholesterol | ↔ | ↓/↔ | ↑/↔ | DPA's effect on total cholesterol is not well-established. EPA has shown modest reductions or no significant effect. DHA may slightly increase total cholesterol.[2] |
| HDL Cholesterol ("Good" Cholesterol) | ↑ | ↔ | ↑ | DPA has been associated with increases in HDL cholesterol. DHA is also known to raise HDL levels, while EPA's effect is generally neutral.[2] |
| LDL Cholesterol ("Bad" Cholesterol) | ↔ | ↔ | ↑ | DPA appears to have a neutral effect on LDL cholesterol. EPA also shows a neutral effect. DHA can increase LDL cholesterol levels. |
| Cardiovascular Events (Fatal) | ↓ | ↓ | ↓ | Higher circulating levels of DPA, EPA, and DHA are all associated with a lower risk of fatal cardiovascular events. |
| Cardiovascular Events (Non-Fatal) | ↓ | ↓ | ↔ | Higher levels of DPA and EPA are linked to a reduced risk of non-fatal cardiovascular events, a benefit not consistently observed with DHA. |
↓ : Decrease, ↓↓ : Strong Decrease, ↑ : Increase, ↔ : Neutral/No significant effect
Table 2: Anti-inflammatory Markers
| Marker | DPA | EPA | DHA | Key Findings & Citations |
| C-Reactive Protein (CRP) | ↓ | ↓ | ↓ | All three omega-3s have demonstrated the ability to reduce this key inflammatory marker. |
| Interleukin-6 (IL-6) | ↓ | ↓ | ↓ | DPA, EPA, and DHA have all been shown to lower levels of the pro-inflammatory cytokine IL-6. |
| Tumor Necrosis Factor-alpha (TNF-α) | ↓ | ↓ | ↓ | Reductions in TNF-α have been observed with supplementation of all three fatty acids. |
↓ : Decrease
Table 3: Neurological Health Markers
| Aspect | DPA | EPA | DHA | Key Findings & Citations |
| Cognitive Decline | ↔ | ↓ | ↔ | Higher plasma EPA, but not DPA or DHA, has been associated with slower cognitive decline in some studies. |
| Mood Disorders (e.g., Depression) | ↔ | ↓ | ↔ | Clinical trials have more consistently reported benefits for mood disorders with EPA supplementation. |
| Alzheimer's Disease | ↔ | ↔ | ↓ | The focus in neurodegenerative conditions like Alzheimer's has primarily been on the role of DHA. |
↓ : Protective Association, ↔ : No consistent association
Delving Deeper: Metabolism and Signaling Pathways
The distinct effects of DPA, EPA, and DHA can be partially attributed to their unique metabolic fates and their influence on cellular signaling cascades.
Metabolic Interconversion
DPA serves as a crucial metabolic intermediate between EPA and DHA. While the conversion of EPA to DHA is a multi-step process, DPA is a direct elongation product of EPA and can be retro-converted back to EPA. This positions DPA as a potential reservoir for other long-chain omega-3s.
Metabolic pathway of n-3 fatty acids.
Anti-inflammatory Signaling Pathways
DPA, EPA, and DHA all exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor (PPAR) pathways.
-
NF-κB Inhibition: All three omega-3s can suppress the activation of NF-κB, a transcription factor that plays a central role in initiating the inflammatory response by promoting the expression of pro-inflammatory genes.
-
PPAR Activation: DPA, EPA, and DHA can activate PPARs, a group of nuclear receptors that regulate gene expression. PPAR activation generally leads to anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways.
Anti-inflammatory signaling pathways.
Experimental Protocols: A Comparative Overview
Detailed experimental protocols are essential for the replication and advancement of research. While head-to-head clinical trials directly comparing DPA, EPA, and DHA are limited, the following provides a synthesized overview of typical methodologies employed in omega-3 supplementation studies.
Study Design
-
Design: Randomized, double-blind, placebo-controlled crossover or parallel-group trials are the gold standard.
-
Participants: Studies often recruit healthy individuals, those with specific conditions like hyperlipidemia, or populations at risk for cardiovascular disease.
-
Intervention:
-
Dosage: Dosages of EPA and DHA typically range from 1 to 4 grams per day. A notable study on DPA used a concentrate providing approximately 980 mg of DPA per day.
-
Formulation: Omega-3s are administered as ethyl esters or triglycerides in capsules.
-
Placebo: A control group receives a placebo, commonly corn oil or olive oil, to match the fatty acid content and caloric value of the active supplement.
-
-
Duration: Intervention periods typically range from a few weeks to several months to observe significant changes in biochemical markers and clinical endpoints.
Key Outcome Measures and Analysis
-
Blood Lipids: Fasting blood samples are collected at baseline and at the end of the intervention to measure triglycerides, total cholesterol, HDL-C, and LDL-C using standard enzymatic assays.
-
Inflammatory Markers: Plasma or serum levels of CRP, IL-6, and TNF-α are quantified using high-sensitivity enzyme-linked immunosorbent assays (ELISA).
-
Fatty Acid Analysis: The fatty acid composition of red blood cell membranes or plasma phospholipids is determined by gas chromatography to confirm compliance and assess changes in omega-3 levels.
-
Statistical Analysis: Appropriate statistical tests (e.g., t-tests, ANOVA, ANCOVA) are used to compare the effects of the different omega-3 fatty acids and placebo on the outcome measures.
Typical experimental workflow.
Conclusion and Future Directions
The available evidence strongly suggests that DPA is not merely a passive intermediate but an active contributor to the health benefits of fish oil. Its potent triglyceride-lowering effects and its association with reduced risk of both fatal and non-fatal cardiovascular events highlight its unique therapeutic potential. While its anti-inflammatory and neurological effects appear to be shared with EPA and DHA, more research is needed to delineate its specific roles in these areas.
For researchers and drug development professionals, the key takeaway is that the focus on EPA and DHA alone may be too narrow. Future clinical trials should endeavor to include purified DPA arms to directly compare the efficacy of all three major long-chain omega-3 fatty acids. A deeper understanding of DPA's distinct mechanisms of action could pave the way for more targeted and effective omega-3-based therapies for a range of cardiovascular, inflammatory, and neurological disorders. The "unsung" omega-3, DPA, is poised to take a more prominent role in the ongoing story of fish oil and human health.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A randomized, crossover, head-to-head comparison of eicosapentaenoic acid and docosahexaenoic acid supplementation to reduce inflammation markers in men and women: the Comparing EPA to DHA (ComparED) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Docosapentaenoic Acid: A Guide to Safe Laboratory Practices
For researchers and scientists engaged in drug development and other laboratory-intensive fields, the proper disposal of chemical reagents is a critical component of ensuring a safe and compliant operational environment. Docosapentaenoic Acid (DPA), a polyunsaturated fatty acid, requires careful handling and adherence to established disposal protocols. While DPA is not generally classified as a hazardous material unless contaminated, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound and adhere to your institution's environmental health and safety guidelines.
This guide provides a procedural overview for the proper disposal of this compound, emphasizing safety and regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
In the event of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse eyes cautiously with water for several minutes. If irritation persists, seek medical attention.
-
Inhalation: Move to an area with fresh air.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Protocol for this compound
The following steps outline a general procedure for the disposal of DPA. This protocol is based on the assumption that the DPA is uncontaminated and not mixed with any hazardous solvents.
Step 1: Waste Identification and Segregation
-
Consult the SDS: The first and most critical step is to review the Safety Data Sheet for this compound. The SDS will provide specific information on its properties, hazards, and recommended disposal methods.
-
Assess for Contamination: Determine if the DPA waste is pure or has been mixed with other chemicals, particularly hazardous solvents. If contaminated, the mixture must be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix DPA waste with other chemical waste streams unless explicitly permitted by your institution's protocols. Proper segregation prevents potentially dangerous chemical reactions.[1][2]
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container for collecting DPA waste. The container should be in good condition with a secure lid.[2][3][4]
-
Proper Labeling: Clearly label the waste container with the full chemical name ("this compound") and indicate that it is "Non-Hazardous Waste" if applicable. If it is mixed with a solvent, the label must reflect all components. All waste containers must be clearly labeled with their contents.
Step 3: Storage of Waste
-
Designated Storage Area: Store the waste container in a designated, well-ventilated area away from incompatible materials.
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment tray to prevent the spread of any potential spills.
Step 4: Final Disposal
The final disposal route depends on the nature of the DPA waste and local regulations.
-
Uncontaminated DPA: If the DPA is pure and water-soluble, and local regulations permit, it may be possible to dispose of it down the drain with a copious amount of water. However, always verify this with your institution's Environmental Health and Safety (EHS) department first. Some institutions prohibit the drain disposal of any chemical waste.
-
DPA in Non-Hazardous Solvents: If DPA is dissolved in a non-hazardous, water-miscible solvent, drain disposal may be an option, again, pending institutional approval.
-
DPA in Hazardous Solvents or Contaminated DPA: This waste must be treated as hazardous. Do not attempt to dispose of it down the drain or in regular trash. Arrange for a pickup by your institution's hazardous waste management service.
-
Solid DPA Waste: Uncontaminated solid DPA may be disposable in the regular laboratory trash, but this must be confirmed with your EHS department.
Experimental Protocols
While specific experimental protocols for the disposal of DPA are not widely published, the general principles of chemical waste management apply. The core "experiment" in this context is the waste characterization and selection of the appropriate disposal stream, as outlined in the steps above.
Logical Workflow for Laboratory Chemical Disposal
Caption: Logical workflow for the disposal of laboratory chemical waste.
By following these guidelines and always prioritizing the information provided in the official Safety Data Sheet and by your institution's safety officers, you can ensure the safe and responsible disposal of this compound and other laboratory chemicals.
References
Personal protective equipment for handling Docosapentaenoic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Docosapentaenoic Acid (DPA) in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and build confidence in laboratory safety practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following PPE is recommended to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Specifications and Remarks |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect against splashes. |
| Face Protection | Face shield | Recommended when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Inspect gloves for integrity before each use. |
| Skin and Body Protection | Laboratory coat | Should be worn at all times in the laboratory. |
| Respiratory Protection | Not typically required under normal handling conditions with adequate ventilation. | Use a NIOSH-approved respirator if working with aerosols or in poorly ventilated areas. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage procedures is critical for maintaining the stability of DPA and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of aerosols.
-
Keep away from heat, sparks, and open flames.
-
Use non-sparking tools when handling larger quantities.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is -20°C for long-term stability.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Spill Management Plan
In the event of a DPA spill, a prompt and systematic response is necessary to mitigate any potential hazards.
Immediate Actions:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).
Spill Cleanup Procedure:
-
Wear Appropriate PPE: Don the recommended personal protective equipment, including gloves, safety goggles, and a lab coat.
-
Contain the Spill: Use absorbent pads or other suitable materials to contain the spill and prevent it from spreading.
-
Absorb the Spill: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or earth.
-
Collect the Waste: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent or detergent, followed by a water rinse.
-
Dispose of Waste: All contaminated materials, including absorbent pads, gloves, and cleaning materials, must be disposed of as hazardous waste.
Below is a logical workflow for handling a this compound spill.
Disposal Plan
Proper disposal of DPA and associated waste is essential to prevent environmental contamination and comply with regulations.
-
Waste Segregation: Collect all DPA waste, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound" and any solvents used.
-
Storage of Waste: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of DPA down the drain.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₄O₂ | PubChem |
| Molecular Weight | 330.5 g/mol | PubChem |
| Appearance | Light yellow liquid | ChemicalBook |
| Storage Temperature | -20°C | BroadPharm[1] |
| Solubility | Soluble in ethanol, DMSO, and DMF | Cayman Chemical[2] |
This guide is intended to provide a foundation for the safe handling of this compound. Always prioritize safety, adhere to institutional protocols, and consult with your EHS department for any questions or concerns.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
